Ethyl 5-chloro-5-oxopentanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-chloro-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO3/c1-2-11-7(10)5-3-4-6(8)9/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJAQUGGQMCNJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80966418 | |
| Record name | Ethyl 5-chloro-5-oxopentanoate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5205-39-0 | |
| Record name | Pentanoic acid, 5-chloro-5-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5205-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-chloro-5-oxovalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005205390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5205-39-0 | |
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| Record name | Ethyl 5-chloro-5-oxopentanoate | |
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| Record name | Ethyl 5-chloro-5-oxovalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.637 | |
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Foundational & Exploratory
Ethyl 5-chloro-5-oxopentanoate: A Comprehensive Technical Guide for Chemical Researchers and Pharmaceutical Scientists
Foreword: Unveiling a Versatile Building Block
In the landscape of modern organic synthesis and drug discovery, the strategic use of bifunctional molecules is paramount to the efficient construction of complex molecular architectures. Ethyl 5-chloro-5-oxopentanoate (CAS Number: 5205-39-0), also known as ethyl glutaryl chloride, stands out as a highly valuable, yet often overlooked, chemical intermediate. Its dual functionality, comprising a reactive acyl chloride and a more stable ethyl ester, offers a unique platform for sequential and chemoselective transformations. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its nuanced reactivity and applications, particularly within the pharmaceutical industry. The insights presented herein are curated to empower researchers, scientists, and drug development professionals to harness the full potential of this versatile reagent.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectral properties is the bedrock of its effective application in research and development. This compound is a colorless liquid with a pungent odor, a characteristic feature of acyl chlorides.[1] Key physicochemical data are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 5205-39-0 | [1][2] |
| Molecular Formula | C₇H₁₁ClO₃ | [2] |
| Molecular Weight | 178.61 g/mol | [2] |
| Boiling Point | 68-70 °C at 0.07 mmHg | [1] |
| Refractive Index (n20/D) | 1.443 | [1] |
| Synonyms | Ethyl 4-(chloroformyl)butyrate, Ethyl 5-chloro-5-oxovalerate, Ethyl glutaryl chloride, Glutaric acid monoethyl ester chloride | [1] |
Predicted Spectroscopic Data
Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Spectrum (in CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~2.95 | Triplet (t) | 2H | -CO-CH₂ -CH₂- |
| ~2.45 | Triplet (t) | 2H | -CH₂-CH₂ -COOEt |
| ~2.05 | Quintet (quin) | 2H | -CH₂-CH₂ -CH₂- |
| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |
Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectrum (in CDCl₃):
| Chemical Shift (ppm) | Carbon Type | Assignment | | :--- | :--- | :--- | :--- | | ~172.5 | Carbonyl | C =O (Ester) | | ~172.0 | Carbonyl | C =O (Acyl Chloride) | | ~61.0 | Methylene | -O-CH₂ -CH₃ | | ~45.0 | Methylene | -CO-CH₂ -CH₂- | | ~32.5 | Methylene | -CH₂ -CH₂-COOEt | | ~20.0 | Methylene | -CH₂-CH₂ -CH₂- | | ~14.0 | Methyl | -O-CH₂-CH₃ |
Predicted FT-IR (Fourier-Transform Infrared) Spectrum:
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~1800 | C=O | Acyl Chloride Stretch |
| ~1735 | C=O | Ester Stretch |
| ~2950-2850 | C-H | Alkyl C-H Stretch |
| ~1250-1000 | C-O | Ester C-O Stretch |
Synthesis and Purification: A Practical Approach
The most common and efficient laboratory-scale synthesis of this compound involves the chlorination of its carboxylic acid precursor, monoethyl glutarate (also known as glutaric acid monoethyl ester).[1] This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The choice between these reagents often depends on the desired purity of the final product and the ease of byproduct removal. Thionyl chloride is often favored for its cost-effectiveness and the volatile nature of its byproducts (SO₂ and HCl).
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
Monoethyl glutarate
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (or another inert solvent)
-
Round-bottom flask with a reflux condenser and a gas outlet to a scrubber
-
Stirring plate and magnetic stir bar
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon or nitrogen inlet, dissolve monoethyl glutarate (1 equivalent) in anhydrous toluene.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1-1.2 equivalents) to the stirred solution at room temperature. The addition is exothermic and will result in the evolution of HCl and SO₂ gas, which should be directed to a basic scrubber (e.g., NaOH solution).
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by vacuum distillation to yield this compound as a clear, colorless liquid.
Self-Validating System: The success of this protocol is validated by the complete consumption of the starting material (as monitored by TLC or IR spectroscopy, observing the disappearance of the broad O-H stretch of the carboxylic acid) and the isolation of a product with the expected boiling point and spectroscopic characteristics.
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound stems from the differential reactivity of its two functional groups. The acyl chloride is a highly electrophilic center, readily susceptible to nucleophilic acyl substitution. In contrast, the ethyl ester is significantly less reactive and typically requires more forcing conditions or specific reagents to undergo transformation. This reactivity profile allows for the selective modification of the acyl chloride moiety while preserving the ester.
Caption: Key reactions of this compound.
Reaction with Amines: A Gateway to Amides
One of the most common and synthetically valuable reactions of this compound is its reaction with primary or secondary amines to form the corresponding amides. This reaction is typically fast, high-yielding, and proceeds under mild conditions. The reaction is a classic nucleophilic acyl substitution.
Experimental Protocol: Synthesis of Ethyl 5-(cyclohexylamino)-5-oxopentanoate
-
Reaction Setup: Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.
-
Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of cyclohexylamine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in the same solvent. The base is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove excess amine and triethylamine hydrochloride, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by column chromatography or recrystallization.
Applications in Drug Discovery and Development
Acyl chlorides are fundamental building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). The structural motif present in this compound is particularly valuable as it allows for the introduction of a five-carbon linker with a terminal ester group, which can be further manipulated. A prominent example of the utility of a closely related compound, 5-chlorovaleryl chloride, is in the synthesis of Cilostazol , a medication used to alleviate the symptoms of intermittent claudication.[3][4][5]
In one of the synthetic routes to Cilostazol, 5-chlorovaleryl chloride is reacted with cyclohexylamine to form 5-chloro-N-cyclohexylpentanamide.[3] This intermediate is then converted to a tetrazole, which is a key fragment of the final drug molecule.[3][4] The use of this compound in a similar synthetic strategy would result in an intermediate with a terminal ethyl ester, providing a handle for further diversification or for modulating the pharmacokinetic properties of the resulting compounds.
Caption: Application in the synthesis of a Cilostazol precursor.
Safety, Handling, and Storage
As with all reactive chemical reagents, proper safety precautions are essential when handling this compound. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] It is also harmful if inhaled.[2]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated fume hood. If the fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.
Handling:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe vapors or mists.[2]
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
-
Keep away from water and other nucleophilic substances unless a reaction is intended.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Recommended storage temperature is 2-8°C.[1]
-
Store away from incompatible materials such as bases, oxidizing agents, and water.
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[2]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical attention immediately.[2]
Conclusion: A Versatile Tool for the Modern Chemist
This compound is a powerful and versatile bifunctional building block with significant potential in organic synthesis and medicinal chemistry. Its differential reactivity allows for selective transformations, making it an ideal starting material for the construction of a wide range of more complex molecules. By understanding its properties, synthesis, reactivity, and handling requirements, researchers can effectively and safely incorporate this valuable reagent into their synthetic strategies, accelerating the discovery and development of new chemical entities and pharmaceuticals.
References
An In-depth Technical Guide to Ethyl 5-chloro-5-oxopentanoate: Synthesis, Properties, and Applications in Modern Organic Chemistry
Introduction: Unveiling a Versatile Reagent
Ethyl 5-chloro-5-oxopentanoate, also known by synonyms such as ethyl glutaryl chloride and ethyl 4-chloroformyl butyrate, is a bifunctional organic molecule that has carved a significant niche in the landscape of synthetic organic chemistry.[1] Its structure, featuring both an ester and a reactive acyl chloride functional group, makes it a highly valuable building block for the synthesis of a diverse array of more complex molecules. This guide provides an in-depth exploration of its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its utility for researchers and professionals in drug discovery and development.
Physicochemical Properties: A Foundation for Application
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in the laboratory. This compound is a colorless liquid with a pungent odor, a characteristic it shares with many acyl chlorides.[2] Key physicochemical data are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C7H11ClO3 | [1] |
| Molecular Weight | 178.61 g/mol | [1] |
| CAS Number | 5205-39-0 | [1][2][3] |
| Density | 1.139 g/mL at 20°C | [2] |
| Boiling Point | 68-70 °C at 0.07 mmHg | [2] |
| Flash Point | 82 °C | [2] |
| Refractive Index | n20/D 1.443 | [2] |
| Solubility | Soluble in water | [2] |
Synthesis of this compound: A Practical Approach
The most common and direct laboratory-scale synthesis of this compound involves the reaction of glutaric acid monoethyl ester with an appropriate chlorinating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation due to its efficacy and the convenient removal of byproducts (SO₂ and HCl) as gases.
The underlying principle of this reaction is the conversion of a carboxylic acid to a more reactive acyl chloride. The lone pair of electrons on the oxygen of the carbonyl group in glutaric acid monoethyl ester attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. Subsequent nucleophilic attack by the chloride ion and the elimination of sulfur dioxide and a proton results in the desired acyl chloride.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis from Glutaric Acid Monoethyl Ester
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Glutaric acid monoethyl ester
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: In the flask, dissolve glutaric acid monoethyl ester in a minimal amount of anhydrous DCM.
-
Reaction: Slowly add a stoichiometric excess (typically 1.2-1.5 equivalents) of thionyl chloride to the stirred solution at room temperature. The addition is often done dropwise via an addition funnel.
-
Reflux: After the addition is complete, gently heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
Workup: Allow the reaction mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.
Key Reactions and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of the acyl chloride carbon. This functional group readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, making it a versatile intermediate.
1. Amide Formation: Reaction with primary or secondary amines yields the corresponding amides. This is a cornerstone reaction in the synthesis of many pharmaceutical compounds and other fine chemicals.
2. Esterification: While the molecule already contains an ethyl ester, the acyl chloride can react with other alcohols to form different esters, leading to unsymmetrical diesters of glutaric acid.
3. Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), this compound can acylate aromatic rings, attaching the five-carbon chain to the aromatic nucleus. This is a powerful carbon-carbon bond-forming reaction.
Caption: Generalized Nucleophilic Acyl Substitution.
Applications in Drug Discovery and Development
The structural features of this compound make it an attractive starting material and intermediate in the synthesis of pharmaceutically active compounds. The presence of chlorine, an electronegative halogen, can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.[4]
-
Scaffold for Heterocyclic Synthesis: The bifunctional nature of this reagent allows for its use in the construction of various heterocyclic ring systems, which are prevalent in many drug classes.
-
Linker Moiety: The five-carbon chain can act as a flexible linker to connect different pharmacophores within a single molecule, a common strategy in rational drug design.
-
Prodrug Synthesis: The ester functionality can be modified to create prodrugs that improve the solubility, stability, or bioavailability of a parent drug.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound.[5] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] It should be stored in a tightly sealed container under an inert atmosphere to prevent decomposition.[6] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[2]
Conclusion
This compound is a versatile and valuable reagent in organic synthesis, offering a gateway to a wide range of chemical transformations. Its utility in constructing complex molecular architectures makes it an indispensable tool for chemists, particularly those engaged in the fields of medicinal chemistry and drug discovery. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety precautions, will enable researchers to harness its full potential in their synthetic endeavors.
References
- 1. CAS RN 5205-39-0 | Fisher Scientific [fishersci.com]
- 2. chembk.com [chembk.com]
- 3. 5205-39-0|this compound|BLD Pharm [bldpharm.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemos.de [chemos.de]
An In-depth Technical Guide to Ethyl 5-chloro-5-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Ethyl 5-chloro-5-oxopentanoate, a bifunctional molecule possessing both an ester and a reactive acyl chloride, serves as a versatile building block in modern organic synthesis. This guide provides a comprehensive overview of its chemical identity, including a detailed list of synonyms, physicochemical properties, and a discussion of its synthesis and reactivity. Particular emphasis is placed on its practical applications in the synthesis of complex molecules and its emerging role in medicinal chemistry and drug development. Safety protocols and handling procedures are also detailed to ensure its safe and effective use in a laboratory setting.
Chemical Identity and Nomenclature
This compound is systematically named according to IUPAC nomenclature, but it is frequently referred to by a variety of synonyms in commercial and academic literature. A thorough understanding of these alternative names is crucial for efficient literature searching and chemical sourcing.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Identifier |
| IUPAC Name | This compound |
| CAS Number | 5205-39-0[1][][3] |
| Common Synonyms | Glutaric acid monoethyl ester chloride[1][3][4][5] |
| Ethyl glutaryl chloride | |
| Ethyl 4-(chloroformyl)butyrate | |
| Ethyl 5-chloro-5-oxovalerate | |
| 4-(Ethoxycarbonyl)butanoyl chloride | |
| 5-Chloro-5-oxopentanoic acid ethyl ester | |
| gamma-Carbethoxybutyryl chloride | |
| Pentanoic acid, 5-chloro-5-oxo-, ethyl ester | |
| Molecular Formula | C₇H₁₁ClO₃[1][3][4] |
| InChI Key | KKJAQUGGQMCNJY-UHFFFAOYSA-N |
It is important to note that this compound is a reagent chemical and is typically not marketed under specific trade names. Instead, it is sold by various chemical suppliers under its chemical name or one of its common synonyms.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its application in synthesis, dictating reaction conditions and purification strategies.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Weight | 178.61 g/mol | [1][3][4] |
| Appearance | Colorless to light yellow clear liquid | [5] |
| Boiling Point | 68-70 °C at 0.07 mmHg | |
| Refractive Index | n20/D 1.443 | |
| Solubility | Soluble in water and organic solvents like ether, chloroform, and dichloromethane. | [5] |
Synthesis and Reactivity
General Synthesis Pathway
This compound is typically synthesized from its corresponding carboxylic acid, 5-ethoxy-5-oxopentanoic acid (also known as glutaric acid monoethyl ester). The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic chemistry, commonly achieved by treatment with a chlorinating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for this purpose due to the clean reaction byproducts (SO₂ and HCl as gases).[6]
The reaction is generally carried out under anhydrous and inert conditions to prevent hydrolysis of the acyl chloride product.[5]
Caption: General synthesis of this compound.
Reactivity Profile
The synthetic utility of this compound stems from its bifunctional nature. The acyl chloride is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and carbanions. The ethyl ester group is more stable under these conditions but can be hydrolyzed or transesterified under acidic or basic conditions, or reduced using appropriate reducing agents. This differential reactivity allows for sequential modifications at either end of the five-carbon chain, making it a valuable linker and building block.
Applications in Research and Drug Development
This compound is a valuable reagent for the synthesis of more complex molecules, finding applications in medicinal chemistry and materials science.
Intermediate in the Synthesis of Bioactive Molecules
This compound has been utilized in the preparation of various biologically active molecules. For instance, it has been used in pharmaceutical preparations for treating chronic pulmonary diseases and autoimmune diseases.[1][4] It also shows potential in cancer treatment and for its anti-inflammatory and dopamine-enhancing effects.[1][4]
Role as a Linker in Bioconjugation and Drug Delivery
The linear five-carbon chain of this compound makes it an attractive candidate for use as a linker in the development of drug conjugates. The acyl chloride can react with a functional group on a drug molecule, while the ester can be hydrolyzed to a carboxylic acid, which can then be coupled to a targeting moiety, such as an antibody or a polymer. This application is of significant interest in the field of targeted drug delivery and the development of antibody-drug conjugates (ADCs).
Experimental Protocol: Synthesis of Ethyl 5-oxo-5-(4-pyridyl)valerate
This protocol details the use of this compound as an electrophile in a coupling reaction with an organolithium reagent, demonstrating its utility in constructing carbon-carbon bonds.
Materials and Reagents:
-
4-Bromopyridine
-
n-Butyllithium (2.5 M in hexanes)
-
This compound (Ethyl glutaryl chloride)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of 4-Pyridyllithium:
-
To a flame-dried 250 mL three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-bromopyridine (1.58 g, 10 mmol) and 50 mL of anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting dark red solution at -78 °C for 1 hour to ensure complete formation of 4-pyridyllithium.
-
-
Acylation Reaction:
-
In a separate flame-dried 100 mL round-bottom flask, dissolve this compound (1.78 g, 10 mmol) in 20 mL of anhydrous THF.
-
Slowly add the solution of this compound to the 4-pyridyllithium solution at -78 °C via a syringe or dropping funnel over 20 minutes.
-
Allow the reaction mixture to stir at -78 °C for 2 hours.
-
Gradually warm the reaction mixture to room temperature and stir for an additional 1 hour.
-
-
Quenching and Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Ethyl 5-oxo-5-(4-pyridyl)valerate.
-
Caption: Experimental workflow for the synthesis of Ethyl 5-oxo-5-(4-pyridyl)valerate.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling to ensure laboratory safety.
-
Hazard Classification: Skin Corrosion 1B.
-
GHS Pictogram: GHS05 (Corrosion).
-
Signal Word: Danger.
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.
-
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
-
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with moisture.
-
Recommended storage temperature is 2-8°C.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its bifunctional nature, with a reactive acyl chloride and a more stable ethyl ester, allows for a wide range of chemical transformations. This makes it a key building block for the synthesis of complex organic molecules, including those with potential applications in the pharmaceutical industry. A thorough understanding of its nomenclature, properties, reactivity, and safe handling procedures is essential for its effective and safe utilization in research and development.
References
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl Glutaryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis, characterization, and handling of ethyl glutaryl chloride (also known as ethyl 5-chloro-5-oxopentanoate), a versatile bifunctional reagent in organic synthesis. The methodologies detailed herein are grounded in established chemical principles, ensuring reliability and reproducibility for researchers in academic and industrial settings.
Introduction
Ethyl glutaryl chloride, with the chemical formula C₇H₁₁ClO₃, is a valuable building block in the synthesis of a wide array of more complex molecules.[1][2] Its structure incorporates both an ester and a reactive acyl chloride functional group, allowing for sequential or orthogonal chemical transformations. This dual functionality makes it a key intermediate in the preparation of pharmaceuticals, polymers, and other specialty chemicals.[3][4] For instance, it is utilized in the synthesis of lipidic amino alcohols and diamine derivatives and for the functionalization of molecules like calix[5]arenes.[3][4] This guide will delve into the primary synthetic routes to ethyl glutaryl chloride, detailed characterization techniques to verify its identity and purity, and essential safety protocols for its handling.
Physicochemical Properties
A summary of the key physical and chemical properties of ethyl glutaryl chloride is presented in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 5205-39-0 | [1][3][5] |
| Molecular Formula | C₇H₁₁ClO₃ | [1][2] |
| Molecular Weight | 178.61 g/mol | [5][6] |
| Appearance | Colorless to light yellow liquid | [3][4][5] |
| Boiling Point | 68-70 °C at 0.07 mmHg | [3][4] |
| Density | 1.139 - 1.144 g/cm³ at 20 °C | [1] |
| Refractive Index | ~1.443 | [1] |
| Solubility | Soluble in water (reacts), and various organic solvents. | [2][3] |
Synthesis of Ethyl Glutaryl Chloride
There are two primary and reliable methods for the synthesis of ethyl glutaryl chloride. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Method 1: From Ethyl Hydrogen Glutarate
This is a straightforward and common method that involves the conversion of the carboxylic acid group of ethyl hydrogen glutarate into an acyl chloride using a chlorinating agent, typically thionyl chloride (SOCl₂).[4][6]
Caption: Synthesis of Ethyl Glutaryl Chloride from Ethyl Hydrogen Glutarate.
The reaction proceeds via a nucleophilic acyl substitution mechanism.[7] The carboxylic acid oxygen of ethyl hydrogen glutarate attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly unstable and readily undergoes an intramolecular nucleophilic attack by the chloride ion, resulting in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[7][8] The irreversible nature of this step, due to the evolution of gases, drives the reaction to completion.[7]
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), place ethyl hydrogen glutarate (1 mole equivalent).
-
Reagent Addition: Slowly add thionyl chloride (1.1 to 1.5 mole equivalents) to the flask at room temperature with gentle stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (typically around 70-80 °C) for 2-4 hours, or until the evolution of gases ceases.
-
Work-up: Allow the reaction mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure.
-
Purification: The crude ethyl glutaryl chloride is then purified by fractional distillation under high vacuum to yield the pure product.
Method 2: From Glutaric Anhydride
This two-step method involves the initial ring-opening of glutaric anhydride with ethanol to form ethyl hydrogen glutarate, which is then chlorinated in a subsequent step as described in Method 1.[4][6]
Caption: Two-step synthesis of Ethyl Glutaryl Chloride from Glutaric Anhydride.
-
Step 1: The nucleophilic oxygen of ethanol attacks one of the carbonyl carbons of glutaric anhydride, leading to the opening of the anhydride ring and the formation of the monoester, ethyl hydrogen glutarate. This reaction is typically catalyzed by a small amount of acid or can proceed with gentle heating.
-
Step 2: The mechanism for the conversion of the resulting carboxylic acid to the acyl chloride is the same as in Method 1.
-
Step 1: Synthesis of Ethyl Hydrogen Glutarate
-
In a round-bottom flask, dissolve glutaric anhydride (1 mole equivalent) in an excess of anhydrous ethanol.
-
Heat the mixture to reflux for 3-5 hours.
-
After cooling, remove the excess ethanol under reduced pressure to obtain crude ethyl hydrogen glutarate. This intermediate can often be used in the next step without further purification.
-
-
Step 2: Synthesis of Ethyl Glutaryl Chloride
-
Follow the experimental protocol outlined in Method 1, using the crude ethyl hydrogen glutarate from Step 1 as the starting material.
-
Characterization of Ethyl Glutaryl Chloride
Thorough characterization is crucial to confirm the structure and assess the purity of the synthesized ethyl glutaryl chloride. The following spectroscopic techniques are routinely employed.
Characterization Workflow
Caption: Workflow for the characterization of Ethyl Glutaryl Chloride.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. For ethyl glutaryl chloride, the expected signals are:
-
Triplet (3H): Around δ 1.25 ppm, corresponding to the methyl protons (-CH₃) of the ethyl ester group, coupled to the adjacent methylene protons.
-
Quartet (2H): Around δ 4.15 ppm, corresponding to the methylene protons (-OCH₂-) of the ethyl ester group, coupled to the methyl protons.
-
Triplet (2H): Around δ 2.40 ppm, corresponding to the methylene protons adjacent to the ester carbonyl group (-CH₂CO₂Et).
-
Triplet (2H): Around δ 2.95 ppm, corresponding to the methylene protons adjacent to the acyl chloride group (-CH₂COCl).
-
Quintet (2H): Around δ 2.00 ppm, corresponding to the central methylene protons (-CH₂CH₂CH₂-).
A certificate of analysis for a commercial sample of ethyl glutaryl chloride confirms that the ¹H NMR spectrum conforms to the expected structure.[9]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The expected signals for ethyl glutaryl chloride are:
-
~δ 14.1 ppm: Methyl carbon (-CH₃) of the ethyl group.
-
~δ 60.8 ppm: Methylene carbon (-OCH₂-) of the ethyl group.
-
~δ 20.0 ppm: Central methylene carbon (-CH₂CH₂CH₂-).
-
~δ 33.0 ppm: Methylene carbon adjacent to the ester carbonyl.
-
~δ 45.0 ppm: Methylene carbon adjacent to the acyl chloride carbonyl.
-
~δ 172.5 ppm: Ester carbonyl carbon (-CO₂Et).
-
~δ 173.5 ppm: Acyl chloride carbonyl carbon (-COCl).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[10] The characteristic absorption bands for ethyl glutaryl chloride include:
-
~1800 cm⁻¹ (strong): C=O stretching vibration of the acyl chloride. This is a highly characteristic and intense peak.
-
~1735 cm⁻¹ (strong): C=O stretching vibration of the ethyl ester.
-
~2850-2960 cm⁻¹ (medium): C-H stretching vibrations of the methylene and methyl groups.[11]
-
~1170 cm⁻¹ (strong): C-O stretching vibration of the ester group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In the mass spectrum of ethyl glutaryl chloride, the molecular ion peak [M]⁺ would be expected. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as two peaks at m/z 178 and m/z 180, with a relative intensity of approximately 3:1.[12] Common fragmentation patterns would involve the loss of the chlorine atom, the ethoxy group, or cleavage of the carbon chain.
Safety and Handling
Ethyl glutaryl chloride is a corrosive and moisture-sensitive compound that requires careful handling.[5][13]
-
Corrosivity: It causes severe skin burns and eye damage.[1][2][5] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][13]
-
Moisture Sensitivity: It reacts with water, including moisture in the air, to produce hydrochloric acid and ethyl hydrogen glutarate.[5][13][14] Therefore, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.[2][5][13]
-
Inhalation: Inhalation of vapors can cause respiratory irritation.[2] All handling should be performed in a well-ventilated fume hood.[1][13]
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[5] Do not use water to clean up spills.[13]
-
Disposal: Dispose of ethyl glutaryl chloride and any contaminated materials in accordance with local, state, and federal regulations.[1][5]
Applications in Synthesis
The bifunctional nature of ethyl glutaryl chloride makes it a valuable reagent in multi-step organic synthesis. For example, it is used in the acylation of 4-pyridyllithium to synthesize ethyl 5-oxo-5-(4-pyridyl)valerate, a precursor for more complex molecules.[15] The differential reactivity of the acyl chloride and the ester allows for selective transformations, making it a key component in the synthesis of a variety of chemical entities.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of ethyl glutaryl chloride. The described synthetic methods are robust and can be adapted to various laboratory scales. The characterization data and workflows provide a clear framework for verifying the identity and purity of the synthesized product. Adherence to the outlined safety protocols is paramount when working with this corrosive and reactive compound. The versatility of ethyl glutaryl chloride as a synthetic building block ensures its continued importance in the fields of chemical research and development.
References
- 1. echemi.com [echemi.com]
- 2. Ethyl glutaryl chloride, 97% 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. ETHYL GLUTARYL CHLORIDE | 5205-39-0 [chemicalbook.com]
- 4. ETHYL GLUTARYL CHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Ethyl Glutaryl Chloride | 5205-39-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. ETHYL GLUTARYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. megalecture.com [megalecture.com]
- 11. C2H5Cl CH3CH2Cl infrared spectrum of chloroethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. C2H5Cl CH3CH2Cl mass spectrum of chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of ethyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. fishersci.com [fishersci.com]
- 14. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
A Technical Guide to the Spectroscopic Characterization of Ethyl 5-chloro-5-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the spectroscopic data for Ethyl 5-chloro-5-oxopentanoate, a key bifunctional molecule often utilized in organic synthesis. Known also as Ethyl glutaryl chloride, its structure incorporates both an ester and a reactive acyl chloride, making it a valuable building block for the introduction of a five-carbon chain with differential reactivity at each end. Accurate spectroscopic characterization is paramount to ensure its purity and to confirm its structural integrity before use in complex synthetic pathways, particularly in pharmaceutical development where precision is non-negotiable.
This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound. The causality behind experimental choices and the interpretation of the resulting data will be explained from the perspective of a seasoned analytical chemist.
Molecular Structure and Overview
This compound (CAS Number: 5205-39-0) is a derivative of glutaric acid. Its structure presents distinct features that are readily identifiable by various spectroscopic techniques. The ethyl ester group and the acyl chloride moiety give rise to characteristic signals that will be the focus of our analysis.
Caption: Structure of this compound with atom numbering for NMR assignments.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon and proton framework.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for a wide range of organic compounds and its relatively clean spectral window.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. Higher field strengths will provide better signal dispersion, which is beneficial for resolving complex multiplets.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees to ensure a good signal-to-noise ratio without saturating the signals.
-
Employ a relaxation delay of 1-2 seconds.
-
Typically, 16-32 scans are sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.
-
A relaxation delay of 2 seconds is generally adequate.
-
¹H NMR Data (Predicted)
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four non-equivalent sets of protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ (a) |
| ~ 2.95 | Triplet (t) | 2H | -CH₂ -C(O)Cl (4) |
| ~ 2.40 | Triplet (t) | 2H | -CH₂ -C(O)O- (2) |
| ~ 2.00 | Quintet (p) | 2H | -CH₂-CH₂ -CH₂- (3) |
| ~ 1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ (b) |
Interpretation: The downfield shift of the methylene group at position 4 (~2.95 ppm) is due to the strong deshielding effect of the adjacent acyl chloride carbonyl group. The methylene group at position 2 (~2.40 ppm) is deshielded by the ester carbonyl group, but to a lesser extent. The ethyl group protons exhibit a classic quartet and triplet pattern, characteristic of an ethyl ester.
¹³C NMR Data (Predicted)
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, one for each carbon atom in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 172.5 | C =O (Ester) (1) |
| ~ 172.0 | C =O (Acyl Chloride) (5) |
| ~ 61.0 | -O-CH₂ -CH₃ (a) |
| ~ 45.0 | -CH₂ -C(O)Cl (4) |
| ~ 33.0 | -CH₂ -C(O)O- (2) |
| ~ 20.0 | -CH₂-CH₂ -CH₂- (3) |
| ~ 14.0 | -O-CH₂-CH₃ (b) |
Interpretation: The two carbonyl carbons are the most downfield signals, with the acyl chloride carbonyl carbon typically appearing slightly upfield of the ester carbonyl. The carbon of the methylene group attached to the oxygen of the ester is found around 61.0 ppm, while the carbon of the methylene group adjacent to the acyl chloride is significantly downfield due to the electronegativity of the chlorine and the carbonyl group.
II. Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. In this compound, the two carbonyl groups are expected to show strong, characteristic absorption bands.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small drop of the liquid directly onto the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean salt plates or ATR crystal is first recorded.
-
The sample is then placed in the beam path, and the sample spectrum is acquired.
-
Typically, 16-32 scans are co-added to obtain a high-quality spectrum over the range of 4000-400 cm⁻¹.
-
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1800 | Strong | C=O stretch (Acyl Chloride) |
| ~ 1735 | Strong | C=O stretch (Ester) |
| 2980-2850 | Medium | C-H stretch (Aliphatic) |
| ~ 1200 | Strong | C-O stretch (Ester) |
| ~ 850-550 | Medium-Strong | C-Cl stretch |
Interpretation: The most diagnostic feature of the IR spectrum will be the presence of two distinct carbonyl stretching bands. The acyl chloride carbonyl stretch is found at a higher frequency (~1800 cm⁻¹) compared to the ester carbonyl stretch (~1735 cm⁻¹) due to the inductive effect of the chlorine atom. The presence of both of these strong absorptions is a clear indication of the bifunctional nature of the molecule.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: The liquid sample is introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) interface (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically using an electron energy of 70 eV.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is recorded over a mass range of, for example, m/z 40-250.
Predicted Mass Spectrum Fragmentation
The molecular weight of this compound is 178.61 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z 178 and 180 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).
Major Expected Fragments:
-
[M - Cl]⁺ (m/z 143): Loss of the chlorine radical.
-
[M - OCH₂CH₃]⁺ (m/z 133/135): Loss of the ethoxy radical from the ester.
-
[C(O)CH₂CH₂CH₂COOCH₂CH₃]⁺ (m/z 143): This is the same as the loss of Cl.
-
[CH₂CH₂CH₂COOCH₂CH₃]⁺ (m/z 115): Loss of the COCl group.
-
[COOCH₂CH₃]⁺ (m/z 73): Fragment corresponding to the ethyl ester group.
-
[CH₂CH₃]⁺ (m/z 29): Ethyl fragment.
Caption: Plausible fragmentation pathway for this compound in EI-MS.
Conclusion: A Self-Validating Spectroscopic Profile
The combination of NMR, IR, and MS provides a robust and self-validating system for the characterization of this compound.
-
IR spectroscopy confirms the presence of the key ester and acyl chloride functional groups.
-
NMR spectroscopy provides the precise connectivity of the carbon and hydrogen atoms, confirming the pentanoate chain and the ethyl ester moiety.
-
Mass spectrometry confirms the molecular weight and the presence of a chlorine atom, and the fragmentation pattern is consistent with the proposed structure.
By carefully acquiring and interpreting these spectra, researchers and drug development professionals can proceed with confidence in the quality of their starting materials, ensuring the integrity and success of their synthetic endeavors.
An In-Depth Technical Guide to the Safe Handling of Ethyl 5-chloro-5-oxopentanoate
This guide provides a comprehensive overview of the safety considerations and handling protocols for Ethyl 5-chloro-5-oxopentanoate (CAS RN: 5205-39-0). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data from safety data sheets (SDS) and other authoritative sources to ensure the safe and effective use of this reactive chemical intermediate.
Chemical Identity and Physicochemical Properties
This compound, also known as ethyl glutaryl chloride, is an organic compound with the molecular formula C7H11ClO3.[1] It is a liquid at room temperature and possesses a molecular weight of 178.61 g/mol .[1][2] Understanding its physical and chemical properties is fundamental to its safe handling and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 5205-39-0 | [1][3] |
| Molecular Formula | C7H11ClO3 | [1] |
| Molecular Weight | 178.61 g/mol | [1][2] |
| Physical Form | Liquid | [1] |
| Boiling Point | 108°C; 68°C to 70°C (at 0.07 mmHg) | [1] |
| IUPAC Name | This compound | [1][2] |
Hazard Identification and GHS Classification
This compound is a hazardous substance that requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for its hazard communication. While a specific, aggregated GHS classification for this exact compound is not uniformly presented across all sources, related compounds and the reactive acyl chloride functional group suggest the following potential hazards. For instance, similar compounds like ethyl 5-oxopentanoate are known to cause skin and serious eye irritation, as well as respiratory irritation.[4]
Anticipated GHS Hazard Classifications:
-
Skin Corrosion/Irritation: Acyl chlorides are known to react with moisture to produce hydrochloric acid, which can cause severe skin burns and irritation.
-
Serious Eye Damage/Eye Irritation: Direct contact with the liquid or its vapors can cause serious eye damage.
-
Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation.
Precautionary Statements: The following precautionary statements are advised based on the anticipated hazards:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Causality of Hazards: The Reactivity of Acyl Chlorides
The primary driver of the hazards associated with this compound is the acyl chloride functional group. This group is highly electrophilic and readily reacts with nucleophiles. The most common nucleophile in a laboratory setting is water (from atmospheric moisture, aqueous reagents, or biological tissues).
Reaction with Water: this compound reacts exothermically with water to produce ethyl glutarate and hydrochloric acid (HCl). The generation of HCl is a major contributor to the corrosive nature of this compound.
Caption: Hydrolysis reaction of this compound.
This reactivity necessitates stringent exclusion of moisture during storage and handling to maintain the chemical's integrity and prevent hazardous situations.
Safe Handling and Storage Protocols
A self-validating system of protocols is essential for handling this reactive compound. This involves a multi-layered approach encompassing engineering controls, personal protective equipment, and specific handling procedures.
4.1. Engineering Controls:
-
Fume Hood: All manipulations of this compound must be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Inert Atmosphere: For reactions sensitive to moisture, handling under an inert atmosphere (e.g., nitrogen or argon) is crucial. This can be achieved using a glovebox or Schlenk line techniques.
4.2. Personal Protective Equipment (PPE):
A comprehensive PPE regimen is mandatory.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and vapors that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) | Prevents skin contact and potential burns.[5] |
| Body Protection | Flame-retardant lab coat and closed-toe shoes | Protects skin from accidental spills. |
| Respiratory Protection | Not typically required if handled in a fume hood. If ventilation is inadequate, a respirator with an appropriate cartridge for organic vapors and acid gases should be used. | Prevents respiratory tract irritation. |
4.3. Step-by-Step Handling Workflow:
The following protocol outlines a safe workflow for handling this compound.
Caption: A stepwise workflow for the safe handling of this compound.
4.4. Storage Requirements:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and oxidizing agents.
-
The container should be tightly sealed, and for long-term storage, consider sealing under an inert atmosphere.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[5]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.
-
Spill Response: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, dry material (e.g., vermiculite, sand) and place it in a suitable container for chemical waste. Ventilate the area and wash the spill site after material pickup is complete.
Conclusion
This compound is a valuable reagent in organic synthesis, but its inherent reactivity necessitates a thorough understanding and implementation of rigorous safety protocols. By adhering to the principles of hazard identification, risk assessment, and control measures outlined in this guide, researchers can mitigate the risks and handle this compound in a safe and responsible manner. A proactive approach to safety, grounded in scientific understanding, is paramount for the protection of laboratory personnel and the integrity of the research.
References
- 1. CAS RN 5205-39-0 | Fisher Scientific [fishersci.com]
- 2. Ethyl 5-chloro-3-oxopentanoate | C7H11ClO3 | CID 23158165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5205-39-0 | this compound | Ambeed.com [ambeed.com]
- 4. Ethyl 5-oxopentanoate | C7H12O3 | CID 11137279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. homedepot.com [homedepot.com]
An In-depth Technical Guide to the Chemical Reactivity of the Acyl Chloride Group in Ethyl 5-chloro-5-oxopentanoate
For researchers, scientists, and drug development professionals, a deep understanding of the chemical behavior of bifunctional molecules is paramount for the rational design of synthetic pathways and the development of novel therapeutics. This guide provides a comprehensive exploration of the chemical reactivity of the acyl chloride functional group in Ethyl 5-chloro-5-oxopentanoate, a versatile building block in organic synthesis.
Introduction: The Unique Profile of this compound
This compound, with the chemical formula C₇H₁₁ClO₃, is a bifunctional organic compound featuring both an ester and a highly reactive acyl chloride group.[1][2] This duality makes it a valuable intermediate, allowing for sequential or selective transformations at two distinct reactive centers. The focus of this guide is the acyl chloride moiety, which, due to its electronic and structural properties, serves as a powerful tool for acylation and the construction of more complex molecular architectures.
Acyl chlorides, in general, are among the most reactive derivatives of carboxylic acids.[3][4][5] This heightened reactivity stems from the strong electron-withdrawing inductive effect of both the chlorine and the carbonyl oxygen atoms. This effect renders the carbonyl carbon highly electrophilic and susceptible to attack by a wide array of nucleophiles.[5]
Physicochemical Properties
A clear understanding of the physical properties of this compound is crucial for its safe handling and use in reactions.
| Property | Value |
| Molecular Formula | C₇H₁₁ClO₃ |
| Molecular Weight | 178.61 g/mol [2] |
| Appearance | Colorless to light yellow/orange liquid[1] |
| Boiling Point | 68-70 °C at 0.07 mmHg[1][2] |
| Solubility | Soluble in organic solvents like ether, chloroform, and dichloromethane; reacts with water.[1][6] |
Note: Due to their reactivity, acyl chlorides are often prepared in situ or used immediately after synthesis.[5]
Synthesis of this compound
The preparation of this compound typically involves the reaction of the corresponding carboxylic acid, monoethyl glutarate, with a chlorinating agent.[1] Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride.[3][5][7] Thionyl chloride is often preferred in laboratory settings as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.[3]
Caption: General synthesis of this compound.
The Core of Reactivity: Nucleophilic Acyl Substitution
The predominant reaction pathway for the acyl chloride group in this compound is nucleophilic acyl substitution.[4][8] This two-step mechanism involves the initial addition of a nucleophile to the electrophilic carbonyl carbon, followed by the elimination of the chloride leaving group.[8][9][10]
The General Mechanism
The reaction proceeds through a tetrahedral intermediate. The high electronegativity of the oxygen and chlorine atoms makes the carbonyl carbon highly susceptible to nucleophilic attack.[5][11]
Caption: Mechanism of nucleophilic acyl substitution.
The stability of the chloride ion as a leaving group is a key factor driving this reaction. Chloride is the conjugate base of a strong acid (HCl), making it an excellent leaving group.[12]
Key Reactions of the Acyl Chloride Group
The high reactivity of the acyl chloride in this compound allows for a diverse range of transformations, making it a valuable synthetic intermediate.
Reactions with Oxygen Nucleophiles
3.1.1. Hydrolysis
Acyl chlorides react vigorously with water to form the corresponding carboxylic acid.[4][6][13] This reaction is often undesirable and necessitates anhydrous conditions for storing and handling acyl chlorides.[4][5]
-
Reaction: this compound + H₂O → Monoethyl glutarate + HCl
-
Insight: The formation of steamy fumes of HCl is a characteristic observation in this reaction.[6]
3.1.2. Alcoholysis (Esterification)
The reaction with alcohols provides a straightforward route to esters.[9][13][14] This reaction is typically rapid and exothermic.[9] To neutralize the HCl byproduct, a non-nucleophilic base like pyridine or triethylamine is often added.[4]
-
Reaction: this compound + R'OH → Ethyl 5-(alkoxycarbonyl)pentanoate + HCl
-
Experimental Consideration: The choice of base is critical to avoid side reactions.
Reactions with Nitrogen Nucleophiles
3.2.1. Aminolysis (Amide Formation)
Ammonia, primary amines, and secondary amines react readily with acyl chlorides to form primary, secondary, and tertiary amides, respectively.[4][5][13]
-
Reaction with Ammonia: this compound + 2 NH₃ → Ethyl 5-amino-5-oxopentanoate + NH₄Cl
-
Reaction with Primary Amine: this compound + 2 R'NH₂ → Ethyl 5-(alkylamino)-5-oxopentanoate + R'NH₃Cl
-
Causality: Two equivalents of the amine are required: one to act as the nucleophile and the second to neutralize the HCl produced.[5]
Reactions with Carbon Nucleophiles
3.3.1. Grignard Reagents
Grignard reagents (R'MgX) are potent nucleophiles that typically react twice with acyl chlorides. The initial reaction forms a ketone, which is more reactive towards the Grignard reagent than the starting acyl chloride. This leads to the formation of a tertiary alcohol after acidic workup.[15][16][17]
-
Reaction: this compound + 2 R'MgX → Tertiary alcohol + MgXCl
-
Limitation: It is generally not possible to stop the reaction at the ketone stage with Grignard reagents due to their high reactivity.[16] However, some specialized methods using ligands to moderate the Grignard reagent's reactivity have been developed to favor ketone formation.[18][19]
3.3.2. Gilman Reagents (Organocuprates)
In contrast to Grignard reagents, Gilman reagents (lithium dialkylcuprates, R'₂CuLi) are softer nucleophiles and react with acyl chlorides to form ketones.[15] The reaction typically stops at the ketone stage because Gilman reagents react very slowly with ketones.[15]
-
Reaction: this compound + R'₂CuLi → Ethyl 5-oxo-alkanoate + R'Cu + LiCl
-
Significance: This selectivity makes Gilman reagents highly valuable for the synthesis of ketones from acyl chlorides.
Reduction Reactions
The acyl chloride group can be reduced to either an aldehyde or a primary alcohol, depending on the reducing agent employed.
3.4.1. Reduction to Primary Alcohols
Powerful reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) reduce acyl chlorides to primary alcohols.[3][4][20][21] The reaction proceeds through an aldehyde intermediate which is further reduced.[22][23]
-
Reaction: this compound + LiAlH₄ (excess) → Ethyl 6-hydroxyhexanoate
-
Experimental Note: An excess of the reducing agent is used to ensure the reaction goes to completion.[20]
3.4.2. Reduction to Aldehydes
To stop the reduction at the aldehyde stage, a less reactive, sterically hindered reducing agent is required. Lithium tri(tert-butoxy)aluminum hydride (LiAl(OtBu)₃H) is a common choice for this transformation.[20][22] The bulky tert-butoxy groups moderate the reactivity of the hydride, allowing for the isolation of the aldehyde, especially at low temperatures (-78 °C).[20][22]
-
Reaction: this compound + LiAl(OtBu)₃H → Ethyl 5-oxopentanoate
-
Alternative Method: The Rosenmund reduction, which utilizes a poisoned palladium catalyst (e.g., Pd on BaSO₄), can also be used to convert acyl chlorides to aldehydes.[3][22]
Friedel-Crafts Acylation
Acyl chlorides are excellent electrophiles for Friedel-Crafts acylation reactions, which introduce an acyl group onto an aromatic ring.[24][25] This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[24]
-
Reaction: this compound + Benzene (in the presence of AlCl₃) → Ethyl 5-oxo-5-phenylpentanoate + HCl
-
Advantage: A significant advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further electrophilic substitution, thus preventing polyacylation.[25]
Caption: Workflow for Friedel-Crafts Acylation.
Experimental Protocols and Safety Considerations
Trustworthiness in experimental design is paramount. The protocols described below are designed to be self-validating through careful control of reaction conditions and monitoring of progress.
General Protocol for Nucleophilic Acyl Substitution with an Alcohol
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the alcohol (1.0 eq.) and a non-nucleophilic base (e.g., pyridine, 1.1 eq.) in an anhydrous solvent (e.g., dichloromethane) under a nitrogen atmosphere.
-
Cooling: The reaction mixture is cooled to 0 °C in an ice bath.
-
Addition: A solution of this compound (1.0 eq.) in the same anhydrous solvent is added dropwise via the dropping funnel over 15-30 minutes.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for a specified time (monitored by TLC or GC-MS).
-
Workup: The reaction is quenched with a dilute aqueous acid solution (e.g., 1M HCl) to neutralize the excess base. The organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography or distillation.
Safety Precautions for Handling this compound
Acyl chlorides are corrosive, toxic, and moisture-sensitive compounds that require careful handling in a well-ventilated fume hood.[1][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves.[1][26][27]
-
Handling: Use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge.[26][28] Keep away from sources of ignition.[26][27][29]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and other incompatible materials.[26][29] Containers that have been opened must be carefully resealed.[26]
-
Spills: In case of a spill, absorb with a dry, inert material and dispose of it as hazardous waste. Do not use water.[29]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[1][28][29] If inhaled, move to fresh air and seek immediate medical attention.[28][29]
Conclusion
The acyl chloride group in this compound imparts a high degree of reactivity, making it a cornerstone for a multitude of synthetic transformations. Its susceptibility to nucleophilic acyl substitution allows for the facile introduction of a wide range of functional groups, including esters, amides, ketones, and aldehydes. A thorough understanding of the mechanisms governing these reactions, coupled with meticulous experimental technique and stringent safety protocols, enables the synthetic chemist to harness the full potential of this versatile building block in the pursuit of novel molecular entities for research and drug development.
References
- 1. chembk.com [chembk.com]
- 2. CAS RN 5205-39-0 | Fisher Scientific [fishersci.com]
- 3. Acyl chloride - Wikipedia [en.wikipedia.org]
- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. savemyexams.com [savemyexams.com]
- 14. scribd.com [scribd.com]
- 15. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. m.youtube.com [m.youtube.com]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
- 21. acs.org [acs.org]
- 22. Acid Chlorides to Aldehydes - Chemistry Steps [chemistrysteps.com]
- 23. youtube.com [youtube.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Friedel-Crafts Acylation [organic-chemistry.org]
- 26. geneseo.edu [geneseo.edu]
- 27. chemos.de [chemos.de]
- 28. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 29. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
An In-depth Technical Guide to the Stability and Storage of Ethyl 5-chloro-5-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 5-chloro-5-oxopentanoate is a bifunctional reagent of significant utility in organic synthesis, particularly in the construction of complex molecules within drug discovery and development programs. Its dual reactivity, stemming from the presence of both an ester and a highly reactive acyl chloride, necessitates a thorough understanding of its stability profile to ensure experimental reproducibility and maintain reagent integrity. This guide provides a detailed examination of the factors governing the stability of this compound, outlines its primary degradation pathways, and establishes rigorous, field-tested protocols for its optimal storage and handling. Adherence to these guidelines is critical for preserving the compound's quality and ensuring the validity of its use in sensitive synthetic applications.
Chemical Profile and Inherent Reactivity
This compound (CAS No: 5205-39-0) is a liquid with a molecular formula of C7H11ClO3 and a molecular weight of 178.61 g/mol .[1][] Its structure, featuring a terminal acyl chloride and an ethyl ester, makes it a valuable building block. However, the acyl chloride functional group is the primary determinant of its chemical stability, rendering the molecule highly susceptible to nucleophilic attack.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C7H11ClO3 | [1][][3] |
| Molecular Weight | 178.61 g/mol | [1][] |
| Appearance | Liquid | [1] |
| Density | ~1.14 g/mL | [1] |
| Boiling Point | 68-70 °C @ 0.07 mmHg | [1] |
The Primary Degradation Pathway: Hydrolysis
The most significant threat to the stability of this compound is hydrolysis. The electrophilic carbonyl carbon of the acyl chloride is readily attacked by water, leading to rapid degradation.
Mechanism of Hydrolysis: The reaction proceeds via a nucleophilic acyl substitution mechanism. A water molecule attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion and a proton to yield 5-(ethoxycarbonyl)pentanoic acid and hydrochloric acid (HCl). The generated HCl can catalyze further hydrolysis, creating an autocatalytic degradation loop.
Fig. 1: Primary hydrolysis pathway of this compound.
Critical Factors Influencing Stability
The rate of degradation is profoundly influenced by environmental conditions. Meticulous control of these factors is essential for preserving the compound.
-
Moisture: As the direct reactant in hydrolysis, atmospheric humidity is the most critical factor. The compound is corrosive and causes burns, necessitating the use of protective gear like gloves and eye/face protection.[1] In case of contact with eyes, immediate rinsing with plenty of water is required.[1]
-
Temperature: Elevated temperatures increase the kinetic rate of the hydrolysis reaction. Therefore, refrigerated storage is recommended. The suggested storage temperature is 2-8°C.[1]
-
Incompatible Materials: The compound should be stored apart from incompatible materials, though specific examples are not detailed in the provided search results.[4]
Recommended Storage and Handling Protocols
To mitigate degradation, a multi-faceted approach to storage and handling is required. These protocols are designed to create a self-validating system that minimizes exposure to detrimental conditions.
4.1. Long-Term Storage
Objective: To provide a stable, long-term environment by excluding moisture and maintaining low temperatures.
Protocol:
-
Inert Atmosphere: Store the compound under a dry, inert atmosphere such as argon or nitrogen. This displaces atmospheric moisture.
-
Primary Container: Use a tightly sealed, borosilicate glass container with a PTFE-lined cap to prevent moisture ingress and reaction with the container material.
-
Secondary Containment: Place the primary container inside a desiccator containing a suitable desiccant (e.g., silica gel, Drierite) to absorb any incidental moisture.
-
Temperature Control: Store the desiccator in a designated refrigerator at 2-8°C .[1] This temperature is consistently cited as the optimal storage condition.
-
Light Protection: While not explicitly mentioned as a primary degradation factor, storing in an amber glass bottle or in the dark is a standard best practice to prevent potential photochemical reactions.
Fig. 2: Logical workflow for optimal long-term storage.
4.2. Aliquoting and Experimental Use
Objective: To minimize atmospheric exposure during handling to protect the integrity of the bulk material.
Protocol:
-
Temperature Equilibration: Crucially, allow the container to warm to ambient laboratory temperature inside the desiccator before opening. This prevents condensation of atmospheric moisture onto the cold compound.
-
Inert Handling Environment: Whenever possible, handle the compound in a glove box or under a positive flow of dry, inert gas.
-
Use of Dry Equipment: All glassware, syringes, and needles must be rigorously dried, preferably by oven-drying or flame-drying under vacuum, prior to use.
-
Prompt Action: Prepare aliquots swiftly and reseal the main container immediately.
-
Resealing: Before returning to cold storage, flush the headspace of the primary container with inert gas.
Verification of Compound Integrity
For critical applications, especially when using material that has been stored for an extended period, purity verification is recommended.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear diagnostic tool. The appearance of a broad singlet characteristic of a carboxylic acid proton (typically δ > 10 ppm) and shifts in the signals adjacent to the carbonyl group can indicate the presence of the hydrolysis product.
-
FT-IR Spectroscopy: The presence of a broad O-H stretch (around 3300-2500 cm⁻¹) and a shift in the carbonyl (C=O) stretch frequency can also confirm the formation of the carboxylic acid degradation product.
By implementing these comprehensive storage and handling strategies, researchers can ensure the stability and reliability of this compound, thereby safeguarding the integrity of their synthetic work and contributing to the successful advancement of drug development projects.
References
Sourcing Ethyl 5-chloro-5-oxopentanoate: A Technical Guide for Research & Development
Prepared by the Senior Application Scientist Desk
Introduction: The Role of Ethyl 5-chloro-5-oxopentanoate in Modern Synthesis
This compound (CAS No. 5205-39-0), also known as Ethyl glutaryl chloride, is a bifunctional reagent of significant interest to the research, pharmaceutical, and fine chemical industries.[1][2] Its structure, featuring both an ethyl ester and a reactive acyl chloride, makes it a versatile building block for introducing five-carbon spacer units. This attribute is particularly valuable in drug discovery, where it can be used to synthesize linkers for antibody-drug conjugates (ADCs), PROTACs, and other complex molecular architectures. The deliberate incorporation of chloro-containing molecules is a well-established strategy in medicinal chemistry, with over 250 FDA-approved drugs featuring a chlorine atom, highlighting the importance of reliable access to high-quality chlorinated synthons like this one.[3][4] A recent patent application highlights its use in the synthesis of tricyclic compounds for inhibiting Werner Syndrome RecQ DNA helicase (WRN), a target in microsatellite instability-high cancers.[5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical factors for sourcing this compound, a comparative landscape of commercial suppliers, and practical guidance on its application and handling.
Critical Quality Attributes for Procurement
The success of a synthesis often hinges on the quality of the starting materials. For a reactive reagent like this compound, sourcing from a reputable supplier is paramount. Researchers must scrutinize the following attributes before purchase:
-
Purity: Typically offered at purities of 95-98%.[1][6] The primary impurity of concern is the corresponding diacid (glutaric acid) or monoacid, which can arise from hydrolysis. The presence of these impurities can neutralize bases, sequester catalysts, and lead to unwanted side products, complicating downstream purification. Always request a lot-specific Certificate of Analysis (CoA) to verify purity by methods such as Titration (NT) or GC.
-
Documentation: Reputable suppliers will provide a comprehensive Safety Data Sheet (SDS) and a CoA.[7] The SDS is critical for understanding the hazards and required handling procedures.
-
Consistency: For long-term research projects or process development, lot-to-lot consistency is crucial. Sourcing from established suppliers who can demonstrate robust quality control measures is advisable.
Commercial Supplier Landscape
A variety of chemical suppliers offer this compound for research purposes. The choice of supplier may depend on factors such as required quantity, purity grade, lead time, and cost. Below is a comparative table of notable vendors.
| Supplier | Typical Purity | Available Quantities | Key Features |
| Fisher Scientific | ≥97.0% | Grams to Kilograms | Wide distribution network, extensive safety documentation available.[1] |
| Sigma-Aldrich (Merck) | 97% | Grams to Kilograms | Strong reputation for quality, comprehensive technical support. |
| Key Organics | >95% | 100 mg to bulk | Specializes in building blocks for drug discovery, offers same-day dispatch for stock items.[6] |
| BLD Pharm | Varies by batch | Grams to Kilograms | Provides detailed analytical data (NMR, HPLC, LC-MS) online for specific batches.[7] |
| Ambeed | 97% | Grams to Kilograms | Offers cold-chain transportation and freezer storage recommendations.[8][9] |
| Chem-Impex International | 97% | Grams to Kilograms | US-based supplier with a focus on research chemicals. |
| Guidechem (Aggregator) | Varies | Varies | Platform listing multiple suppliers, including those in Asia like Jinan YSPharma and Shanghai Yuanye Bio.[10] |
This table is representative and not exhaustive. Researchers should always obtain the most current information directly from the supplier.
Application Protocol: Amide Bond Formation
To illustrate the utility of this compound, this section details a standard protocol for the acylation of a primary amine. The acyl chloride moiety reacts readily with nucleophiles like amines to form a stable amide bond, leaving the ethyl ester intact for potential subsequent transformations.
Workflow for Amine Acylation
Caption: Workflow for a typical amine acylation reaction.
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or DIPEA (1.2 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The causality for using a base is to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired N-acylated product.
Safety, Handling, and Storage
Acyl chlorides are reactive and hazardous chemicals that demand strict adherence to safety protocols.
Chemical Reactivity and Hazards
Caption: Reactivity hazards of this compound.
-
Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood.[11] Wear chemical-resistant gloves (e.g., butyl-rubber), tightly fitting safety goggles, a face shield, and a flame-resistant lab coat.[11]
-
Handling: Use only in a well-ventilated area and take measures to prevent the buildup of electrostatic charge.[11] It reacts violently with water and moisture to produce corrosive hydrogen chloride gas.[12] Keep away from incompatible materials such as water, alcohols, and strong bases.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and sources of ignition.[11] Some suppliers recommend freezer storage under an inert atmosphere.[8] Due to its moisture sensitivity, consider storing the main bottle in a desiccator and using smaller working quantities to minimize exposure of the bulk material to atmospheric moisture.[13][14]
Conclusion
This compound is a valuable and versatile reagent for chemical synthesis, particularly in the development of new pharmaceutical agents. Successful procurement requires careful consideration of supplier reputation and material quality, with an emphasis on purity and comprehensive documentation. Proper handling and storage are critical for ensuring both the safety of the researcher and the integrity of the reagent. By following the guidelines outlined in this document, scientists can confidently source and utilize this important chemical building block in their research and development endeavors.
References
- 1. CAS RN 5205-39-0 | Fisher Scientific [fishersci.com]
- 2. chembk.com [chembk.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2024079623A1 - Tricyclic compounds and their uses - Google Patents [patents.google.com]
- 6. keyorganics.net [keyorganics.net]
- 7. 5205-39-0|this compound|BLD Pharm [bldpharm.com]
- 8. Ethyl 5-chloropentanoate | 2323-81-1 [sigmaaldrich.com]
- 9. 5205-39-0 | this compound | Ambeed.com [ambeed.com]
- 10. Page loading... [guidechem.com]
- 11. wcu.edu [wcu.edu]
- 12. nj.gov [nj.gov]
- 13. reddit.com [reddit.com]
- 14. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Aromatic Ketones using Ethyl 5-chloro-5-oxopentanoate
Introduction
Aromatic ketones are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials.[1] Their synthesis is a subject of continuous research and development, aiming for higher efficiency, selectivity, and sustainability. Among the various synthetic methodologies, the Friedel-Crafts acylation stands out as a fundamental and widely employed transformation for the formation of carbon-carbon bonds to an aromatic ring. This guide provides an in-depth exploration of the use of Ethyl 5-chloro-5-oxopentanoate as a versatile acylating agent for the synthesis of aromatic ketones, offering detailed protocols and expert insights for researchers, scientists, and professionals in drug development.
This compound, also known as glutaric acid monoethyl ester chloride, is a bifunctional reagent that presents a unique opportunity for the synthesis of functionalized aromatic ketones.[2] Its structure incorporates both an acyl chloride and an ethyl ester, allowing for a two-stage synthetic approach: an initial Friedel-Crafts acylation followed by potential further transformations of the terminal ester group. This dual functionality opens avenues for the creation of complex molecular architectures.
Core Synthetic Strategy: Friedel-Crafts Acylation
The primary application of this compound in the synthesis of aromatic ketones is through the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst.[3]
Mechanism of Action
The generally accepted mechanism for Friedel-Crafts acylation proceeds through the following key steps:[4]
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride. This coordination polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a highly electrophilic acylium ion. This ion is resonance-stabilized.
-
Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Restoration of Aromaticity: A weak base, often the [AlCl₄]⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the newly attached acyl group. This regenerates the aromatic ring and releases the Lewis acid catalyst, along with the formation of HCl.[5]
A key advantage of Friedel-Crafts acylation over the related Friedel-Crafts alkylation is that the resulting ketone product is deactivated towards further electrophilic substitution. This prevents polysubstitution, leading to monoacylated products with higher selectivity.[3]
Visualizing the Reaction Pathway
Caption: General workflow of Friedel-Crafts acylation.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis of aromatic ketones using this compound. It is imperative that all procedures are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn at all times.
Materials and Equipment
| Reagents | Equipment |
| This compound | Round-bottom flasks |
| Aromatic Substrate (e.g., Toluene, Anisole) | Magnetic stirrer and stir bars |
| Anhydrous Aluminum Chloride (AlCl₃) | Heating mantle or oil bath |
| Dichloromethane (DCM, anhydrous) | Condenser |
| Hydrochloric Acid (HCl, concentrated) | Dropping funnel |
| Water (deionized) | Ice bath |
| Diethyl Ether or Ethyl Acetate (for extraction) | Separatory funnel |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | Rotary evaporator |
| Saturated Sodium Bicarbonate solution | Glassware for purification (e.g., chromatography column) |
| Saturated Sodium Chloride solution (brine) |
Protocol 1: Synthesis of Ethyl 4-(4-methylbenzoyl)butanoate
This protocol details the acylation of toluene with this compound.
1. Reaction Setup:
-
Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser with a drying tube, and a dropping funnel. Allow the apparatus to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add anhydrous aluminum chloride (1.2 equivalents).
-
Add anhydrous dichloromethane (DCM) to the flask to create a slurry. Cool the mixture to 0 °C using an ice bath.
2. Reagent Addition:
-
In a separate flask, prepare a solution of toluene (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DCM.
-
Transfer this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ slurry over 30-60 minutes, maintaining the temperature at 0 °C.
3. Reaction Progression:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
4. Work-up and Extraction:
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM or diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
5. Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 4-(4-methylbenzoyl)butanoate.
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow.
Considerations for Substrate Reactivity
The success and conditions of the Friedel-Crafts acylation are highly dependent on the nature of the aromatic substrate.
-
Activated Rings: Aromatic rings bearing electron-donating groups (EDGs) such as alkyl (-R), alkoxy (-OR), or amino (-NR₂) groups are more nucleophilic and react more readily. These reactions can often be carried out under milder conditions.
-
Deactivated Rings: Aromatic rings with electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), or carbonyl groups are less reactive. In some cases, strongly deactivated rings may not undergo Friedel-Crafts acylation at all.[6]
-
Halobenzenes: While halogens are deactivating, they are ortho, para-directing. Halobenzenes can undergo Friedel-Crafts acylation, though they may require more forcing conditions than activated substrates.
| Aromatic Substrate | Reactivity | Expected Product |
| Benzene | Moderate | Ethyl 4-benzoylbutanoate |
| Toluene | High | Ethyl 4-(4-methylbenzoyl)butanoate (major) |
| Anisole | Very High | Ethyl 4-(4-methoxybenzoyl)butanoate (major) |
| Chlorobenzene | Low | Ethyl 4-(4-chlorobenzoyl)butanoate (major) |
| Nitrobenzene | Very Low | No reaction |
Further Transformations of the Ester Moiety
The resulting ethyl 4-aroylbutanoates are valuable intermediates for further synthetic manipulations. The terminal ethyl ester provides a handle for a variety of transformations, including:
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other carboxylic acid-based reactions.
-
Reduction: The ester can be reduced to a primary alcohol.
-
Intramolecular Cyclization: Under certain conditions, the ester can participate in intramolecular cyclization reactions to form cyclic structures.
Safety Precautions
-
This compound: This reagent is corrosive and should be handled with care.[7]
-
Aluminum Chloride: AlCl₃ is a water-reactive and corrosive solid. It should be handled in a dry environment, and exposure to moisture should be strictly avoided. The reaction with water is highly exothermic.
-
Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.
-
Hydrochloric Acid: Concentrated HCl is highly corrosive and can cause severe burns.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of functionalized aromatic ketones via Friedel-Crafts acylation. The ability to introduce a four-carbon chain with a terminal ester group in a single step provides a powerful tool for the construction of complex molecules relevant to the pharmaceutical and chemical industries. By understanding the reaction mechanism, optimizing reaction conditions based on substrate reactivity, and adhering to strict safety protocols, researchers can successfully employ this methodology to achieve their synthetic goals.
References
Application Notes & Protocols: Strategic Application of Ethyl 5-chloro-5-oxopentanoate in the Synthesis of Novel Heterocyclic Compounds
Introduction: A Versatile Bifunctional Reagent for Heterocyclic Chemistry
In the landscape of modern synthetic organic chemistry, the efficient construction of complex molecular architectures is paramount, particularly in the field of drug discovery where heterocyclic scaffolds are ubiquitous. Ethyl 5-chloro-5-oxopentanoate stands out as a highly valuable and versatile C5 building block. As the mono-ethyl ester of adipoyl chloride, it possesses two distinct and chemically orthogonal reactive sites: a highly electrophilic acyl chloride and a less reactive ethyl ester.[1] This differential reactivity allows for selective, sequential chemical transformations, making it an ideal starting material for the streamlined synthesis of diverse heterocyclic systems without the need for complex protecting group strategies.
This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthetic utility of this compound. We will elucidate the core principles of its reactivity and present detailed, field-tested protocols for the synthesis of medicinally relevant heterocyclic cores, including substituted piperidines and benzodiazepines. The causality behind experimental choices will be explained to ensure both reproducibility and a deeper mechanistic understanding.
Core Principles: The Reactivity Landscape
The synthetic power of this compound is rooted in the significant difference in electrophilicity between its two functional groups. The acyl chloride is among the most reactive carboxylic acid derivatives and readily undergoes nucleophilic addition-elimination reactions with a wide array of nucleophiles, including water, alcohols, ammonia, and amines.[2][3] This reaction is typically rapid and often irreversible.[4] In contrast, the ethyl ester is substantially more stable and requires more forcing conditions (e.g., strong acid or base, heat) to undergo similar transformations.
This reactivity differential enables a logical and efficient synthetic strategy:
-
Primary Reaction: Selective nucleophilic attack at the highly reactive acyl chloride terminus to form a stable amide or ester linkage.
-
Secondary Reaction: Subsequent intramolecular cyclization or further intermolecular functionalization involving the less reactive ethyl ester.
This sequential approach simplifies synthetic planning and execution, enhancing overall efficiency.
References
Application Notes and Protocols: Ethyl 5-chloro-5-oxopentanoate as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of Bifunctional Scaffolds
In the landscape of modern medicinal chemistry, the efficiency of drug discovery is profoundly influenced by the strategic selection of molecular building blocks. These foundational reagents dictate the accessibility of novel chemical space and the feasibility of synthesizing complex bioactive molecules. Among these, bifunctional scaffolds—molecules possessing two distinct reactive centers—are of paramount importance. They offer a modular approach to synthesis, allowing for the sequential or orthogonal introduction of different pharmacophoric elements.
Ethyl 5-chloro-5-oxopentanoate (CAS No: 5205-39-0) has emerged as a particularly valuable C5 bifunctional building block. Its structure uniquely combines a highly reactive acyl chloride with a more stable ethyl ester.[1] This arrangement provides a powerful tool for medicinal chemists, enabling the introduction of a five-carbon linker that can be readily elaborated at both ends. The acyl chloride serves as an aggressive electrophile for forming robust amide or carbon-carbon bonds, while the ethyl ester provides a latent carboxylic acid functionality that can be unmasked or modified in later synthetic steps. This guide provides an in-depth exploration of the properties, reactivity, and strategic applications of this compound, complete with detailed protocols for its use in the synthesis of key therapeutic scaffolds.
Physicochemical Properties and Handling
A thorough understanding of a reagent's physical properties and safety profile is a prerequisite for its successful and safe implementation in any synthetic workflow.
| Property | Value | Source |
| CAS Number | 5205-39-0 | [1] |
| Molecular Formula | C₇H₁₁ClO₃ | [1] |
| Molecular Weight | 178.61 g/mol | [1] |
| Boiling Point | 68-70°C at 0.07 mmHg | [1] |
| Purity | Typically ≥97% | [1][2] |
| Synonyms | Ethyl 4-(chloroformyl)butanoate | [1] |
Safety and Handling Precautions
This compound is a reactive and corrosive compound that requires careful handling to ensure laboratory safety. The acyl chloride moiety is highly susceptible to hydrolysis and will react with atmospheric moisture to release corrosive hydrogen chloride (HCl) gas.
Key Safety Recommendations:
-
Handling: All manipulations should be performed in a certified chemical fume hood.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3]
-
Incompatibilities: Avoid contact with water, strong bases, alcohols, and oxidizing agents. The reaction with water is vigorous.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area, away from sources of moisture and ignition.[3]
-
Disposal: Dispose of the reagent and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.[3]
Core Reactivity: A Tale of Two Functional Groups
The synthetic utility of this compound is rooted in the differential reactivity of its two functional groups. The acyl chloride is a potent electrophile, readily attacked by a wide range of nucleophiles. In contrast, the ethyl ester is significantly more stable, allowing it to be carried through multiple synthetic transformations before its intended modification, typically via hydrolysis to the corresponding carboxylic acid.
Figure 1: Differential reactivity of this compound.
Key Synthetic Transformations and Applications
This building block is prominently featured in the synthesis of targeted therapies, particularly enzyme inhibitors where a specific linker length and terminal functionality are crucial for potency and selectivity.
Amide Bond Formation: A Cornerstone of Medicinal Chemistry
The reaction of the acyl chloride with primary or secondary amines is the most common application of this reagent. It provides a rapid and efficient route to ω-amido esters, which are versatile intermediates. This reaction is fundamental to the construction of inhibitors for enzymes like Poly(ADP-ribose) polymerase (PARP), where a carboxamide moiety is essential for binding to the nicotinamide pocket of the enzyme's active site.[4][5]
Friedel-Crafts Acylation: Forging Carbon-Carbon Bonds
The Friedel-Crafts acylation is a powerful method for forming C-C bonds by attaching an acyl group to an aromatic ring.[6] Using this compound, an ω-aroyl ester can be synthesized. This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and an electron-rich aromatic substrate.[6][7] The resulting aryl ketone can serve as a core scaffold for various therapeutic agents, including kinase inhibitors.[8][9]
Figure 2: Major synthetic pathways utilizing this compound.
Application Case Study: Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA single-strand break repair machinery.[10] In cancers with mutations in the BRCA1 or BRCA2 genes, which impair the high-fidelity homologous recombination pathway for double-strand break repair, inhibiting PARP leads to a synthetic lethal phenotype, making PARP inhibitors a successful class of anti-cancer drugs.[5][10] Many potent PARP inhibitors feature a carboxamide "warhead" that mimics the nicotinamide substrate. This compound is an ideal building block for installing this feature, connected to a linker for further elaboration.[4][5]
Experimental Protocols
The following protocols are generalized procedures. Researchers should optimize conditions based on the specific substrate and scale.
Protocol 1: General Procedure for Amide Bond Formation
This protocol describes the coupling of this compound with a generic primary amine (R-NH₂).
Materials and Reagents:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Tertiary amine base (e.g., triethylamine or DIPEA, 1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0-1.2 eq) and the tertiary amine base (1.5 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is critical to control the exothermicity of the acylation reaction and prevent side reactions.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove excess acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure ethyl 5-(alkylamino)-5-oxopentanoate.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction; hydrolysis of acyl chloride. | Ensure anhydrous conditions. Increase reaction time or temperature slightly. Check purity of starting materials. |
| Multiple Products | Di-acylation of primary amine; side reactions. | Use a slight excess of the amine. Maintain low temperature during addition. |
| Product difficult to purify | HCl salt of the product or starting amine. | Ensure the NaHCO₃ wash was sufficient to neutralize all acid. |
Protocol 2: General Procedure for Friedel-Crafts Acylation
This protocol describes the acylation of an electron-rich aromatic compound (e.g., anisole) with this compound.
Materials and Reagents:
-
This compound (1.0 eq)
-
Aromatic substrate (e.g., anisole, 1.5-3.0 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.1-1.3 eq)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Ice, concentrated HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.1-1.3 eq) in anhydrous DCM. Caution: AlCl₃ is highly hygroscopic and reacts violently with water.
-
Cooling: Cool the suspension to 0°C in an ice bath.
-
Addition of Reactants: In a separate flask, dissolve the aromatic substrate (1.5-3.0 eq) and this compound (1.0 eq) in anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0°C. Rationale: The Lewis acid complexes with the carbonyl oxygen of both the reactant and product, necessitating a stoichiometric amount.[7]
-
Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Carefully and slowly pour the reaction mixture onto crushed ice containing a small amount of concentrated HCl. This hydrolyzes the aluminum complexes and quenches the reaction. Stir until all solids dissolve.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water, saturated aqueous NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (hexanes/ethyl acetate) or recrystallization to yield the pure ethyl 5-aryl-5-oxopentanoate.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| No Reaction | Deactivated aromatic ring; impure AlCl₃. | Use a more electron-rich aromatic substrate. Ensure AlCl₃ is fresh and anhydrous. Consider a more reactive solvent like nitrobenzene (use with caution). |
| Low Yield / Isomer Mixture | Sub-optimal stoichiometry; poor regioselectivity. | Use an excess of the aromatic substrate to favor mono-acylation. The directing effects of substituents on the aromatic ring will determine isomer distribution. |
| Tar Formation | Reaction temperature too high. | Maintain strict temperature control during the addition and reaction phases. |
Conclusion
This compound stands out as a highly effective and versatile building block in medicinal chemistry. Its bifunctional nature, characterized by a reactive acyl chloride and a stable ester, provides a reliable synthetic handle for constructing molecular scaffolds with precise control over linker length and terminal functionality. As demonstrated in the synthesis of PARP and kinase inhibitors, its strategic application enables the efficient assembly of complex and potent therapeutic agents. The protocols and guidelines presented herein offer a robust framework for researchers to leverage the full potential of this valuable reagent in their drug discovery programs.
References
- 1. CAS RN 5205-39-0 | Fisher Scientific [fishersci.com]
- 2. This compound manufacturer, CasNo.5205-39-0 Shanghai Yuanye Bio-Technology Co., Ltd. China (Mainland) [yuanye11.lookchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy | Biblioteca IQS [biblioteca.iqs.edu]
- 5. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 傅-克酰基化反应 [sigmaaldrich.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: Ethyl 5-chloro-5-oxopentanoate in Agrochemical Synthesis
Introduction: The Strategic Value of a Bifunctional Building Block
In the competitive landscape of agrochemical research, the discovery of novel active ingredients often hinges on the clever and efficient assembly of molecular scaffolds. Ethyl 5-chloro-5-oxopentanoate (CAS No: 5205-39-0), also known as ethyl glutaryl chloride, represents a key bifunctional building block for synthetic chemists.[1][2] Its structure, featuring a reactive acyl chloride at one terminus and a more stable ethyl ester at the other, allows for programmed, sequential chemical modifications. This differential reactivity is the cornerstone of its utility, enabling the introduction of a flexible five-carbon linker, a common motif in various bioactive molecules, into complex structures with high selectivity and control.
This document serves as a technical guide for researchers and synthetic chemists, providing in-depth protocols and mechanistic insights into the application of this compound as a versatile intermediate in the synthesis of potential new agrochemicals.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5205-39-0 | [1][3][4] |
| Molecular Formula | C7H11ClO3 | [1] |
| Molecular Weight | 178.61 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 68-70 °C at 0.07 mmHg | [2] |
| SMILES | CCOC(=O)CCCC(Cl)=O | [1] |
Core Reactivity: A Tale of Two Termini
The synthetic power of this compound originates from the significant difference in electrophilicity between its two functional groups.
-
The Acyl Chloride: This is the site of primary reactivity. The carbon atom of the acyl chloride is highly electrophilic due to the strong electron-withdrawing effects of both the oxygen and chlorine atoms. It undergoes rapid and typically high-yielding nucleophilic acyl substitution with a wide range of nucleophiles (Nu-H), including alcohols, phenols, amines, and thiols. This reaction is often catalyzed by a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the hydrochloric acid (HCl) byproduct, driving the equilibrium towards the product.
-
The Ethyl Ester: The ester is a much weaker electrophile. It is generally stable to the conditions used for reacting the acyl chloride. Its modification, such as hydrolysis to the corresponding carboxylic acid or transesterification, requires more forcing conditions, like strong acid or base catalysis with heat.
This reactivity differential allows for a synthetic strategy where the acyl chloride is first selectively coupled to a key molecular fragment, leaving the ethyl ester intact for subsequent transformations.
Application in Agrochemical Synthesis: Building Novel Scaffolds
While glutaric acid and its derivatives are known intermediates for pharmaceuticals and agrochemicals, the specific, direct application of this compound is often found within proprietary industrial synthesis routes.[5][6] However, based on its structure and reactivity, we can outline robust protocols for synthesizing precursors for major classes of agrochemicals.
Application 1: Synthesis of Herbicide Precursors (Aryloxypentanoates)
Scientific Rationale: The aryloxyphenoxypropionate class of herbicides is a cornerstone of modern agriculture. By extending the linker from a propionate to a pentanoate, novel derivatives with potentially different soil mobility, metabolic stability, and weed specificity can be explored. The following protocol details the synthesis of an aryloxypentanoate ester, a direct precursor to a potential herbicide.
Protocol 1: Synthesis of Ethyl 5-(4-chlorophenoxy)-5-oxopentanoate
Objective: To couple this compound with 4-chlorophenol, a common moiety in herbicide structures.
Materials:
-
This compound (1.0 eq, 97%)
-
4-Chlorophenol (1.05 eq, 99%)
-
Pyridine (1.2 eq, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-chlorophenol (1.05 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add pyridine (1.2 eq) to the cooled solution and stir for 5 minutes.
-
Reagent Addition: Dissolve this compound (1.0 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.
-
Causality Insight: Dropwise addition at low temperature is critical to control the exothermic reaction and prevent potential side reactions. The inert atmosphere prevents premature hydrolysis of the highly reactive acyl chloride.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.
-
Work-up:
-
Quench the reaction by slowly adding 1M HCl.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).
-
Trustworthiness Check: The acid wash removes excess pyridine, while the bicarbonate wash removes any unreacted phenol and residual acid.
-
-
Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Application 2: Synthesis of Fungicide & Insecticide Intermediates (Amides)
Scientific Rationale: The amide bond is a stable and prevalent functional group in a vast number of fungicides and insecticides, contributing to target binding and overall molecular stability. Reacting this compound with various functionalized anilines or heterocyclic amines can generate a library of intermediates for further elaboration.
Protocol 2: General Procedure for Amide Synthesis
Objective: To synthesize an N-aryl pentanoate amide intermediate.
Procedure: The procedure is analogous to Protocol 1, with the following key modifications:
-
Nucleophile: A substituted aniline (e.g., 2,6-dichloroaniline) or other amine is used in place of 4-chlorophenol.
-
Base: Triethylamine (TEA) is often preferred over pyridine for amine couplings.
-
Reaction Time: Amide bond formation is typically very fast and may be complete in 1-2 hours at room temperature.
Hypothetical Reaction Data
The table below summarizes expected outcomes for the reaction of this compound with various nucleophiles, demonstrating its versatility.
| Nucleophile (1.05 eq) | Base (1.2 eq) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Product Class |
| 4-Chlorophenol | Pyridine | DCM | 0 to RT | 4 | 85-95% | Herbicide Precursor |
| 2,6-Dichloroaniline | TEA | DCM | 0 to RT | 2 | 90-98% | Fungicide Intermediate |
| 2-Aminothiazole | TEA | THF | 0 to RT | 3 | 80-90% | Fungicide Intermediate |
| Ethanethiol | Pyridine | DCM | 0 to RT | 2 | >90% | Insecticide Intermediate |
Safety & Handling
This compound is a reactive acyl chloride. It is corrosive and moisture-sensitive.[2]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][7]
-
Storage: Store in a cool, dry place under an inert atmosphere to prevent degradation.[8]
-
Reactivity Hazards: Reacts exothermically with water, alcohols, and amines. It is incompatible with strong bases and oxidizing agents. The reaction produces HCl gas, which is corrosive and toxic.[9]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.[2] If inhaled, move to fresh air.
Conclusion
This compound is a high-value synthetic intermediate for agrochemical research and development. Its bifunctional nature, characterized by a highly reactive acyl chloride and a stable ethyl ester, provides a powerful handle for the controlled, sequential construction of complex molecules. The protocols and principles outlined in this guide demonstrate its utility in creating novel precursors for herbicides, fungicides, and insecticides, paving the way for the discovery of next-generation crop protection agents.
References
- 1. CAS RN 5205-39-0 | Fisher Scientific [fishersci.com]
- 2. chembk.com [chembk.com]
- 3. This compound manufacturer, CasNo.5205-39-0 Shanghai Yuanye Bio-Technology Co., Ltd. China (Mainland) [yuanye11.lookchem.com]
- 4. 5205-39-0|this compound|BLD Pharm [bldpharm.com]
- 5. nbinno.com [nbinno.com]
- 6. atamankimya.com [atamankimya.com]
- 7. media.adeo.com [media.adeo.com]
- 8. Ethyl 5-chloropentanoate | 2323-81-1 [sigmaaldrich.com]
- 9. chemos.de [chemos.de]
The Strategic Application of Ethyl 5-Chloro-5-Oxopentanoate in the Synthesis of γ-Keto Esters: A Guide for Advanced Chemical Synthesis
For Immediate Release
In the landscape of pharmaceutical and fine chemical synthesis, the efficient construction of molecular scaffolds is of paramount importance. Among these, γ-keto esters stand out as versatile intermediates, serving as precursors to a wide array of biologically active molecules and complex chemical architectures. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of ethyl 5-chloro-5-oxopentanoate, a bifunctional reagent, in the preparation of γ-keto esters through key synthetic transformations.
Introduction: The Significance of γ-Keto Esters and the Role of this compound
γ-Keto esters are valuable synthetic building blocks due to their dual functionality, which allows for a variety of subsequent chemical modifications. The ketone and ester moieties can be independently or concertedly manipulated to construct more complex molecules, including heterocycles and carbocycles. This compound (also known as ethyl glutaryl chloride) is a particularly useful reagent for introducing the γ-keto ester framework. Its structure incorporates a reactive acid chloride and a more stable ethyl ester, allowing for chemoselective reactions that target the acid chloride while preserving the ester group.
This guide will explore two primary and highly effective methods for the synthesis of γ-keto esters using this compound: Friedel-Crafts acylation of aromatic and heteroaromatic compounds, and the coupling with organometallic reagents. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss the critical parameters that ensure successful and high-yielding syntheses.
Core Properties of this compound
A thorough understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Source |
| CAS Number | 5205-39-0 | |
| Molecular Formula | C₇H₁₁ClO₃ | [1] |
| Molecular Weight | 178.61 g/mol | [1] |
| Boiling Point | 68-70 °C at 0.07 mmHg | [1] |
| Appearance | Colorless to light yellow liquid |
Safety and Handling: this compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and eye protection, must be worn. The material should be stored under an inert atmosphere to prevent hydrolysis of the acid chloride to the corresponding carboxylic acid. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Method 1: Friedel-Crafts Acylation for the Synthesis of Aryl and Heteroaryl γ-Keto Esters
The Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. The reaction of an arene with this compound in the presence of a Lewis acid catalyst provides a direct route to ethyl 5-aryl-5-oxopentanoates.
Mechanistic Rationale
The reaction is initiated by the activation of the acid chloride by a Lewis acid, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (the sigma complex). Finally, deprotonation of the sigma complex restores aromaticity and yields the aryl ketone product. A significant advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further acylation, thus preventing polysubstitution.
References
"Ethyl 5-chloro-5-oxopentanoate" as a derivatizing agent for GC-MS analysis
An Application Guide to Derivatization using Acyl Chlorides for GC-MS Analysis, Featuring Ethyl 5-chloro-5-oxopentanoate
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of acyl chlorides, specifically this compound, as derivatizing agents for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. While direct, published applications of this compound are not widespread, its reactive acyl chloride group is functionally analogous to the well-documented and widely used derivatizing agent, Ethyl Chloroformate (ECF). This guide will therefore leverage the established principles and protocols of ECF derivatization to provide a robust framework for the application of this compound and similar reagents.
The Foundational Principle: Why Derivatize for GC-MS?
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. However, many analytes of biological and pharmaceutical interest—such as amino acids, fatty acids, phenols, and amines—are inherently polar and non-volatile due to the presence of active hydrogen atoms in functional groups like hydroxyls (-OH), amines (-NH2), thiols (-SH), and carboxyls (-COOH).[1][2]
Direct injection of these compounds into a GC system often results in poor chromatographic performance, characterized by:
-
Broad, tailing peaks due to strong interactions with the stationary phase.
-
Analyte degradation in the hot injector port.
-
Low sensitivity and inaccurate quantification.
Derivatization is a chemical modification process that addresses these challenges by converting polar functional groups into less polar, more volatile, and more thermally stable derivatives.[3][4] This process is essential for expanding the range of compounds amenable to GC-MS analysis and improving the quality of analytical data.[1]
Introducing the Reagent: this compound
This compound, also known as Ethyl Glutaryl Chloride, is a bifunctional molecule containing both an ester and a highly reactive acyl chloride group.
| Property | Value | Source |
| CAS Number | 5205-39-0 | [5][6] |
| Molecular Formula | C₇H₁₁ClO₃ | [5] |
| Molecular Weight | 178.61 g/mol | [5] |
| Appearance | Liquid | [5] |
| Boiling Point | 68-70 °C at 0.07 mmHg | [5][7] |
| Key Reactive Group | Acyl Chloride (-COCl) |
The reactivity of this molecule is dominated by the acyl chloride moiety. This group reacts readily with nucleophiles, particularly compounds containing active hydrogens, making it a suitable candidate for derivatization.
The Derivatization Mechanism: Acylation with Chloroformates
The reaction of this compound or Ethyl Chloroformate (ECF) with analytes follows a nucleophilic acyl substitution mechanism. This reaction is typically performed in an aqueous or partially aqueous medium under alkaline conditions, often with a catalyst such as pyridine, a process analogous to the Schotten-Baumann reaction.[8][9][10]
The Causality of the Reaction Conditions:
-
Alkaline pH: An alkaline environment (e.g., using NaOH or pyridine) is crucial to deprotonate the analyte's functional group (e.g., -OH to -O⁻ or -NH₂ to -NH⁻), transforming it into a more potent nucleophile that can efficiently attack the electrophilic carbonyl carbon of the acyl chloride. For some analytes, maintaining a specific pH is critical to prevent side reactions or degradation.[11][12]
-
Catalyst (Pyridine): Pyridine serves a dual purpose. It acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. It also functions as a nucleophilic catalyst, forming a highly reactive intermediate with the acyl chloride that is then more readily attacked by the analyte.[8][9]
-
Solvent System: A key advantage of chloroformate derivatization is its compatibility with aqueous media.[8][13][14] This allows for a one-pot reaction where the derivatization and liquid-liquid extraction of the derivatives can occur simultaneously, significantly simplifying sample preparation.[8][9][15]
Below is a diagram illustrating the general reaction mechanism for an analyte with a hydroxyl group.
Caption: Reaction mechanism of this compound with a target analyte.
Target Analytes and Applications
This derivatization strategy is highly versatile and applicable to a wide range of metabolite classes, making it ideal for metabolomics and targeted analysis.[13][16]
-
Amino Acids: The amine and carboxylic acid groups are both derivatized, yielding stable, volatile products suitable for GC-MS.[16]
-
Phenolic Compounds: The hydroxyl groups on phenols (e.g., gallic acid, resveratrol in wine) are readily derivatized.[8][9]
-
Fatty Acids: The carboxylic acid group is converted to an ester, reducing polarity and improving chromatographic behavior.[17][18]
-
Biogenic Amines: Primary and secondary amines are effectively converted to their corresponding carbamates.[10][11]
-
Organic Acids: Similar to fatty acids, the carboxyl groups are targeted to enhance volatility.[13]
Detailed Experimental Protocol: A Self-Validating System
This protocol is a comprehensive workflow adapted from established methods for ethyl chloroformate.[8][9][13][14] It is designed to be self-validating; successful derivatization of a standard mix should precede analysis of unknown samples to confirm reaction efficiency and establish retention times.
Caption: General experimental workflow for aqueous sample derivatization.
Step-by-Step Methodology
Materials:
-
This compound (or Ethyl Chloroformate)
-
Pyridine (catalyst, base)
-
Anhydrous Ethanol (solvent)
-
Sodium Hydroxide (NaOH) solution (for pH adjustment)
-
Chloroform or Hexane (extraction solvent)
-
Anhydrous Sodium Sulfate (drying agent)
-
Sample containing analytes of interest
-
Internal Standard(s) appropriate for the analytes
-
Glass reaction vials (e.g., 2 mL) with PTFE-lined caps
-
Vortex mixer and Centrifuge
Procedure:
-
Sample Preparation:
-
To a 2 mL glass vial, add 600 µL of your aqueous sample (e.g., diluted urine, wine, or a standard mixture).
-
Spike with an appropriate internal standard. The choice of standard is critical for accurate quantification and should be structurally similar to the analyte(s) of interest.
-
-
Reagent Addition & pH Adjustment:
-
Add 200 µL of a freshly prepared solution of Ethanol:Pyridine (4:1 v/v). Causality: This solution provides the solvent and the primary catalyst.
-
Add 50 µL of 5M NaOH to ensure the reaction medium is alkaline.
-
Vortex the mixture for 30 seconds.
-
-
Derivatization Reaction:
-
Add 50 µL of this compound (or ECF). Caution: This reaction is exothermic and may release HCl gas. Perform this step in a well-ventilated fume hood.
-
Immediately cap the vial and vortex vigorously for 30 seconds. A cloudy emulsion indicates the reaction is proceeding.
-
-
Extraction of Derivatives:
-
Add 400 µL of chloroform (or another suitable non-polar solvent like hexane).
-
Vortex for 30 seconds to extract the newly formed, non-polar derivatives into the organic phase.
-
Centrifuge the vial (e.g., at 2000 x g for 5 minutes) to achieve clear separation of the aqueous and organic layers.
-
-
Sample Finalization:
-
Carefully transfer the bottom organic layer (if using chloroform) to a clean vial.
-
Dry the extract either by passing it through a small column of anhydrous sodium sulfate or by evaporating the solvent under a gentle stream of nitrogen. Causality: Removing residual water and solvent is crucial to prevent interference and protect the GC column.
-
Reconstitute the dried residue in a known volume (e.g., 100 µL) of an appropriate solvent (e.g., chloroform or ethyl acetate).
-
The sample is now ready for GC-MS analysis.
-
Recommended GC-MS Parameters
The following parameters are a robust starting point for the analysis of derivatives formed with acyl chlorides. Method optimization, particularly the oven temperature program, is recommended to achieve the best separation for specific analytes.[8][19]
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890B or equivalent | A standard, reliable platform for this type of analysis. |
| Injector | Splitless | Maximizes sensitivity for trace-level analysis. |
| Injector Temp. | 260 - 280 °C | Ensures rapid volatilization of derivatives without thermal degradation. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A typical flow rate for standard capillary columns. |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, non-polar column suitable for a wide range of derivatized analytes.[8][19] |
| Oven Program | Initial: 70 °C (hold 1 min) Ramp: 15 °C/min to 300 °C Hold: 5 min | This program provides good separation for a wide range of derivatives with varying boiling points.[8] |
| MS System | Agilent 5977B or equivalent | Standard quadrupole mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique providing reproducible fragmentation patterns for library matching. |
| Source Temp. | 230 °C | Standard source temperature for EI. |
| Quadrupole Temp. | 150 °C | Standard quadrupole temperature. |
| Scan Range | 40 - 600 m/z | Covers the expected mass range for the derivatized analytes and their fragments. |
Conclusion and Best Practices
Derivatization with acyl chlorides like this compound is a powerful and efficient strategy for the GC-MS analysis of polar, non-volatile compounds. The method's compatibility with aqueous samples simplifies workflows, making it highly suitable for complex biological matrices. For successful implementation, always work in a well-ventilated area, use high-purity reagents, and validate the method with known standards before proceeding to valuable unknown samples. This robust approach will enhance chromatographic performance, improve sensitivity, and unlock a wider range of analytical possibilities in your research.
References
- 1. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. CAS RN 5205-39-0 | Fisher Scientific [fishersci.com]
- 6. 5205-39-0|this compound|BLD Pharm [bldpharm.com]
- 7. chembk.com [chembk.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Ethylchloroformate Derivatization for GC-MS Analysis of Resveratrol Isomers in Red Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ijpsr.com [ijpsr.com]
Application Note: Ethyl 5-Chloro-5-Oxopentanoate as a Versatile C5 Building Block in the Synthesis of Long-Chain Dicarboxylic Acid Monoesters
Introduction
Long-chain dicarboxylic acid monoesters are pivotal chemical intermediates with broad applications ranging from the synthesis of specialty polymers, such as polyamides and polyesters, to the development of advanced lubricants, adhesives, and pharmaceuticals.[1][2][3] Their bifunctional nature, possessing both a reactive carboxylic acid (or its ester) and a lipophilic alkyl chain, makes them valuable precursors in organic synthesis. While various methods exist for their production, including biotechnological routes and direct monoesterification of dicarboxylic acids, these approaches can present challenges in terms of substrate availability, selectivity, and purification.[2][3][4][5] This application note details a robust and versatile chemical strategy for the synthesis of long-chain dicarboxylic acid monoesters, employing ethyl 5-chloro-5-oxopentanoate as a key C5 building block.
This compound, also known as ethyl glutaryl chloride, is a readily available bifunctional reagent featuring a reactive acyl chloride and a stable ethyl ester. This unique structure allows for selective reactions, making it an ideal candidate for modular chain extension strategies. The protocols outlined herein provide a clear and efficient pathway for researchers, scientists, and drug development professionals to synthesize custom-tailored long-chain dicarboxylic acid monoesters with a high degree of purity and in good yields.
Scientific Rationale and Reaction Mechanism
The synthetic strategy is predicated on a two-step sequence: a carbon-carbon bond-forming reaction to elongate the alkyl chain, followed by a reduction to remove the resulting keto functionality.
Step 1: Acylation of an Organometallic Reagent for Chain Extension
The core of the chain extension is the reaction of this compound with a long-chain organometallic reagent. Organocuprates (Gilman reagents) are particularly well-suited for this transformation. The acyl chloride moiety of this compound is highly electrophilic and readily reacts with the nucleophilic alkyl group of the organocuprate. This reaction proceeds via a nucleophilic acyl substitution mechanism to furnish a long-chain ketoester. The use of organocuprates is advantageous as they are generally less reactive than Grignard or organolithium reagents, which minimizes side reactions such as attack at the ethyl ester.
Step 2: Reduction of the Ketoester to the Saturated Monoester
The keto group in the long-chain ketoester intermediate is then reduced to a methylene group to yield the final saturated long-chain dicarboxylic acid monoester. Two classical reduction methods are highly effective for this transformation: the Clemmensen reduction (under acidic conditions) and the Wolff-Kishner reduction (under basic conditions).[1][6][7][8] The choice between these methods depends on the overall functional group tolerance of the substrate. For molecules sensitive to strong acids, the Wolff-Kishner reduction is the preferred method.[6][7][8]
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for long-chain dicarboxylic acid monoesters.
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of ethyl hexadecanedioate (the monoethyl ester of C16 dicarboxylic acid) as a representative example.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1-Bromoundecane | Reagent | Sigma-Aldrich |
| Lithium metal | 99.9% | Sigma-Aldrich |
| Copper(I) iodide | 99.999% | Sigma-Aldrich |
| This compound | ≥97.0% | Sigma-Aldrich |
| Diethyl ether, anhydrous | ≥99.7% | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | ≥99.9% | Sigma-Aldrich |
| Zinc amalgam (Zn(Hg)) | - | Prepared in-house |
| Concentrated Hydrochloric acid | ACS reagent | Fisher Scientific |
| Hydrazine hydrate | Reagent | Sigma-Aldrich |
| Potassium hydroxide | ACS reagent | Fisher Scientific |
| Diethylene glycol | Reagent | Sigma-Aldrich |
| Toluene | ACS reagent | Fisher Scientific |
| Saturated aqueous NH₄Cl | - | Prepared in-house |
| Saturated aqueous NaHCO₃ | - | Prepared in-house |
| Brine | - | Prepared in-house |
| Anhydrous MgSO₄ | - | Fisher Scientific |
Protocol 1: Synthesis of Ethyl 6-oxohexadecanedioate (Ketoester Intermediate)
-
Preparation of Undecyllithium: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add lithium metal (1.5 g, 0.22 mol) cut into small pieces to 100 mL of anhydrous diethyl ether. To this suspension, add a solution of 1-bromoundecane (23.5 g, 0.10 mol) in 50 mL of anhydrous diethyl ether dropwise over 30 minutes. Maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue stirring at room temperature for 1 hour until most of the lithium has reacted.
-
Formation of Lithium Diundecylcuprate: In a separate 1 L three-necked round-bottom flask under a nitrogen atmosphere, suspend copper(I) iodide (9.5 g, 0.05 mol) in 100 mL of anhydrous diethyl ether at -20 °C (ice-salt bath). To this suspension, slowly add the freshly prepared undecyllithium solution via cannula. The reaction mixture will turn dark. Stir the resulting Gilman reagent at -20 °C for 30 minutes.
-
Acylation Reaction: Cool the lithium diundecylcuprate solution to -78 °C (dry ice/acetone bath). Add a solution of this compound (8.9 g, 0.05 mol) in 50 mL of anhydrous THF dropwise over 30 minutes. Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Work-up and Purification: Quench the reaction by slowly adding 100 mL of saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether (3 x 100 mL). Combine the organic layers, wash with water (100 mL) and brine (100 mL), and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 6-oxohexadecanedioate as a pale yellow oil.
Protocol 2A: Clemmensen Reduction of Ethyl 6-oxohexadecanedioate
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, add zinc amalgam (50 g) and 100 mL of a 1:1 (v/v) mixture of concentrated hydrochloric acid and water. Add a solution of ethyl 6-oxohexadecanedioate (14.2 g, 0.05 mol) in 50 mL of toluene.
-
Reduction: Heat the mixture to reflux with vigorous stirring for 8 hours. Every 2 hours, add an additional 10 mL of concentrated hydrochloric acid.
-
Work-up and Purification: After cooling to room temperature, decant the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with water (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield ethyl hexadecanedioate. Further purification can be achieved by vacuum distillation.
Protocol 2B: Wolff-Kishner Reduction of Ethyl 6-oxohexadecanedioate
-
Hydrazone Formation: In a 500 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve ethyl 6-oxohexadecanedioate (14.2 g, 0.05 mol) in 100 mL of diethylene glycol. Add hydrazine hydrate (10 mL, 0.2 mol) and heat the mixture to 120 °C for 1 hour. Water will be collected in the Dean-Stark trap.
-
Reduction: After cooling slightly, add potassium hydroxide pellets (11.2 g, 0.2 mol) to the reaction mixture. Slowly heat the mixture to 200 °C, allowing the excess hydrazine and water to distill off. Maintain the reaction at 200 °C for 4 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into 200 mL of water. Acidify with 6 M HCl to pH 2-3. Extract the product with diethyl ether (3 x 100 mL). Combine the organic layers, wash with water (100 mL) and brine (100 mL), and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure to obtain ethyl hexadecanedioate.
Data Presentation
| Step | Intermediate/Product | Structure | Expected Yield | Key Characterization |
| 1 | Ethyl 6-oxohexadecanedioate | CH₃(CH₂)₉CO(CH₂)₄COOCH₂CH₃ | 70-80% | ¹H NMR, ¹³C NMR, IR (C=O stretch at ~1715 cm⁻¹ and ~1735 cm⁻¹) |
| 2A/B | Ethyl hexadecanedioate | CH₃(CH₂)₁₄COOCH₂CH₃ | 80-90% | ¹H NMR, ¹³C NMR, GC-MS |
Troubleshooting and Optimization
-
Low Yield in Acylation: Ensure all reagents and glassware are scrupulously dry, as organometallic reagents are highly sensitive to moisture. The quality of the lithium and copper(I) iodide is also crucial.
-
Incomplete Reduction: For the Clemmensen reduction, ensure the zinc is well-amalgamated and the stirring is vigorous to maintain good contact between the reactants. For the Wolff-Kishner reduction, ensure all lower-boiling components are removed before heating to the final reaction temperature.
-
Ester Hydrolysis: During the Clemmensen reduction, some hydrolysis of the ethyl ester may occur. If this is a significant issue, the Wolff-Kishner reduction is a better alternative. In the Wolff-Kishner work-up, minimize the time the product is in contact with the acidic solution.
Conclusion
The use of this compound as a C5 building block provides a highly effective and modular approach for the synthesis of long-chain dicarboxylic acid monoesters. The two-step sequence of acylation followed by reduction is a classic and reliable strategy in organic synthesis, offering high yields and the flexibility to introduce a wide variety of chain lengths by simply changing the starting alkyl halide. This application note provides a comprehensive guide for researchers to successfully implement this methodology in their own laboratories.
References
- 1. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 2. Biotechnological synthesis of long-chain dicarboxylic acids as building blocks for polymers [publica.fraunhofer.de]
- 3. researchgate.net [researchgate.net]
- 4. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
Application Notes & Protocols: A Guide to the Synthesis of Novel Thiadiazole Derivatives Utilizing Methyl 5-chloro-5-oxopentanoate
Introduction: The Versatility of the Thiadiazole Scaffold in Modern Drug Discovery
The landscape of medicinal chemistry is continually evolving, with an enduring demand for novel molecular scaffolds that can address complex biological targets. Among the heterocyclic compounds, thiadiazoles, five-membered rings containing one sulfur and two nitrogen atoms, have emerged as a "privileged scaffold" in drug discovery.[1] Their unique structural and electronic properties, including their role as bioisosteres of pyrimidines, enable them to interact with a wide array of biological targets.[2] This has led to the development of thiadiazole-containing compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][3][4][5] The ability of the thiadiazole ring to participate in hydrogen bonding and its mesoionic character allows for favorable interactions with biological macromolecules and improved cell membrane permeability.[3]
This guide provides a comprehensive protocol for the synthesis of a novel class of thiadiazole derivatives, leveraging the bifunctional chemical intermediate, Methyl 5-chloro-5-oxopentanoate (CAS 1501-26-4) . This molecule, featuring both a reactive acyl chloride and a methyl ester, serves as a versatile building block for introducing a functionalized side chain onto the thiadiazole core, opening new avenues for creating diverse chemical libraries for drug screening.[6]
Strategic Overview: The Synthetic Pathway
The synthesis is designed as a two-step process, beginning with the formation of an acylthiosemicarbazide intermediate, followed by an acid-catalyzed cyclization to yield the desired 2-amino-1,3,4-thiadiazole derivative. This approach is a well-established and efficient method for constructing the 1,3,4-thiadiazole ring system.[1][4]
The overall workflow can be visualized as follows:
Figure 1: Overall workflow for the synthesis of the target thiadiazole derivative.
Part 1: Synthesis of the Acylthiosemicarbazide Intermediate
Principle and Rationale
The initial step involves the nucleophilic acyl substitution reaction between Mthis compound and thiosemicarbazide. The highly electrophilic carbon of the acyl chloride is readily attacked by the nucleophilic nitrogen of the thiosemicarbazide. This reaction is typically carried out in an inert solvent to prevent side reactions with the solvent. The use of a base is generally not required as the reaction proceeds efficiently with the liberation of hydrochloric acid, which can be removed or neutralized during workup.
The proposed mechanism for this step is as follows:
Figure 2: Mechanism of Acylthiosemicarbazide Formation.
Experimental Protocol
Materials:
-
Mthis compound (CAS: 1501-26-4)
-
Thiosemicarbazide (CAS: 79-19-6)
-
Dry Benzene or Dichloromethane (DCM)
-
Magnetic stirrer and hotplate
-
Round-bottom flask with reflux condenser
-
Ice bath
Procedure:
-
In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiosemicarbazide (0.01 mol) in 50 mL of dry benzene or DCM.
-
Cool the mixture in an ice bath with continuous stirring.
-
To this stirring mixture, add a solution of Mthis compound (0.01 mol) in 25 mL of the same dry solvent dropwise over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The resulting precipitate, the acylthiosemicarbazide intermediate, is collected by filtration.
-
Wash the solid product with a small amount of cold solvent and dry it under vacuum.
Part 2: Acid-Catalyzed Cyclization to the 1,3,4-Thiadiazole Derivative
Principle and Rationale
The second step is the intramolecular cyclization of the acylthiosemicarbazide intermediate to form the 1,3,4-thiadiazole ring. This reaction is a dehydration process and is effectively catalyzed by strong acids, such as concentrated sulfuric acid or polyphosphoric acid (PPA).[1][6] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. This facilitates the nucleophilic attack by the sulfur atom, leading to the formation of a five-membered ring intermediate, which then dehydrates to yield the aromatic thiadiazole.
The proposed mechanism for the cyclization is as follows:
Figure 3: Mechanism of Acid-Catalyzed Thiadiazole Ring Formation.
Experimental Protocol
Materials:
-
Acylthiosemicarbazide intermediate from Part 1
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Crushed ice
-
Aqueous sodium bicarbonate solution (5%)
-
Ethanol for recrystallization
-
Beaker, magnetic stirrer, and pH paper
Procedure:
-
Carefully add the dried acylthiosemicarbazide intermediate (0.005 mol) in small portions to an excess of cold (0-5 °C) concentrated sulfuric acid (10 mL) with vigorous stirring.
-
Continue stirring the mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture slowly onto crushed ice with constant stirring.
-
Neutralize the resulting solution by the slow addition of a 5% aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
The precipitated solid, which is the crude thiadiazole derivative, is collected by filtration.
-
Wash the crude product thoroughly with cold water to remove any inorganic impurities.
-
Purify the product by recrystallization from ethanol to obtain the final pure compound, Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate.
Characterization and Data
The synthesized compound should be characterized by standard analytical techniques to confirm its structure and purity.
| Parameter | Expected Data |
| Appearance | White to off-white crystalline solid |
| Yield | 75-85% (overall) |
| Melting Point | To be determined experimentally |
| ¹H NMR | Signals corresponding to the methylene protons of the butyl chain, the methyl ester protons, and the amino protons on the thiadiazole ring. |
| ¹³C NMR | Peaks for the carbonyl carbon of the ester, the carbons of the butyl chain, and the carbons of the thiadiazole ring. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight of the product. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (amino group), C=O stretching (ester), C=N stretching, and C-S stretching of the thiadiazole ring. |
Safety Precautions
-
Mthis compound is a corrosive acyl chloride and should be handled with care in a fume hood. It is a lachrymator and is moisture-sensitive.
-
Thiosemicarbazide is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Concentrated Sulfuric Acid is highly corrosive and a strong dehydrating agent. Handle with extreme care, always adding acid to water (or in this case, the reaction mixture to ice) and never the other way around.
-
All reactions should be performed in a well-ventilated fume hood.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of novel thiadiazole derivatives using Mthis compound. The described methodology is robust and can be adapted for the synthesis of a variety of analogous compounds by modifying the starting materials. The resulting functionalized thiadiazoles are valuable scaffolds for further chemical elaboration and can serve as key intermediates in the development of new therapeutic agents.
References
Application Notes & Protocols: Ethyl 5-chloro-5-oxopentanoate as a Versatile Linker for Bioconjugation
Foreword: The Critical Role of Linkers in Modern Bioconjugation
In the landscape of advanced drug development, targeted therapies, and diagnostic assays, the ability to specifically and stably connect different molecular entities is paramount. This process, known as bioconjugation, relies on the strategic use of linker molecules to bridge biomolecules, such as proteins and antibodies, with other functional moieties like therapeutic payloads or imaging agents. The choice of a linker is a critical determinant of the final conjugate's stability, efficacy, and pharmacokinetic properties. This guide provides a comprehensive overview and detailed protocols for the application of Ethyl 5-chloro-5-oxopentanoate, a versatile heterobifunctional linker, in bioconjugation strategies targeting primary amines.
Introduction to this compound: A Linker for Amine Modification
This compound is a chemical reagent featuring two key functional groups that enable its utility as a linker in bioconjugation: an acyl chloride and an ethyl ester. The acyl chloride is a highly reactive group that readily undergoes nucleophilic acyl substitution with primary amines, such as the ε-amino group of lysine residues on proteins, to form stable amide bonds.[1] The ethyl ester, on the other hand, provides a handle for further chemical modification or can be hydrolyzed to a carboxylic acid for subsequent conjugation steps, for instance, via carbodiimide chemistry. Its linear five-carbon backbone offers spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.
Key Properties of this compound:
| Property | Value |
| Chemical Formula | C7H11ClO3 |
| Molecular Weight | 178.61 g/mol [2] |
| CAS Number | 5205-39-0[2] |
| Reactive Towards | Primary amines (e.g., lysine residues), alcohols, thiols |
| Bond Formed | Amide bond |
Mechanism of Amine Acylation
The primary application of this compound in bioconjugation is the acylation of primary amines on biomolecules. This reaction is most efficient at a slightly basic pH (typically 7.5-8.5), where the amine groups are deprotonated and thus more nucleophilic.[3] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the departure of the chloride ion, a good leaving group, resulting in the formation of a stable amide bond.[4]
Figure 1: Mechanism of amine acylation. A nucleophilic primary amine on a protein attacks the acyl chloride of this compound, forming a stable amide bond and releasing hydrochloric acid as a byproduct.
Detailed Protocol for Protein Conjugation
This protocol provides a general framework for the conjugation of this compound to a protein containing accessible primary amines. Optimization may be required for specific proteins and applications.
Materials and Reagents
-
Protein of interest (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, HEPES)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis equipment for purification
-
Spectrophotometer for protein concentration determination
Experimental Workflow
Figure 2: General experimental workflow for protein conjugation. This outlines the key steps from preparation to characterization of the bioconjugate.
Step-by-Step Procedure
-
Protein Preparation:
-
Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.
-
-
Linker Stock Solution Preparation:
-
Crucially, prepare this solution immediately before use. Acyl chlorides are moisture-sensitive and will hydrolyze in the presence of water.
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-50 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution while gently stirring. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
-
Quenching the Reaction:
-
To stop the reaction and consume any unreacted linker, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Alternatively, dialysis against the storage buffer can be performed.
-
-
Characterization of the Conjugate:
-
Degree of Labeling (DOL): The extent of modification can be assessed using techniques such as MALDI-TOF mass spectrometry, which will show an increase in mass corresponding to the number of linker molecules attached.
-
Protein Concentration: Determine the protein concentration of the final conjugate using a standard protein assay (e.g., BCA assay) or by measuring absorbance at 280 nm.[3]
-
Functional Activity: Perform a relevant bioassay to confirm that the conjugation process has not significantly impacted the biological activity of the protein.
-
Applications and Further Modifications
The resulting conjugate, now bearing an ethyl ester handle, can be utilized in several ways:
-
Drug Conjugation: The ethyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled to an amine-containing drug molecule using carbodiimide chemistry (e.g., EDC/NHS).
-
Surface Immobilization: The modified protein can be attached to surfaces functionalized with appropriate reactive groups.
-
PROTAC Development: As suggested by some sources, this linker can be a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where one end binds to a target protein and the other to an E3 ubiquitin ligase.[5]
Troubleshooting and Considerations
-
Low Conjugation Efficiency:
-
Increase the molar excess of the linker.
-
Ensure the reaction pH is optimal for amine reactivity (7.5-8.5).
-
Confirm that the protein buffer is free of primary amines.[6]
-
-
Protein Precipitation:
-
Reduce the concentration of the organic solvent (DMF or DMSO) in the final reaction mixture.
-
Perform the reaction at a lower temperature (4°C).
-
-
Loss of Protein Activity:
-
Decrease the molar excess of the linker to reduce the degree of labeling. Over-modification can lead to loss of function.
-
Consider site-specific conjugation strategies if random lysine modification is detrimental.
-
Conclusion
This compound offers a straightforward and effective means of modifying biomolecules through primary amines. Its acyl chloride reactivity provides a rapid and efficient method for forming stable amide bonds, while the ethyl ester offers a versatile point for subsequent modifications. By following the protocols and considerations outlined in this guide, researchers can successfully employ this linker to create novel bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.
References
Application Notes and Protocols: Polymer Synthesis Utilizing Ethyl 5-Chloro-5-Oxopentanoate as a Versatile Monomer
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 5-chloro-5-oxopentanoate as a key monomer in polymer synthesis. We delve into the synthesis of advanced polymeric architectures, including polyesters and poly(ester amide)s, through detailed, field-proven protocols. The causality behind experimental choices, mechanistic pathways, and characterization techniques are thoroughly discussed to ensure scientific integrity and reproducibility.
Introduction: The Potential of a Bifunctional Monomer
This compound, also known as ethyl glutaryl chloride, is a bifunctional monomer possessing both an ester and a highly reactive acyl chloride group.[1] This unique structure makes it a valuable building block for the synthesis of a variety of functional polymers. The acyl chloride moiety readily participates in reactions with nucleophiles such as alcohols and amines, forming ester and amide linkages, respectively. This reactivity is the foundation for its use in step-growth polymerization, specifically polycondensation reactions.[2][3]
The presence of the ethyl ester group provides a site for potential post-polymerization modification, or it can be incorporated into the polymer backbone, influencing properties such as solubility, thermal characteristics, and biodegradability. The five-carbon backbone, derived from glutaric acid, offers a degree of flexibility to the resulting polymer chains.[4][5]
Key Properties of this compound:
| Property | Value | Reference |
| CAS Number | 5205-39-0 | [1] |
| Molecular Formula | C7H11ClO3 | [1] |
| Molecular Weight | 178.61 g/mol | [1] |
| Boiling Point | 68-70 °C at 0.07 mmHg | [1] |
| Density | 1.139 g/mL at 20 °C | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
Synthesis of Polyesters via Solution Polycondensation
The reaction of this compound with diols is a straightforward approach to synthesizing polyesters with pendant ester groups. The high reactivity of the acyl chloride allows for polymerization to occur at relatively low temperatures, which is advantageous for preventing side reactions.[2][6]
Mechanistic Rationale
The polycondensation reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl groups of the diol attack the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an ester bond and the elimination of hydrogen chloride (HCl). A stoichiometric balance between the diacyl chloride and the diol is crucial for achieving high molecular weight polymers. The HCl generated must be neutralized by an acid scavenger, such as pyridine or triethylamine, to prevent acid-catalyzed side reactions and to drive the reaction to completion.
Figure 1. Workflow for Polyester Synthesis.
Detailed Protocol for Polyester Synthesis
Materials:
-
This compound (≥98%)
-
1,6-Hexanediol (≥99%)
-
Pyridine (anhydrous, ≥99.8%)
-
Dichloromethane (DCM, anhydrous, ≥99.8%)
-
Methanol (for precipitation)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: Dry all glassware thoroughly in an oven at 120 °C overnight and cool under a stream of inert gas.
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 1,6-hexanediol (e.g., 1.18 g, 10 mmol) and pyridine (e.g., 1.62 mL, 20 mmol) in 100 mL of anhydrous DCM under an inert atmosphere.
-
Monomer Addition: Dissolve this compound (e.g., 1.79 g, 10 mmol) in 50 mL of anhydrous DCM in a dropping funnel.
-
Polymerization: Add the this compound solution dropwise to the stirred diol solution over 30 minutes at room temperature.
-
Reaction Progression: Allow the reaction to proceed at room temperature for 24 hours. The formation of pyridinium hydrochloride precipitate will be observed.
-
Work-up: Filter the reaction mixture to remove the precipitate. Concentrate the filtrate by rotary evaporation to approximately one-third of its original volume.
-
Purification: Precipitate the polymer by slowly adding the concentrated solution to a large excess of cold methanol with vigorous stirring.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polyester.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To analyze the thermal properties, such as the glass transition temperature (Tg).
Synthesis of Poly(ester amide)s via Interfacial Polycondensation
Poly(ester amide)s (PEAs) are an important class of biodegradable polymers that combine the properties of polyesters and polyamides.[4][5][7] The reaction of this compound with a diamine is an effective method for synthesizing PEAs. Interfacial polycondensation is a particularly suitable technique for this reaction.
Mechanistic Rationale
Interfacial polycondensation occurs at the interface of two immiscible liquids. Typically, the diamine is dissolved in an aqueous phase, often with an inorganic base (e.g., NaOH) to neutralize the HCl byproduct. The diacyl chloride (in this case, this compound) is dissolved in an organic solvent immiscible with water (e.g., DCM). The polymerization is rapid and occurs at the liquid-liquid interface. The high reactivity of the acyl chloride with the amine allows for the formation of high molecular weight polymer at room temperature.
Figure 2. Workflow for Poly(ester amide) Synthesis.
Detailed Protocol for Poly(ester amide) Synthesis
Materials:
-
This compound (≥98%)
-
Hexamethylenediamine (≥99%)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Acetone (for washing)
-
Methanol (for precipitation)
-
Beaker with a magnetic stirrer
Procedure:
-
Aqueous Phase Preparation: In a 500 mL beaker, dissolve hexamethylenediamine (e.g., 1.16 g, 10 mmol) and NaOH (e.g., 0.80 g, 20 mmol) in 100 mL of deionized water.
-
Organic Phase Preparation: In a separate beaker, dissolve this compound (e.g., 1.79 g, 10 mmol) in 100 mL of DCM.
-
Interfacial Polymerization: Gently pour the organic solution onto the aqueous solution without stirring to create a distinct interface.
-
Polymer Film Formation: A polymer film will form at the interface. Carefully grasp the film with forceps and pull it out of the beaker continuously. A "rope" of the polymer will be formed.
-
Alternative with Stirring: Alternatively, the aqueous phase can be vigorously stirred while rapidly adding the organic phase to form a polymer precipitate.
-
Purification: Wash the collected polymer thoroughly with deionized water and then with acetone to remove unreacted monomers and salts.
-
Isolation and Drying: Precipitate the polymer from a DCM solution into methanol if necessary for further purification. Dry the final polymer under vacuum at 50 °C.
Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic amide and ester functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine molecular weight and PDI.
Advanced Architectures and Future Perspectives
The bifunctional nature of this compound opens avenues for more complex polymer architectures.
Branched and Cross-linked Polymers
By using polyfunctional co-monomers, such as glycerol or triamines, branched or cross-linked polymers can be synthesized.[6][8] The degree of branching can be controlled by the stoichiometry of the reactants. Such materials are of interest for applications in hydrogels and coatings.
Post-Polymerization Modification
The pendant ethyl ester groups on the polymer backbone are amenable to post-polymerization modification. For instance, they can be hydrolyzed to carboxylic acid groups, which can then be used for further functionalization, such as drug conjugation or grafting of other polymer chains.
Potential in Controlled Radical Polymerization
While this compound itself is not a vinyl monomer for radical polymerization, it can be envisioned as a functional component in controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[9][10][11][12][13] For example, it could be reacted with a hydroxyl- or amine-functionalized initiator to create a macroinitiator for ATRP or a functional chain transfer agent for RAFT. This would allow for the synthesis of block copolymers with a polyester or poly(ester amide) segment.
Safety and Handling
This compound is a reactive acyl chloride. It is corrosive and will react with moisture. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry place under an inert atmosphere. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This compound is a highly versatile monomer for the synthesis of functional polyesters and poly(ester amide)s. The protocols detailed in this application note provide a solid foundation for researchers to explore the potential of this monomer in creating advanced polymeric materials for a wide range of applications, from biomedical devices to specialty plastics. The ability to precisely control the polymer structure through careful selection of co-monomers and polymerization techniques makes this compound a valuable tool in the polymer chemist's arsenal.
References
- 1. ETHYL GLUTARYL CHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Catalyst-controlled polycondensation of glycerol with diacyl chlorides: linear polyesters from a trifunctional monomer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01783E [pubs.rsc.org]
- 5. Degradable Poly(ester amide)s for Biomedical Applications | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of biodegradable poly(ester amide)s with pendant amine functional groups and in vitro cellular response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalyst-controlled polycondensation of glycerol with diacyl chlorides: linear polyesters from a trifunctional monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Controlled radical polymerization - Design the architecture of polymers [specificpolymers.com]
- 10. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. iarjset.com [iarjset.com]
- 13. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lewis Acid Catalysis for Ethyl 5-chloro-5-oxopentanoate Reactions
Welcome to the technical support center for optimizing reactions involving Ethyl 5-chloro-5-oxopentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our focus is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Introduction to this compound and Lewis Acid Catalysis
This compound is a versatile bifunctional molecule, featuring both an ester and an acyl chloride. The acyl chloride group is particularly reactive and susceptible to nucleophilic attack, making it a valuable precursor in various organic syntheses, most notably in Friedel-Crafts acylation reactions.
Lewis acids play a pivotal role in activating the acyl chloride for electrophilic aromatic substitution.[1][2] By coordinating to the carbonyl oxygen or the chlorine atom of the acyl chloride, a Lewis acid significantly increases the electrophilicity of the carbonyl carbon, facilitating the formation of a resonance-stabilized acylium ion.[1][3] This highly reactive intermediate is then attacked by an aromatic ring to form a new carbon-carbon bond.
The choice of Lewis acid is critical and can profoundly impact reaction rate, yield, and selectivity.[2][4] This guide will delve into the nuances of selecting and optimizing the appropriate Lewis acid catalyst for your specific application involving this compound.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation with this compound is not proceeding. What are the likely causes?
A1: Several factors can lead to reaction failure:
-
Moisture Contamination: Lewis acids, particularly strong ones like AlCl₃, are extremely sensitive to moisture.[2] Any trace of water will hydrolyze the catalyst, rendering it inactive. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and that all solvents and reagents are anhydrous.
-
Inactive Aromatic Substrate: Friedel-Crafts acylation is generally unsuccessful with strongly deactivated aromatic rings (e.g., nitrobenzene, pyridine).[5] The electron-withdrawing nature of these substituents makes the aromatic ring too electron-poor to attack the acylium ion.
-
Insufficient Catalyst Loading: Unlike many other catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid.[6][7] This is because the product, an aryl ketone, can form a stable complex with the Lewis acid, effectively sequestering it from the reaction. A general starting point is to use 1.1 to 2.5 equivalents of the Lewis acid relative to the this compound.
-
Inappropriate Solvent: The choice of solvent can influence the activity of the Lewis acid.[8][9] Chlorinated solvents like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) are often preferred. Coordinating solvents such as ethers or nitriles can compete with the acyl chloride for binding to the Lewis acid, thus inhibiting the reaction.
Q2: I am observing significant byproduct formation. How can I improve the selectivity of my reaction?
A2: Byproduct formation can often be attributed to the strength of the Lewis acid and the reaction conditions:
-
Catalyst Choice: Strong Lewis acids like AlCl₃ can sometimes promote side reactions.[4] Consider using a milder Lewis acid such as FeCl₃, ZnCl₂, or a metal triflate like Cu(OTf)₂.[8][10] Milder catalysts may require slightly higher temperatures or longer reaction times but can offer improved selectivity.
-
Temperature Control: Friedel-Crafts reactions can be exothermic. Running the reaction at elevated temperatures can lead to decomposition and the formation of undesired products. It is advisable to start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature.
-
Order of Addition: The order in which reagents are added can be crucial. Typically, the Lewis acid is added to the aromatic substrate and solvent, followed by the slow, dropwise addition of this compound. This helps to maintain a low concentration of the reactive acylium ion and minimize side reactions.
Q3: How do I choose the best Lewis acid for my specific aromatic substrate?
A3: The optimal Lewis acid depends on the reactivity of your aromatic substrate:
-
Electron-Rich Aromatics (e.g., anisole, toluene): These substrates are highly reactive and can often be acylated using milder Lewis acids like FeCl₃ or ZnCl₂.[4][10]
-
Electron-Neutral or Moderately Deactivated Aromatics (e.g., benzene, halobenzenes): These substrates typically require a stronger Lewis acid, such as AlCl₃ or GaCl₃, to achieve a reasonable reaction rate.
-
Heterocyclic Substrates (e.g., thiophene, furan): These substrates can be sensitive to strong Lewis acids. Milder catalysts like SnCl₄ or metal triflates are often a better choice.
Below is a table summarizing common Lewis acids and their typical applications:
| Lewis Acid | Relative Strength | Common Applications & Considerations |
| AlCl₃ | Strong | Highly effective for a wide range of substrates.[1] Can cause side reactions with sensitive substrates. Requires stoichiometric amounts. |
| FeCl₃ | Moderate | A good alternative to AlCl₃ for electron-rich aromatics.[4] Generally less expensive and more environmentally benign. |
| ZnCl₂ | Mild | Useful for highly reactive substrates and when mild conditions are required.[10] Often requires higher temperatures. |
| SnCl₄ | Moderate | Effective for a variety of substrates, including some heterocycles. Can be used in catalytic amounts in some cases. |
| TiCl₄ | Strong | A powerful Lewis acid, but can be very sensitive to moisture and prone to forming insoluble titanium oxides. |
| Cu(OTf)₂ | Mild | A versatile and efficient catalyst for acylation under mild conditions.[8][10] Often preferred for its lower cost and high yields. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| No reaction or very low conversion | 1. Inactive catalyst (moisture contamination).2. Deactivated aromatic substrate.3. Insufficient catalyst loading.4. Low reaction temperature. | 1. Ensure all reagents and solvents are anhydrous and glassware is thoroughly dried.2. Consider a more electron-rich aromatic substrate if possible.3. Increase the stoichiometry of the Lewis acid (e.g., to 2.0 equivalents).4. Gradually increase the reaction temperature, monitoring for product formation and decomposition. |
| Formation of multiple products | 1. Isomer formation on a substituted aromatic ring.2. Side reactions due to a strong Lewis acid.3. Reaction temperature is too high. | 1. The directing effects of the substituent on the aromatic ring will determine the regioselectivity. The para product is often favored due to sterics.[4]2. Switch to a milder Lewis acid (e.g., FeCl₃, ZnCl₂).3. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Dark, tarry reaction mixture | 1. Decomposition of starting materials or product.2. Reaction temperature is too high.3. Use of a very strong Lewis acid with a sensitive substrate. | 1. Add the acyl chloride slowly to the reaction mixture to control the exotherm.2. Maintain a lower reaction temperature.3. Use a milder Lewis acid. |
| Difficult workup (emulsions) | 1. Formation of metal hydroxides during quenching. | 1. Quench the reaction by slowly pouring the reaction mixture onto a mixture of crushed ice and concentrated HCl. This will help to break down the Lewis acid-ketone complex and dissolve the metal salts. |
Experimental Protocols
General Procedure for Friedel-Crafts Acylation with this compound
This protocol provides a general starting point. Optimization of solvent, temperature, and reaction time will be necessary for specific substrates.
Materials:
-
Anhydrous Lewis acid (e.g., AlCl₃, FeCl₃)
-
Anhydrous solvent (e.g., Dichloromethane, 1,2-Dichloroethane)
-
Aromatic substrate
-
This compound
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (round-bottom flask, addition funnel, condenser)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a nitrogen/argon inlet, and a dropping funnel.
-
Charge the flask with the aromatic substrate and the anhydrous solvent under an inert atmosphere.
-
Cool the mixture to 0 °C using an ice bath.
-
Carefully and portion-wise, add the anhydrous Lewis acid to the stirred solution. Caution: This addition can be exothermic.
-
Allow the mixture to stir at 0 °C for 15-30 minutes.
-
Dissolve this compound in a small amount of the anhydrous solvent and add it to the dropping funnel.
-
Add the this compound solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then slowly warm to room temperature.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS).[4]
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization, or distillation).
Workflow for Lewis Acid Catalyst Screening
Caption: A generalized workflow for screening Lewis acid catalysts.
Safety Precautions
-
Handling this compound: This compound is an acyl chloride and is corrosive and moisture-sensitive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12]
-
Handling Lewis Acids: Many Lewis acids are corrosive and react violently with water.[2] Always handle them in a dry, inert atmosphere.
-
Quenching: The quenching of Friedel-Crafts reactions is highly exothermic and releases HCl gas. Perform this step slowly in a well-ventilated fume hood and behind a safety shield.
By understanding the underlying principles of Lewis acid catalysis and following these guidelines, you will be well-equipped to optimize your reactions with this compound and achieve your synthetic goals.
References
- 1. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Lewis acid catalyzed acylation reactions: scope and limitations [organic-chemistry.org]
- 9. Lewis Acid Stability in Extreme Reaction Conditions [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. 5205-39-0 | this compound | Ambeed.com [ambeed.com]
- 12. file.bldpharm.com [file.bldpharm.com]
Technical Support Center: Troubleshooting Low Yields in the Friedel-Crafts Cyclization of Ethyl 5-chloro-5-oxopentanoate Derivatives
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses common challenges encountered during the intramolecular Friedel-Crafts acylation of aromatic substrates using precursors like ethyl 5-chloro-5-oxopentanoate (ethyl adipoyl chloride). The goal of this reaction is typically to form a six-membered cyclic ketone fused to an aromatic ring, a key step in synthesizing tetralone scaffolds. Low yields can be frustrating, but they are often traceable to specific, rectifiable issues. This guide provides in-depth, experience-based solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: I am attempting an intramolecular Friedel-Crafts reaction after acylating benzene with this compound, and my yield of the final cyclic ketone is extremely low. What are the most common reasons?
A1: This is a classic two-step, one-pot synthesis that can present several challenges. Low yields in the final cyclized product, such as 2-carbethoxy-1-tetralone, typically stem from a few critical factors:
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Any water in your reagents or glassware will quench the catalyst.[1] Furthermore, both the ester group on the starting material and the ketone group on the product can form stable complexes with the Lewis acid, effectively removing it from the catalytic cycle.[1][2] This often means a stoichiometric or even excess amount of catalyst is required.
-
Substrate Deactivation: The first step, the acylation of benzene, introduces an acyl group. This group is electron-withdrawing and deactivates the aromatic ring, making the second step—the intramolecular cyclization—more difficult.[1][3][4]
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. Insufficient heat may prevent the more difficult cyclization step from occurring, while excessive temperatures can lead to charring, polymerization, and other side reactions.[1][5]
-
Intermolecular Side Reactions: If the reaction concentration is too high, the acylium ion intermediate can react with another molecule of the aromatic substrate instead of cyclizing, leading to oligomers and polymers.
Q2: My reaction mixture turns into a black, intractable tar as soon as I add the catalyst or begin heating. What is happening?
A2: The formation of black tar is a common and frustrating issue in Friedel-Crafts reactions. It almost always points to decomposition or polymerization, driven by overly harsh conditions.
-
Cause - Temperature: The most likely culprit is poor temperature control. Friedel-Crafts acylations are often exothermic. The initial addition of the Lewis acid (like AlCl₃) to the acyl chloride should typically be done at a low temperature (e.g., 0-5 °C) to control the initial complexation and reaction rate.[6] Allowing the reaction to warm too quickly or applying excessive heat can initiate uncontrolled polymerization and decomposition of the starting materials and products.
-
Cause - Catalyst Concentration: Using a very large excess of a highly active Lewis acid can also promote charring. While more than one equivalent is often needed, an excessive amount can increase the rate of side reactions.
-
Solution:
-
Control the Addition: Add the Lewis acid portion-wise to your substrate solution at 0 °C.
-
Stepwise Heating: After the initial acylation, warm the reaction slowly and monitor the progress by TLC or GC-MS. A gentle reflux is often sufficient for the cyclization step.
-
Solvent Choice: Ensure you are using an appropriate, dry, and inert solvent like dichloromethane (DCM), 1,2-dichloroethane (DCE), or carbon disulfide (CS₂). Nitrobenzene can be used for highly deactivated rings but adds complexity to the workup.
-
Q3: How does the ethyl ester functional group in my substrate specifically complicate the reaction?
A3: The ethyl ester is a key complicating factor due to its Lewis basic oxygen atoms. This has two primary consequences:
-
Catalyst Sequestration: The carbonyl oxygen of the ester can coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃). This forms a stable complex, which means you must use at least one additional equivalent of the catalyst to account for this binding, on top of the equivalent needed to activate the acyl chloride and the equivalent that will be complexed by the product ketone.
-
Potential for Side Reactions: Under very harsh acidic conditions and high temperatures, the ester itself can be cleaved or participate in other unintended reactions.
A common mistake is to use only a catalytic amount of Lewis acid, which will be entirely consumed by the ester, leading to no reaction. For this substrate, a minimum of 2.5-3.0 equivalents of AlCl₃ is a realistic starting point.
Troubleshooting & Optimization Workflow
When troubleshooting, it's essential to proceed logically. The following flowchart outlines a systematic approach to diagnosing and solving low-yield issues in your intramolecular Friedel-Crafts reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Acylations with Ethyl 5-chloro-5-oxopentanoate
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Ethyl 5-chloro-5-oxopentanoate (also known as ethyl glutaryl chloride) in acylation reactions. This guide is designed to provide in-depth, field-proven insights into potential side reactions and byproduct formation, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize your reactions, and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the acylation of aromatic compounds using this compound, typically in the context of Friedel-Crafts reactions.
Q1: My Friedel-Crafts acylation reaction has a very low yield. What are the most likely causes?
A1: Low yield is the most frequently reported issue and typically points to one of two primary culprits: reagent purity or catalyst deactivation.
-
Reagent Hydrolysis: this compound is an acyl chloride and is highly susceptible to hydrolysis. Even brief exposure to atmospheric moisture can convert it to its corresponding carboxylic acid (glutaric acid monoethyl ester). This acid will not form the necessary acylium ion and is a common, often significant, impurity in low-yield reactions.
-
Catalyst Deactivation: Friedel-Crafts acylation requires a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). This catalyst is also extremely sensitive to water. Any moisture in your solvent, glassware, or on the surface of the aromatic substrate will hydrolyze and deactivate the AlCl₃, halting the reaction. Furthermore, the ketone product of the reaction will form a stable complex with the AlCl₃. For this reason, a stoichiometric amount of the catalyst is often required, as it is not truly catalytic in practice.[1][2] Using sub-stoichiometric amounts can lead to incomplete conversion as the catalyst is consumed by complexation with the product.
Q2: My work-up generates a significant amount of a water-soluble byproduct that I can't extract into my organic layer. What is it?
A2: This is almost certainly glutaric acid monoethyl ester , the hydrolysis product of your starting material. During the aqueous work-up, this carboxylic acid will be deprotonated by any basic solution (like sodium bicarbonate) to form a carboxylate salt, rendering it highly water-soluble and difficult to extract. Its presence indicates that your starting material was either impure or that significant hydrolysis occurred before or during the reaction.
Q3: The reaction mixture turned dark brown or black, and I've isolated a tar-like, intractable substance. How can I prevent this?
A3: Tar formation is usually a result of excessive reaction temperatures or using a highly reactive (i.e., highly activated) aromatic substrate. The acylium ion intermediate is a powerful electrophile. At elevated temperatures, it can lead to uncontrolled polymerization and side reactions with the aromatic substrate. Always maintain strict temperature control, typically starting the reaction at 0°C and allowing it to warm slowly to room temperature. If your substrate is highly activated (e.g., phenol, aniline), the functional group itself will react preferentially, or the ring will be too nucleophilic, leading to uncontrolled side reactions. In such cases, a protective group strategy is necessary.
Q4: My reaction starts but seems to stop before all the starting material is consumed. What's happening?
A4: This "stalling" phenomenon is a classic symptom of catalyst deactivation. As the product (an aryl ketone) is formed, it coordinates strongly with the Lewis acid catalyst. This product-catalyst complex is often a solid that may precipitate from the reaction mixture. This sequestration of the catalyst effectively removes it from the reaction cycle, preventing it from activating more acyl chloride molecules. The solution is to ensure you are using at least one full equivalent of the Lewis acid catalyst relative to the acyl chloride.
Q5: I am acylating a substituted benzene and getting a mixture of ortho and para isomers. How can I improve the regioselectivity?
A5: Regioselectivity in Friedel-Crafts acylation is governed by a combination of electronic and steric factors. While most activating groups are ortho, para-directing, the bulky acylium-Lewis acid complex often favors the sterically less hindered para position. To increase selectivity for the para product, you can:
-
Lower the reaction temperature: This can increase the kinetic preference for the sterically less hindered product.
-
Use a bulkier Lewis acid: While less common, exploring different Lewis acids can sometimes influence the steric environment.
-
Change the solvent: The solvent can influence the solvation and effective size of the electrophilic complex.
Section 2: In-Depth Troubleshooting Guides
Problem 1: Pervasive Hydrolysis of this compound
Symptoms:
-
Low or no yield of the desired ketone product.
-
Presence of a major byproduct identified as glutaric acid monoethyl ester by NMR (characteristic -COOH proton signal >10 ppm) or LC-MS.
-
Vigorous evolution of HCl gas upon addition of the reagent to the reaction mixture without the intended reaction occurring.
Root Cause Analysis: The acyl chloride functional group is highly electrophilic and reacts readily with nucleophiles, including water. This reaction is irreversible and converts the reactive starting material into an inert carboxylic acid under Friedel-Crafts conditions.
dot
References
Technical Support Center: Purification Strategies for Products of Ethyl 5-chloro-5-oxopentanoate
Welcome to the technical support center for purification strategies involving products synthesized from ethyl 5-chloro-5-oxopentanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of compounds derived from this versatile reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more successful outcomes in your work.
This compound is a bifunctional molecule containing a reactive acyl chloride and an ethyl ester. This structure allows for a variety of synthetic transformations, primarily at the more electrophilic acyl chloride position. Common reactions include amide bond formation with amines, Friedel-Crafts acylation with arenes, and esterification with alcohols.[1][2] The purification of the resulting products is critical and often presents challenges that this guide aims to address.
Section 1: Initial Work-up and Extraction – The First Line of Purification
A successful purification begins with a well-executed reaction work-up. The goal is to remove excess reagents, catalysts, and inorganic byproducts before proceeding to more refined techniques like chromatography or crystallization.
Frequently Asked Questions (FAQs): Liquid-Liquid Extraction
Q1: My Friedel-Crafts acylation reaction mixture is a complex slurry after quenching with water. How do I effectively separate the organic product?
A1: This is a common scenario in Friedel-Crafts reactions where the Lewis acid catalyst (e.g., AlCl₃) is quenched.[3] The resulting aluminum salts can be difficult to separate.
-
Step 1: Quenching: Slowly and carefully pour the reaction mixture into a beaker containing ice and concentrated HCl.[3] This will hydrolyze the aluminum chloride and dissolve the resulting aluminum salts in the aqueous layer.
-
Step 2: Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate.[3]
-
Troubleshooting: If an emulsion forms, which is a common issue, try adding brine (a saturated aqueous solution of NaCl) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[4][5] Gentle swirling instead of vigorous shaking can also prevent emulsion formation.[4]
Q2: I've performed an aminolysis reaction to form an amide. How do I remove the HCl byproduct and any unreacted amine?
A2: The reaction of an acyl chloride with an amine generates one equivalent of HCl, which typically forms a salt with the amine base.[6][7]
-
Step 1: Aqueous Wash: After the reaction, dilute the mixture with an organic solvent and wash with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine.
-
Step 2: Bicarbonate Wash: Next, wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acidic species. Be sure to vent the separatory funnel frequently as CO₂ will be generated.
-
Step 3: Brine Wash: Finally, wash with brine to remove the bulk of the water from the organic layer before drying with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
Data Presentation: Solvent Selection for Extraction
| Product Class | Typical Reaction | Recommended Extraction Solvent | Aqueous Wash Sequence |
| Aryl Ketones | Friedel-Crafts Acylation | Dichloromethane, Ethyl Acetate | 1. Dilute HCl, 2. Water, 3. Brine |
| Amides | Aminolysis | Ethyl Acetate, Dichloromethane | 1. Dilute HCl (to remove excess amine), 2. Sat. NaHCO₃, 3. Brine |
| Esters | Esterification | Diethyl Ether, Ethyl Acetate | 1. Sat. NaHCO₃ (to remove unreacted acid chloride/carboxylic acid), 2. Water, 3. Brine |
Section 2: Column Chromatography – A Deeper Dive into Separation
Column chromatography is a powerful technique for separating compounds with different polarities. However, it is not without its pitfalls.
Experimental Workflow: Column Chromatography
Caption: Workflow for Column Chromatography.
Troubleshooting Guide: Column Chromatography
Q1: My compound is not moving off the column, or it is eluting too slowly.
A1: This indicates that the eluent is not polar enough.
-
Solution: Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[8] It is crucial to increase the polarity gradually to ensure good separation.
Q2: All my compounds are coming out with the solvent front.
A2: This suggests the eluent is too polar.
-
Solution: Start with a less polar solvent system. Always develop your solvent system using Thin Layer Chromatography (TLC) first to find an appropriate mobile phase that gives your desired compound an Rf value of approximately 0.3.
Q3: My compound appears to be decomposing on the silica gel.
A3: Silica gel is acidic and can cause decomposition of sensitive compounds.
-
Solution 1: Deactivate the Silica: You can deactivate the silica gel by pre-treating it with a small amount of a base, like triethylamine, mixed into the eluent.[8]
-
Solution 2: Use an Alternative Stationary Phase: Consider using a more neutral stationary phase like alumina.[8]
Q4: I can't dissolve my crude product in the chromatography eluent for loading.
A4: This is a common problem, especially with non-polar eluents like hexane/ethyl acetate.
-
Solution: Dry Loading: Dissolve your sample in a minimal amount of a strong solvent (like dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[9]
Section 3: Crystallization – The Art of Purification
Crystallization is an excellent technique for obtaining highly pure solid compounds.[10] It relies on the principle that most compounds are more soluble in hot solvents than in cold ones.[10]
Frequently Asked Questions (FAQs): Crystallization
Q1: My compound "oils out" instead of crystallizing upon cooling.
A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[11][12]
-
Solution 1: Add More Solvent: The solution may be too concentrated. Reheat the mixture and add more of the "soluble solvent" to keep the compound dissolved at a lower temperature.[11]
-
Solution 2: Slow Cooling: Allow the solution to cool more slowly. This can be achieved by insulating the flask.
-
Solution 3: Change Solvent System: The chosen solvent may not be appropriate. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[13]
Q2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath.
A2: The solution may be too dilute, or nucleation has not been initiated.
-
Solution 1: Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.
-
Solution 2: Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a seed crystal.
-
Solution 3: Reduce Solvent Volume: If the solution is too dilute, you can gently heat it to evaporate some of the solvent and then allow it to cool again.[11]
Q3: The yield of my crystallization is very low.
A3: This could be due to several factors.
-
Reason 1: Too much solvent was used. This will result in a significant amount of your product remaining in the mother liquor.[11]
-
Reason 2: Premature crystallization during a hot filtration step. If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper.[11] To prevent this, use a pre-heated funnel and a minimal amount of hot solvent to wash the filter paper.
Data Presentation: Common Solvents for Crystallization
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Hexane | Non-polar | 69 | Good for non-polar compounds, but can lead to oiling out.[14] |
| Ethyl Acetate/Hexane | Adjustable | Variable | A versatile mixed solvent system. The ratio can be adjusted to achieve optimal solubility.[14] |
| Ethanol | Polar | 78 | A general-purpose solvent for moderately polar compounds.[14] |
| Water | Very Polar | 100 | Suitable for polar compounds that are not water-sensitive.[14] |
Section 4: Troubleshooting Flowchart for Purification Strategy Selection
Caption: Decision tree for selecting a purification strategy.
This guide provides a framework for troubleshooting common purification challenges encountered when working with derivatives of this compound. By understanding the principles behind each technique and anticipating potential issues, you can develop robust and efficient purification protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 6. fishersci.it [fishersci.it]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Chromatography [chem.rochester.edu]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. content.e-bookshelf.de [content.e-bookshelf.de]
- 13. science.uct.ac.za [science.uct.ac.za]
- 14. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Managing Moisture Sensitivity of Ethyl 5-chloro-5-oxopentanoate in Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 5-chloro-5-oxopentanoate. This guide provides in-depth technical assistance in a user-friendly question-and-answer format to address the challenges associated with the moisture sensitivity of this highly reactive acyl chloride. Our goal is to equip you with the expertise to anticipate and troubleshoot issues, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it so sensitive to moisture?
A1: this compound is a bifunctional organic molecule featuring both an ester and a highly reactive acyl chloride group. Acyl chlorides are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chlorine atom. This substitution dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
Water, even in trace amounts from atmospheric humidity or residual moisture in solvents, acts as a nucleophile. It readily attacks the acyl chloride, leading to a rapid and often irreversible hydrolysis reaction. This reaction cleaves the acyl chloride to form 5-ethoxy-5-oxopentanoic acid (also known as monoethyl glutarate) and corrosive hydrogen chloride (HCl) gas.[1][2] This high reactivity is the root of its moisture sensitivity and necessitates careful handling under anhydrous (water-free) conditions.
Q2: How can I visually identify if my sample of this compound has been compromised by moisture?
A2: A pure sample of this compound should be a clear, colorless to pale yellow liquid. If the sample has been exposed to moisture, you may observe several tell-tale signs:
-
Fuming: The release of hydrogen chloride (HCl) gas upon hydrolysis will cause the liquid to fume, especially when the container is opened to the air.
-
Cloudiness or Turbidity: The formation of the less soluble carboxylic acid hydrolysis product can make the liquid appear cloudy.
-
Increased Viscosity: The hydrolysis product, 5-ethoxy-5-oxopentanoic acid, is generally more viscous than the starting acyl chloride.
-
Crystallization: In cases of significant hydrolysis, the carboxylic acid may precipitate as a solid, particularly upon cooling.
Q3: What are the immediate consequences of using a moisture-contaminated sample of this compound in my reaction?
A3: Using a hydrolyzed sample will have several immediate negative impacts on your experiment:
-
Inaccurate Stoichiometry: You will be introducing less of the active acylating agent than calculated, leading to incomplete conversion of your starting material.
-
Introduction of a Competing Nucleophile/Base Scavenger: The presence of the carboxylic acid impurity can interfere with your desired reaction. In amide bond formations, for example, the carboxylic acid can compete with the acyl chloride for the amine, leading to a mixture of products.[3][4]
-
Deactivation of Catalysts: In reactions like Friedel-Crafts acylation, the carboxylic acid impurity can react with and deactivate the Lewis acid catalyst (e.g., AlCl₃), preventing the reaction from proceeding.[5][6][7]
-
Formation of Undesired Byproducts: The generated HCl can lead to side reactions, such as the protonation and deactivation of amine nucleophiles in amidation reactions.[8]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments with this compound and provides actionable solutions.
Issue 1: Low or No Yield in Amide Bond Formation
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting amine.
-
The desired amide product is present in very low quantities or is absent altogether.
-
Formation of a salt precipitate is observed upon addition of the amine.
Probable Cause:
The most likely culprit is the presence of moisture, which has led to the hydrolysis of this compound. The resulting 5-ethoxy-5-oxopentanoic acid and HCl gas are interfering with the reaction.
Mechanism of Interference:
Solutions:
-
Verify Reagent Quality: Before starting your reaction, carefully inspect your this compound for any signs of hydrolysis (fuming, cloudiness). If in doubt, consider purifying the reagent.
-
Purification of the Acyl Chloride: If hydrolysis is suspected, the acyl chloride can be purified by distillation under reduced pressure.[1] The lower boiling point of the acyl chloride allows for its separation from the higher-boiling carboxylic acid.
-
Implement Rigorous Anhydrous Techniques:
-
Glassware: Oven-dry all glassware at >120°C for at least 4 hours or flame-dry under a stream of inert gas (nitrogen or argon).
-
Solvents: Use freshly distilled anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas.
-
-
Amine Addition Strategy: Add the amine solution slowly to the acyl chloride solution at a low temperature (e.g., 0°C) to control the exothermicity of the reaction and minimize side reactions.
-
Use of a Non-Nucleophilic Base: The HCl generated during the reaction will protonate the amine, rendering it non-nucleophilic. To counteract this, use at least two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl.[8]
Issue 2: Stalled or Incomplete Friedel-Crafts Acylation
Symptoms:
-
The reaction fails to proceed, with starting materials remaining largely unconsumed.
-
TLC or GC-MS analysis shows no formation of the desired aryl ketone product.
Probable Cause:
Moisture contamination has led to the hydrolysis of both the this compound and the Lewis acid catalyst (e.g., AlCl₃).
Mechanism of Interference:
Solutions:
-
Strictly Anhydrous Conditions: Friedel-Crafts reactions are notoriously sensitive to moisture.[5][6] All reagents, solvents, and glassware must be scrupulously dry.
-
Quality of Lewis Acid: Use a fresh, unopened container of the Lewis acid catalyst whenever possible. AlCl₃, for instance, is highly hygroscopic and will lose its activity upon exposure to air.
-
Order of Addition: Add the acyl chloride to a pre-cooled suspension of the Lewis acid in the anhydrous solvent, followed by the slow addition of the aromatic substrate.
-
Stoichiometry of Lewis Acid: In Friedel-Crafts acylations, the Lewis acid often forms a complex with the product ketone, rendering it inactive. Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is typically required.[6]
Analytical Guide for Detecting Hydrolysis
Proactive detection of hydrolysis is key to preventing failed reactions. The following spectroscopic methods can be used to assess the purity of your this compound.
Note: While specific, verified spectra for this compound and its direct hydrolysis product are not widely available in public databases, the following provides guidance on the expected spectral features based on the functional groups present.
Infrared (IR) Spectroscopy
-
This compound (Expected):
-
A strong, sharp absorption band for the acyl chloride carbonyl (C=O) stretch is expected at a high frequency, typically in the range of 1785-1815 cm⁻¹ .
-
Another strong absorption for the ester carbonyl (C=O) stretch should appear around 1735-1750 cm⁻¹ .
-
-
5-ethoxy-5-oxopentanoic acid (Hydrolysis Product - Expected):
-
The characteristic broad absorption of the carboxylic acid O-H stretch will appear in the region of 2500-3300 cm⁻¹ . The presence of this broad peak is a strong indicator of hydrolysis.
-
The acyl chloride carbonyl peak will be absent.
-
The carboxylic acid carbonyl (C=O) stretch will likely overlap with the ester carbonyl, appearing as a broad band around 1700-1760 cm⁻¹ .
-
¹H NMR Spectroscopy
-
This compound (Expected):
-
The methylene protons adjacent to the acyl chloride carbonyl (-CH₂-COCl) are expected to be the most downfield of the aliphatic protons, likely appearing as a triplet around 2.8-3.2 ppm .
-
The methylene protons adjacent to the ester carbonyl (-CH₂-COOEt) should appear as a triplet around 2.3-2.6 ppm .
-
The quartet of the ethyl ester (-O-CH₂-CH₃) is expected around 4.1-4.3 ppm , with the corresponding triplet of the methyl group (-O-CH₂-CH₃) around 1.2-1.4 ppm .
-
-
5-ethoxy-5-oxopentanoic acid (Hydrolysis Product - Expected):
-
The most significant change will be the appearance of a broad singlet for the carboxylic acid proton (-COOH) far downfield, typically >10 ppm .
-
The methylene protons adjacent to the newly formed carboxylic acid group will shift slightly upfield compared to the corresponding protons in the acyl chloride.
-
¹³C NMR Spectroscopy
-
This compound (Expected):
-
The acyl chloride carbonyl carbon is expected to be in the range of 170-175 ppm .
-
The ester carbonyl carbon should appear around 172-174 ppm .
-
-
5-ethoxy-5-oxopentanoic acid (Hydrolysis Product - Expected):
-
The carboxylic acid carbonyl carbon will be more deshielded than the ester carbonyl, appearing in the range of 175-185 ppm .
-
Protocols for Handling and Storage
Storage:
-
Store this compound in a tightly sealed container, preferably with a PTFE-lined cap, under an inert atmosphere (argon or nitrogen).
-
For long-term storage, consider sealing the container with paraffin film and storing it in a desiccator.
Handling:
-
Always handle this compound in a well-ventilated fume hood.
-
Use dry syringes and needles for transferring the liquid under an inert atmosphere.
-
Never leave the container open to the atmosphere.
Recommended Drying Agents:
The choice of drying agent for solvents used with acyl chlorides is critical, as some can react with the acyl chloride itself.
| Drying Agent | Compatibility with this compound | Notes |
| Molecular Sieves (3Å or 4Å) | Recommended | Generally considered safe and effective for drying solvents for use with acyl chlorides. Ensure the sieves are properly activated before use. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Use with Caution | While neutral, it is a low-efficiency drying agent and may not remove all traces of water. It is generally considered non-reactive with acyl chlorides. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Use with Caution | More efficient than Na₂SO₄, but can be slightly acidic, which may not be ideal in all situations. |
| Calcium Chloride (CaCl₂) | Not Recommended | Can form adducts with esters and may not be sufficiently drying for highly moisture-sensitive reactions. |
| Calcium Hydride (CaH₂) | Not Recommended | Highly basic and will react with the acyl chloride. |
| Phosphorus Pentoxide (P₄O₁₀) | Not Recommended | Acidic and can react with the ester functionality. |
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. growingscience.com [growingscience.com]
- 5. mdpi.com [mdpi.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pure.hud.ac.uk [pure.hud.ac.uk]
Technical Support Center: Improving Regioselectivity in Friedel-Crafts Reactions with Ethyl 5-chloro-5-oxopentanoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for controlling regioselectivity in Friedel-Crafts acylation reactions, with a specific focus on the use of "Ethyl 5-chloro-5-oxopentanoate." Our goal is to move beyond simple protocols and offer a deeper understanding of the mechanistic principles that govern these powerful C-C bond-forming reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of a Friedel-Crafts acylation, and how does it influence regioselectivity?
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[1][2] It involves the introduction of an acyl group onto an aromatic ring. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent.[3][4][5]
The mechanism proceeds in several key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the halogen of the acyl halide (in this case, the chloride of this compound), generating a highly reactive and resonance-stabilized acylium ion electrophile.[2][4][5]
-
Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile and attacks the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a positively charged intermediate known as an arenium ion or sigma complex.[2][6]
-
Deprotonation: A weak base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final acylated product.[2]
Regioselectivity—the position at which the acyl group attaches to the aromatic ring (ortho, meta, or para)—is primarily governed by the electronic and steric properties of the substituents already present on the aromatic substrate.[6][7][8] Electron-donating groups (EDGs) activate the ring and direct the incoming electrophile to the ortho and para positions, while electron-withdrawing groups (EWGs) deactivate the ring and direct to the meta position.[6][9][10]
Troubleshooting Guide: Common Issues and Solutions
Q2: I'm getting a mixture of ortho and para isomers. How can I improve selectivity for the para product when using this compound?
Obtaining a mixture of ortho and para isomers is a common challenge, especially with activated aromatic substrates. The formation of the para product is often favored to minimize steric hindrance, but several factors can be manipulated to enhance this preference.[11][12]
Core Problem: The acylium ion generated from this compound is sterically demanding. While this inherent bulkiness favors para substitution, electronic effects from activating groups on the substrate can still lead to significant ortho product formation.
Solutions & Strategies:
-
Catalyst Selection: The choice of Lewis acid is critical.[11] While strong Lewis acids like AlCl₃ are highly reactive, they can sometimes lead to lower selectivity.[11]
-
Milder Lewis Acids: Consider using milder Lewis acids such as FeCl₃, ZnCl₂, or solid acid catalysts like zeolites.[11][13] These can offer better control over the reaction's regioselectivity. Zeolites, in particular, can provide high para-selectivity due to their shape-selective properties.[13][14]
-
Deep Eutectic Solvents: An emerging green chemistry approach involves using deep eutectic solvents, such as those formed between choline chloride and zinc chloride, which can act as both the catalyst and the solvent, often leading to high yields and regioselectivity.[15]
-
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity. At lower temperatures, the reaction is more likely to proceed through the transition state with the lowest activation energy, which is typically the one leading to the sterically less hindered para product.
-
Solvent Effects: The polarity of the solvent can influence the isomer ratio.[16]
-
In non-polar solvents like dichloromethane or carbon disulfide, the kinetic product (often the ortho/para mixture) is favored.[16]
-
In more polar solvents like nitrobenzene, the reaction may become more reversible, allowing for equilibration to the thermodynamically more stable para isomer.[16] However, be aware that nitrobenzene itself is a deactivated aromatic and can be a challenging solvent to remove.
-
Experimental Workflow for Optimizing Para-Selectivity:
Caption: Workflow for optimizing para-selectivity.
Q3: My reaction is sluggish or not proceeding at all. What are the likely causes?
A stalled Friedel-Crafts acylation can be frustrating. The most common culprits are issues with the reagents, catalyst, or the substrate itself.[17]
Core Problem: The electrophilicity of the acylium ion is not sufficient to overcome the activation energy barrier for the reaction with the aromatic ring.
Troubleshooting Checklist:
-
Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture.[17][18]
-
Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Use a freshly opened bottle of the Lewis acid or purify it before use.
-
-
Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product ketone can form a complex with the catalyst, effectively sequestering it.[3][17]
-
Solution: Use at least one equivalent of the Lewis acid relative to the this compound. In some cases, a slight excess may be necessary.
-
-
Deactivated Aromatic Substrate: If your aromatic ring contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it may be too deactivated for the reaction to occur under standard conditions.[17][18]
-
Solution: If possible, consider performing the acylation before introducing the deactivating group. Alternatively, more forcing reaction conditions (higher temperatures, stronger Lewis acids) may be required, but this can lead to side reactions.
-
-
Presence of Basic Functional Groups: Functional groups with lone pairs, such as amines (-NH₂) or alcohols (-OH), on the aromatic substrate will complex with the Lewis acid, deactivating both the catalyst and the substrate.[3][18]
-
Solution: Protect these functional groups before attempting the Friedel-Crafts acylation. For example, an amino group can be protected as an amide.
-
Q4: I am observing intramolecular cyclization instead of the desired intermolecular acylation. How can this be prevented?
The structure of this compound, with its five-carbon chain, presents the possibility of an intramolecular Friedel-Crafts reaction to form a six-membered ring if the other end of the molecule is attached to an aromatic ring.[19]
Core Problem: The rate of the intramolecular reaction is competing with or exceeding the rate of the desired intermolecular reaction.
Solutions & Strategies:
-
Concentration: Intramolecular reactions are favored at low concentrations, while intermolecular reactions are favored at high concentrations.
-
Solution: Run the reaction at a higher concentration of the aromatic substrate. A common strategy is to use the aromatic substrate as the solvent if it is a liquid and inexpensive.
-
-
Order of Addition: Adding the acylating agent slowly to a solution of the aromatic substrate and the Lewis acid can help maintain a low instantaneous concentration of the acylating agent, thus favoring the intermolecular pathway.
Logical Flow for Preventing Intramolecular Cyclization:
Caption: Decision tree for mitigating intramolecular cyclization.
Data Summary: Catalyst and Solvent Effects on Regioselectivity
The following table summarizes literature data on how the choice of catalyst and solvent can impact the ortho:para ratio in Friedel-Crafts acylations of a model activated substrate like anisole. While specific to anisole, the trends are generally applicable to other activated aromatic systems.
| Lewis Acid | Acylating Agent | Solvent | ortho:para Ratio | Reference |
| AlCl₃ | Propionyl chloride | Dichloromethane | Predominantly para | [14] |
| AlCl₃ | Acetic anhydride | Dichloromethane | Predominantly para | [14] |
| Zeolite H-Beta | Acetic anhydride | Neat | High para-selectivity | [14] |
| ZnCl₂ (in DES) | Acetic anhydride | [CholineCl][ZnCl₂]₃ | High para-selectivity | [15] |
Detailed Experimental Protocol: Para-Selective Acylation of Toluene
This protocol provides a starting point for the para-selective acylation of toluene with this compound, employing a milder Lewis acid to enhance regioselectivity.
Materials:
-
Toluene (anhydrous)
-
This compound
-
Iron(III) chloride (FeCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Reagent Addition: Under a nitrogen atmosphere, add anhydrous iron(III) chloride (1.1 equivalents) to the flask, followed by anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.
-
Substrate Addition: Add toluene (1.0 equivalent) to the cooled suspension.
-
Acylating Agent Addition: Dissolve this compound (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction by pouring it into a mixture of ice and 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired para-acylated product.
References
- 1. Friedel-Crafts Reactions | Alkylation & Acylation - Lesson | Study.com [study.com]
- 2. byjus.com [byjus.com]
- 3. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
- 4. Friedel-Crafts Acylation Reaction and Mechanism [chemicalslearning.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. pnas.org [pnas.org]
- 9. alexandonian.com [alexandonian.com]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Catalytic, green and regioselective friedel-crafts acylation of simple aromatics and heterocycles over zeolites -ORCA [orca.cardiff.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Preventing Polyacylation with Ethyl 5-chloro-5-oxopentanoate
Welcome to the technical support guide for Ethyl 5-chloro-5-oxopentanoate. This document serves as a specialized resource for researchers, chemists, and drug development professionals to troubleshoot and prevent the common side reaction of polyacylation. As a bifunctional reagent containing both a reactive acyl chloride and an ethyl ester, this compound is a versatile building block. However, its high reactivity demands precise control to achieve selective mono-acylation. This guide provides in-depth, field-proven insights to ensure the success of your experiments.
Section 1: Understanding the Root Cause: Why Does Polyacylation Occur?
This section addresses the fundamental principles governing acylation reactions and the specific scenarios that lead to undesired multiple additions of the acyl group.
Q1: What is polyacylation, and why is it typically less of a concern than polyalkylation in Friedel-Crafts reactions?
Polyacylation is the introduction of more than one acyl group onto a single substrate molecule.[1] In the context of Friedel-Crafts reactions, acylation of an aromatic ring introduces an acyl group (a ketone), which is electron-withdrawing. This effect deactivates the aromatic ring, making it less nucleophilic and therefore less susceptible to a second electrophilic attack.[1][2][3][4] This is in stark contrast to Friedel-Crafts alkylation, where the introduced alkyl group is electron-donating, activating the ring and making the mono-alkylated product more reactive than the starting material, thus promoting polyalkylation.[2]
Q2: Under what specific conditions does polyacylation become a significant risk when using this compound?
While the deactivating nature of the acyl group provides inherent protection, polyacylation can become a major issue under several conditions:
-
Highly Activated Substrates: If your substrate is a highly electron-rich aromatic compound (e.g., containing -OH, -OR, -NH₂ groups) or a nucleophilic heterocycle, its reactivity can be sufficient to overcome the deactivating effect of the first acyl group.[1]
-
Incorrect Stoichiometry: Using a molar excess of this compound creates a high concentration of the acylating agent, increasing the statistical probability of a second reaction.
-
High Reaction Temperature: Elevated temperatures provide the necessary activation energy to force a second acylation on the deactivated ring and can favor thermodynamically stable, but undesired, polyacylated products.[5][6]
-
Excessive Catalyst Activity: Using a very strong Lewis acid catalyst (like AlCl₃) in high concentrations can increase the reactivity of the system to a point where selectivity is lost.[1]
Q3: My substrate has multiple nucleophilic sites (e.g., a diamine or an aminophenol). How does this increase the risk of polyacylation?
For substrates with multiple nucleophilic functional groups, such as primary or secondary amines and alcohols, polyacylation is a primary concern. This compound will readily react with these groups via nucleophilic acyl substitution to form amides and esters, respectively.[7][8][9] If two or more such groups are present on the same molecule, achieving selective mono-acylation requires rigorous control over reaction conditions to prevent the formation of di-amides, di-esters, or mixed amide-ester products.
Section 2: Troubleshooting Guide: A Systematic Approach to Prevention
Issue: My reaction is yielding significant amounts of di-acylated or multi-acylated byproducts.
This guide provides a systematic workflow to diagnose and solve the problem. The core principle is to modulate the reactivity of the system to favor the desired mono-acylation pathway.
Troubleshooting Workflow Diagram
The following diagram outlines the logical steps to take when troubleshooting polyacylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. savemyexams.com [savemyexams.com]
- 8. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 9. chemistrystudent.com [chemistrystudent.com]
"Ethyl 5-chloro-5-oxopentanoate" reaction scale-up challenges and solutions
Welcome to the technical support center for the synthesis and scale-up of ethyl 5-chloro-5-oxopentanoate. This guide is designed for researchers, chemists, and process engineers encountering challenges during the laboratory synthesis and industrial scale-up of this important chemical intermediate. We will address common issues in a practical question-and-answer format, grounded in fundamental chemical principles and field-proven solutions.
Introduction: The Challenge of a Bifunctional Molecule
This compound, also known as monoethyl adipoyl chloride, is a bifunctional molecule featuring both an ester and a highly reactive acyl chloride group. Its synthesis typically involves the selective conversion of one carboxylic acid group of adipic acid into an ethyl ester, followed by the chlorination of the remaining carboxylic acid. While straightforward on paper, scaling this process presents significant challenges related to selectivity, reaction control, purification, and safety. This guide provides troubleshooting strategies to navigate these complexities.
Section 1: Troubleshooting the Chlorination Reaction
The conversion of the precursor, adipic acid monoethyl ester, to the target acyl chloride is the most critical and hazardous step. The choice of chlorinating agent and control over reaction conditions are paramount for success.
Q1: My reaction is highly exothermic and difficult to control, leading to a dark-colored product and low yield. What's happening and how can I fix it?
A1: Uncontrolled exotherms are a classic scale-up challenge in acyl chloride synthesis, often leading to product decomposition and side reactions.
-
Causality: The reaction of a carboxylic acid with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is highly exothermic. At elevated temperatures, this compound can undergo decomposition or side reactions, such as the formation of anhydrides or other colored impurities. Thionyl chloride, in particular, can decompose at temperatures above 140°C, releasing further toxic and corrosive fumes[1].
-
Solutions:
-
Controlled Reagent Addition: Instead of adding the chlorinating agent all at once, implement a slow, controlled addition via a dropping funnel or syringe pump. This allows the reactor's cooling system to dissipate the heat generated.
-
Solvent Selection: While the reaction can be run neat with thionyl chloride[2], using a suitable inert solvent (e.g., dichloromethane, toluene, or acetonitrile[2]) provides a larger thermal mass to absorb heat, making temperature control easier.
-
Reverse Addition: Consider adding the adipic acid monoethyl ester solution to the chlorinating agent. This maintains an excess of the chlorinating agent throughout the reaction, which can sometimes improve conversion rates, but requires careful monitoring of the initial exotherm.
-
Jacket Cooling: Ensure your reactor has an efficient cooling jacket and that the coolant temperature is set appropriately to maintain the desired internal reaction temperature (typically 25-50°C, depending on the agent).
-
Q2: I'm seeing a significant amount of adipoyl chloride (the di-acid chloride) in my final product. What is the source of this impurity and how can I prevent it?
A2: The presence of adipoyl chloride is almost always due to contamination of your starting material, adipic acid monoethyl ester, with unreacted adipic acid.
-
Causality: The synthesis of monoesters from dicarboxylic acids is an equilibrium process that often results in a mixture of the starting diacid, the desired monoester, and the diester byproduct.[3][4] When this mixture is subjected to chlorination, both the monoester and the residual adipic acid will react to form their respective acyl chlorides. Adipoyl chloride is prepared by treating adipic acid with thionyl chloride[5].
-
Solutions:
-
High-Purity Starting Material: The most effective solution is to ensure the purity of the adipic acid monoethyl ester is >99%. Purification can be achieved by fractional distillation under vacuum or crystallization, though this can be challenging.[3]
-
Optimized Mono-esterification: Develop a robust and selective mono-esterification protocol. One approach involves generating adipic anhydride in situ, which then undergoes alcoholysis to favor the monoester, effectively reducing the formation of the diester byproduct and improving yield and purity.[4]
-
Purification of the Final Product: While prevention is better than cure, fractional vacuum distillation can separate this compound from the higher-boiling adipoyl chloride. However, this adds cost and complexity to the process and risks thermal degradation of the product.
-
Q3: How do I choose between thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) for a large-scale reaction?
A3: This choice involves a trade-off between cost, reactivity, and ease of work-up. Both are highly effective but have distinct advantages and disadvantages at scale.
-
Mechanism & Byproducts:
-
Thionyl Chloride (SOCl₂): Reacts to produce the acyl chloride along with gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl).[6][7] This is advantageous as the byproducts are easily removed from the reaction mixture, driving the reaction to completion.
-
Oxalyl Chloride ((COCl)₂): This reaction is often catalyzed by a small amount of dimethylformamide (DMF) and produces gaseous carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl).[8] It is generally considered a milder and more selective reagent.
-
-
Scale-Up Comparison:
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Reactivity | High, can require more diligent temperature control. | Very high, but often provides cleaner reactions under milder conditions (e.g., room temp).[8] |
| Byproducts | SO₂ (toxic, corrosive gas), HCl (corrosive gas).[7] | CO (toxic gas), CO₂ (asphyxiant), HCl (corrosive gas). |
| Work-up | Excess reagent can be removed by distillation/stripping. | Excess reagent and byproducts are highly volatile, simplifying removal. |
| Cost | Generally less expensive. | More expensive. |
| Safety | Highly corrosive, reacts violently with water, toxic byproducts.[1][9][10] | Highly corrosive and reactive, moisture-sensitive, toxic byproducts.[11][12] |
| Catalyst | Typically not required. | A catalytic amount of DMF is often used. |
-
Recommendation: For initial scale-up and processes where cost is a major driver, thionyl chloride is often preferred. For higher-value products or when substrates are sensitive to harsher conditions, the milder reaction profile of oxalyl chloride may be worth the additional cost. In either case, a robust off-gas scrubbing system is mandatory.
Section 2: Work-up and Purification FAQs
Q1: What is the most effective method for removing excess chlorinating agent after the reaction is complete?
A1: The goal is to remove the volatile, reactive chlorinating agent without degrading the desired product.
-
Solutions:
-
Distillation/Stripping Under Vacuum: This is the most common industrial method. After the reaction is complete, apply a vacuum to the reactor and gently warm it to distill off the excess SOCl₂ (boiling point: 79°C) or (COCl)₂ (boiling point: 62°C).
-
Co-distillation with an Inert Solvent: Adding an inert, anhydrous solvent like toluene and then performing a vacuum distillation can help to azeotropically remove the last traces of the chlorinating agent.[2] This is a common practice to ensure the product is free of residual reagents before downstream use.
-
Nitrogen Sparge: Bubbling a stream of dry nitrogen through the reaction mixture (while under vacuum) can also facilitate the removal of volatile residuals.
-
Crucially, all operations must be performed under strictly anhydrous conditions to prevent hydrolysis of the acyl chloride product.
Q2: My product is decomposing during vacuum distillation. How can I improve the purification process?
A2: Thermal instability is a key concern for acyl chlorides. Minimizing the product's exposure to high temperatures is critical.
-
Causality: this compound has a relatively high boiling point (e.g., 68-70 °C at 0.07 mmHg)[13][14]. Prolonged heating, even under vacuum, can lead to decomposition. Impurities can also catalyze this degradation.
-
Solutions:
-
Use a High-Vacuum System: A good vacuum pump (diffusion, turbomolecular) will lower the boiling point significantly, allowing the distillation to be performed at a lower temperature.
-
Short-Path Distillation: For larger scales, a wiped-film or short-path distillation apparatus minimizes the residence time of the material on the hot surface, thereby reducing the risk of thermal decomposition.
-
Ensure Purity Before Distillation: The purer the crude product going into the distillation, the cleaner the separation will be. Ensure all residual chlorinating agents and HCl have been thoroughly removed.
-
Section 3: Safety at Scale
Q1: What are the primary engineering controls required for safely handling thionyl chloride and its off-gases on a large scale?
A1: Safety is the highest priority. The corrosive and toxic nature of the reagents and byproducts necessitates robust engineering controls.
-
Hazards: Thionyl chloride reacts violently with water to release SO₂ and HCl.[10] It is highly corrosive to the skin, eyes, and respiratory tract.[9][15] The gaseous byproducts (HCl, SO₂) are also highly toxic and corrosive.[1]
-
Essential Engineering Controls:
-
Closed System Reactor: All operations must be conducted in a sealed reactor system (e.g., glass-lined steel) to prevent the release of fumes and protect against moisture.
-
Off-Gas Scrubber: The reactor's vent must be connected to a caustic scrubber (e.g., containing a sodium hydroxide solution). This will neutralize the acidic gases (HCl, SO₂) before they are vented to the atmosphere. The scrubber's capacity and efficiency must be appropriate for the scale of the reaction.
-
Material Compatibility: Ensure all wetted parts of the reactor, transfer lines, and probes are made of compatible materials (e.g., glass, PTFE, Hastelloy) that can withstand the highly corrosive environment.
-
Ventilation and Monitoring: The reactor should be housed in a well-ventilated area equipped with gas detectors for HCl and SO₂ to provide early warning of any leaks.
-
Visual Troubleshooting and Process Flow
Troubleshooting Decision Tree
This diagram outlines a logical path for diagnosing common issues during the synthesis.
Caption: Troubleshooting decision tree for common synthesis issues.
Scale-Up Process Workflow
This diagram illustrates a typical process flow for the scaled-up production of this compound.
Caption: Process flow diagram for scaled-up synthesis and purification.
Appendix A: Experimental Protocol
Scaled Synthesis of this compound using Thionyl Chloride
Warning: This procedure involves hazardous materials and should only be performed by trained chemists with appropriate engineering controls (fume hood, scrubber) and personal protective equipment.
-
Reactor Preparation: Ensure a 50L glass-lined steel reactor is clean, dry, and inerted with dry nitrogen. Set the jacket temperature to 20°C.
-
Reagent Charge: Charge the reactor with high-purity adipic acid monoethyl ester (5.0 kg, 28.7 mol, 1.0 eq). Add anhydrous toluene (15 L) as a solvent and stir to dissolve.
-
Chlorination: Slowly add thionyl chloride (4.1 kg, 34.4 mol, 1.2 eq) to the reactor via a dropping funnel over 2-3 hours. Maintain the internal temperature below 35°C throughout the addition. The off-gas must be vented through a caustic scrubber.
-
Reaction Monitoring: After the addition is complete, heat the mixture to 45-50°C and hold for 2-4 hours. Monitor the reaction progress by taking aliquots, quenching them with methanol, and analyzing the resulting methyl ester by GC until the starting material is consumed.
-
Work-up (Stripping): Cool the reactor to 30°C. Apply a vacuum (approx. 50-100 mbar) to distill off the excess thionyl chloride and toluene. The removal can be considered complete when the distillation rate slows significantly.
-
Purification: Transfer the crude residue to a vacuum distillation apparatus. Purify the product by fractional distillation under high vacuum (e.g., <1 mbar) to yield this compound as a colorless liquid.[13]
References
- 1. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 2. reddit.com [reddit.com]
- 3. US4537987A - Preparation of pure monoesters of adipic acid - Google Patents [patents.google.com]
- 4. CN102351691A - Method for synthesizing adipic acid monoethyl ester - Google Patents [patents.google.com]
- 5. Adipoyl chloride - Wikipedia [en.wikipedia.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 9. lanxess.com [lanxess.com]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. lobachemie.com [lobachemie.com]
- 12. westliberty.edu [westliberty.edu]
- 13. chembk.com [chembk.com]
- 14. CAS RN 5205-39-0 | Fisher Scientific [fishersci.com]
- 15. nj.gov [nj.gov]
Technical Support Center: Quenching Procedures for Ethyl 5-Chloro-5-Oxopentanoate Reactions
Welcome to the technical support center for Ethyl 5-chloro-5-oxopentanoate, a versatile bifunctional reagent in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical quenching step of reactions involving this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your reaction products and maximize your yields.
Introduction to this compound
This compound, also known as ethyl glutaryl chloride, is a valuable building block containing both an acyl chloride and an ethyl ester functional group. This unique structure allows for selective transformations, but also presents challenges during the reaction workup, particularly in the quenching phase. The primary concern is the selective reaction of the highly reactive acyl chloride while preserving the less reactive ethyl ester.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is complete. What are the recommended general quenching procedures for reactions involving this compound?
A1: The choice of quenching agent depends on the desired outcome of your reaction. Acyl chlorides are highly reactive and will readily react with various nucleophiles.[1][2][3] Here are the most common quenching strategies:
-
Water Quenching (to form the carboxylic acid): This is a straightforward method to hydrolyze the acyl chloride to the corresponding carboxylic acid. However, it must be performed cautiously due to the exothermic nature of the reaction.[1]
-
Alcohol-Based Quenching (to form an ester): Adding an alcohol (e.g., methanol, ethanol) will convert the acyl chloride to a different ester. This is a generally safe and controlled method.[1]
-
Amine Quenching (to form an amide): Primary or secondary amines can be used to quench the reaction, forming a stable amide. This is a common strategy in the synthesis of amide derivatives.[1][3]
Table 1: Comparison of Common Quenching Agents
| Quenching Agent | Product of Quenching | Reactivity | Key Considerations |
| Water (H₂O) | Carboxylic Acid | High (exothermic) | Slow, controlled addition to the quenching agent is crucial.[1] |
| Alcohols (R'OH) | Ester | Moderate | Generally a safe and controlled reaction. |
| Amines (R'R''NH) | Amide | High | Often requires a base to neutralize the HCl byproduct.[3] |
Experimental Protocol: General Water Quenching
-
Prepare a separate flask containing cold (0-5 °C) deionized water.
-
Slowly, and with vigorous stirring, add the reaction mixture dropwise to the cold water.
-
Monitor the temperature of the quenching mixture to prevent an uncontrolled exotherm.[1]
-
Once the addition is complete, allow the mixture to stir for an additional 15-30 minutes to ensure complete hydrolysis of the acyl chloride.
-
Proceed with the aqueous workup to isolate the product.
Q2: I observe significant hydrolysis of the ethyl ester in my final product. How can I selectively quench the acyl chloride?
A2: This is a common challenge due to the bifunctional nature of this compound. The ethyl ester is susceptible to hydrolysis, especially under basic conditions (saponification).[4][5] To maintain the integrity of the ester group, consider the following:
-
Avoid Strong Bases During Quenching: Do not use strong aqueous bases like sodium hydroxide or potassium hydroxide for quenching, as they will rapidly hydrolyze the ethyl ester.[4]
-
Use Weakly Basic or Neutral Quenching Conditions: A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of a weak base is a better choice for neutralizing the HCl byproduct without significantly affecting the ester.
-
Controlled pH: If a basic wash is necessary during the workup, use a weak base and carefully monitor the pH, keeping it below 9.
-
Temperature Control: Perform the quench and subsequent aqueous washes at low temperatures (0-5 °C) to minimize the rate of ester hydrolysis.
Diagram 1: Decision Tree for Selective Quenching
References
- 1. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 3. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. savemyexams.com [savemyexams.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Reactivity of Ethyl 5-chloro-5-oxopentanoate and Succinyl Chloride
In the precise world of pharmaceutical and materials synthesis, the choice of a bifunctional building block is a critical decision that dictates synthetic strategy, reaction control, and ultimately, the purity and yield of the final product. Two common reagents, ethyl 5-chloro-5-oxopentanoate and succinyl chloride, both offer a four-carbon scaffold but present fundamentally different reactivity profiles. This guide provides a detailed, evidence-based comparison to empower researchers and drug development professionals to make an informed selection based on the specific architectural demands of their target molecule.
The Tale of Two Molecules: A Structural and Electronic Overview
At first glance, both molecules are sources of a C4 acylating unit. However, their symmetry and the nature of their electrophilic sites create a stark divergence in their chemical behavior.
Succinyl chloride , with the formula (CH₂)₂(COCl)₂, is a symmetrical diacyl chloride.[1] It possesses two highly reactive acyl chloride groups, making it an aggressive and potent cross-linking or difunctionalizing agent.[2]
This compound (also known as ethyl glutaryl chloride) is an asymmetrical molecule. It features a highly reactive acyl chloride at one terminus and a significantly more stable ethyl ester at the other. This structural asymmetry is not merely a trivial difference; it is the source of its synthetic utility, enabling a level of control not achievable with its symmetrical counterpart.
| Property | Succinyl Chloride | This compound |
| IUPAC Name | Butanedioyl dichloride | This compound |
| CAS Number | 543-20-4[1] | 5205-39-0[3] |
| Formula | C₄H₄Cl₂O₂[1] | C₇H₁₁ClO₃[4] |
| Molar Mass | 154.98 g/mol [1] | 178.61 g/mol [3] |
| Key Features | Symmetrical, two acyl chlorides | Asymmetrical, one acyl chloride, one ester |
| Reactivity | Very high, difunctional | High at one end, low at the other |
The Core of the Matter: A Deep Dive into Comparative Reactivity
The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution is governed by the stability of the leaving group. This single principle explains the vast difference in performance between our two molecules of interest. The general order of reactivity is: Acid Halide > Anhydride > Ester > Amide .[5][6]
Mechanistic Rationale: Leaving Group Ability
The chloride ion (Cl⁻) is the conjugate base of a strong acid (HCl), making it an excellent, stable leaving group.[5] This facilitates the rapid collapse of the tetrahedral intermediate formed upon nucleophilic attack. In contrast, the ethoxide ion (EtO⁻) is the conjugate base of a weak acid (ethanol) and is therefore a poor leaving group. Consequently, reactions at the ester carbonyl are significantly slower and typically require catalysis or more forcing conditions.[6]
Chemoselectivity: The Power of Orthogonality
This difference in reactivity allows this compound to function as a chemoselective reagent . A nucleophile, such as a primary amine, will react almost exclusively and instantaneously with the acyl chloride terminus under mild conditions (e.g., 0 °C to room temperature), leaving the ester group untouched. This "orthogonality" enables a stepwise approach to synthesis.
Succinyl chloride lacks this selectivity. Due to the presence of two equally reactive acyl chlorides, reactions with nucleophiles often lead to a mixture of mono- and di-substituted products, or exclusively the di-substituted product if stoichiometry allows. Achieving clean mono-acylation is a significant synthetic challenge, often requiring high dilution, a large excess of the substrate, or specific steric hindrance.
Table 1: Reactivity Profiles with Common Nucleophiles
| Nucleophile | Succinyl Chloride Reaction | This compound Reaction | Causality and Experimental Insight |
| Primary Amine | Rapid, exothermic reaction often leading to the symmetrical diamide. Difficult to control. | Clean, selective reaction at the acyl chloride to form a stable mono-amide, mono-ester intermediate. | The acyl chloride is orders of magnitude more electrophilic than the ester, ensuring a single, predictable reaction site under mild conditions. |
| Alcohol | Vigorous reaction forms the corresponding diester.[2] | The acyl chloride reacts rapidly to form an ester. The ethyl ester end will only undergo slow transesterification under acid/base catalysis and heat. | This demonstrates the ability to selectively form a new ester linkage in the presence of an existing one. |
| Water | Reacts violently to hydrolyze both acyl chloride groups, forming succinic acid.[1][7] | The acyl chloride hydrolyzes rapidly. The ester hydrolyzes slowly, typically requiring acid or base catalysis. | Both reagents must be handled under anhydrous conditions, but succinyl chloride is exceptionally sensitive to ambient moisture. |
Validated Experimental Protocols
The following methodologies provide a practical demonstration of the concepts discussed. They are designed to be self-validating, with clear expected outcomes that can be verified by standard analytical techniques.
Protocol 1: Selective Mono-Acylation of Benzylamine
This protocol leverages the chemoselectivity of this compound to synthesize an asymmetrical product.
Workflow Visualization
References
A Senior Application Scientist's Guide: Ethyl 5-chloro-5-oxopentanoate vs. Adipoyl Chloride for Advanced Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical reagents is a critical decision that dictates the outcome of an experiment. This guide provides an in-depth technical comparison of two acyl chloride reagents: Ethyl 5-chloro-5-oxopentanoate and Adipoyl chloride. While both are reactive acylating agents, their distinct functionalities—monofunctional versus difunctional—lead to divergent applications in polymer science, bioconjugation, and materials science. This document will explore the unique advantages of each reagent, supported by experimental insights and protocols, to empower you in making informed decisions for your specific research needs.
At a Glance: A Tale of Two Acyl Chlorides
At the heart of this comparison lies a fundamental structural difference. Adipoyl chloride is a difunctional acyl chloride, meaning it possesses two reactive acyl chloride groups. This bifunctionality makes it an ideal candidate for cross-linking and polymerization reactions. In contrast, this compound is a monofunctional acyl chloride with a terminal ethyl ester group. This structure lends itself to applications requiring controlled, single-point attachment or the introduction of a spacer arm with a modifiable ester terminus.
| Feature | This compound | Adipoyl Chloride |
| IUPAC Name | This compound[1] | Hexanedioyl dichloride |
| Synonyms | Ethyl glutaryl chloride[2] | Adipoyl dichloride[3] |
| CAS Number | 5205-39-0[4][5] | 111-50-2 |
| Molecular Formula | C7H11ClO3 | C6H8Cl2O2 |
| Molecular Weight | 178.61 g/mol | 183.03 g/mol |
| Functionality | Monofunctional Acyl Chloride | Difunctional Acyl Chloride |
| Primary Applications | Linker in bioconjugation, surface modification, chain termination in polymerization | Monomer in polymerization (e.g., Nylon 6,6), cross-linking agent in hydrogels |
The Difunctional Workhorse: Adipoyl Chloride in Polymer Synthesis and Cross-linking
Adipoyl chloride's two reactive ends make it a cornerstone in the synthesis of polymers and cross-linked networks. Its most prominent application is in the production of polyamide resins, most notably Nylon 6,6, through condensation polymerization with a diamine like hexamethylenediamine.[6][7]
Interfacial Polymerization of Nylon 6,6
A classic demonstration of adipoyl chloride's reactivity is the "nylon rope trick," an interfacial polymerization that rapidly forms a polyamide film at the interface of two immiscible liquids.
Experimental Protocol: Synthesis of Nylon 6,6
-
Prepare the Amine Solution: In a beaker, dissolve hexamethylenediamine in an aqueous solution of sodium hydroxide. The base neutralizes the HCl byproduct of the reaction.
-
Prepare the Acyl Chloride Solution: In a separate beaker, dissolve adipoyl chloride in an organic solvent immiscible with water, such as cyclohexane.
-
Initiate Polymerization: Carefully layer the adipoyl chloride solution on top of the aqueous amine solution.
-
Formation of the Polyamide: A film of Nylon 6,6 will form at the interface of the two layers. This film can be gently pulled out as a continuous "rope."
-
Washing and Drying: The resulting polymer should be washed with water and then a suitable solvent (e.g., ethanol) to remove unreacted monomers and byproducts, and then allowed to dry.
The difunctionality of adipoyl chloride is key to forming the long polymer chains that give nylon its characteristic strength and durability.
Cross-linking Agent for Hydrogels
Adipoyl chloride also serves as an effective cross-linking agent in the formation of hydrogels.[6] Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them useful in biomedical applications such as drug delivery and tissue engineering.[8][9][10] By reacting with polymers containing nucleophilic groups (e.g., amines or hydroxyls), adipoyl chloride creates covalent bonds that form a stable, yet responsive, hydrogel network.[11]
The Precision Tool: this compound in Bioconjugation and Surface Modification
This compound, with its single acyl chloride group, offers a level of control that is essential in applications where precise, monofunctional attachment is required. The presence of the ethyl ester group provides a latent functional handle that can be hydrolyzed to a carboxylic acid for further modification.
A Heterobifunctional Linker for Bioconjugation
In the field of drug development, particularly in the design of Antibody-Drug Conjugates (ADCs), linkers play a crucial role in connecting a cytotoxic payload to a monoclonal antibody.[12] this compound can function as a heterobifunctional linker. The acyl chloride can react with a nucleophilic group on a drug molecule (e.g., an amine or hydroxyl), while the ethyl ester can be hydrolyzed to a carboxylic acid. This newly formed carboxylic acid can then be activated to react with an amino group on the antibody, forming a stable amide bond.
Conceptual Workflow: Drug-Antibody Conjugation
Caption: Conceptual workflow for drug-antibody conjugation using this compound.
Experimental Protocol: General Acylation of an Amine
-
Dissolve the Amine: Dissolve the amine-containing substrate in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a Base: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger for the HCl produced during the reaction.
-
Introduce the Acyl Chloride: Slowly add a solution of this compound in the same solvent to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the reaction rate.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., water or a dilute acid). Extract the product into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., sodium sulfate), and purify by column chromatography.
Surface Modification and Controlled Polymer Architecture
The monofunctionality of this compound is also advantageous in surface modification, where a controlled density of functional groups is desired. It can be used to introduce a five-carbon spacer arm with a terminal ester onto a surface functionalized with nucleophiles.
Furthermore, in polymer synthesis, monoacyl chlorides can act as chain-terminating agents . By introducing a monofunctional reagent at a specific ratio to the difunctional monomers, the final molecular weight of the polymer can be controlled.[13][14][15] This is in stark contrast to adipoyl chloride, which promotes chain extension and cross-linking.
Head-to-Head Comparison: Choosing the Right Reagent
| Application Scenario | Recommended Reagent | Rationale |
| Synthesis of linear, high-molecular-weight polyamides | Adipoyl Chloride | The difunctional nature allows for the formation of long polymer chains through step-growth polymerization.[7] |
| Creation of cross-linked hydrogels for drug delivery | Adipoyl Chloride | Acts as a cross-linker to form a stable 3D polymer network.[6] |
| Conjugation of a small molecule to a protein with a spacer | This compound | Provides a single point of attachment and a modifiable spacer arm for subsequent reactions. |
| Controlled termination of a polymerization reaction | This compound | Acts as a chain-capping agent to control the final molecular weight of the polymer.[13] |
| Surface functionalization with a high density of reactive groups | Adipoyl Chloride | Can be used to create a highly cross-linked surface layer. |
| Surface functionalization with controlled density and a terminal ester | This compound | Allows for precise control over the number of attached molecules and provides a handle for further modification. |
Conclusion: Functionality Dictates Application
The choice between this compound and adipoyl chloride is a clear example of how a subtle difference in chemical structure leads to vastly different, yet complementary, applications. Adipoyl chloride is the reagent of choice for building robust, extended polymer networks and cross-linked materials. In contrast, this compound excels in applications that demand precision and control, such as the synthesis of well-defined bioconjugates and the fine-tuning of polymer properties.
As a senior application scientist, my recommendation is to carefully consider the desired outcome of your experiment. If your goal is to build, extend, and connect, adipoyl chloride is your workhorse. If your aim is to modify, control, and functionalize with precision, this compound is the superior tool.
References
- 1. CAS RN 5205-39-0 | Fisher Scientific [fishersci.com]
- 2. aminer.org [aminer.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. njbio.com [njbio.com]
- 6. nbinno.com [nbinno.com]
- 7. youtube.com [youtube.com]
- 8. Cross-Linked Hydrogel for Pharmaceutical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. Cross-linking in Hydrogels - A Review [article.sapub.org]
- 11. Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Control Of The Molecular Weight Of Polyamic Acid - News - SOLVER POLYIMIDE [chinapolyimide.com]
A Comparative Guide to the Validation of Analytical Methods for Quantifying Ethyl 5-chloro-5-oxopentanoate
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Ethyl 5-chloro-5-oxopentanoate, a reactive intermediate crucial in various synthetic pathways within the pharmaceutical industry. Given its inherent reactivity as an acyl chloride, direct quantification is often challenging. Therefore, this document details two robust, validated methods employing derivatization followed by chromatographic separation and detection: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV).
The methodologies and validation protocols described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, United States Pharmacopeia (USP) General Chapter <1225>, and guidance from the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7] This ensures that the presented data is not only scientifically sound but also aligns with global regulatory expectations for analytical method validation.
The Analytical Challenge: Quantifying a Reactive Intermediate
This compound's acyl chloride functional group makes it susceptible to hydrolysis and reaction with nucleophiles. This reactivity complicates direct analysis, necessitating a strategy that stabilizes the analyte for accurate and precise measurement. Derivatization, the chemical modification of the analyte to produce a more stable and easily detectable compound, is the cornerstone of the methods presented.
For GC analysis, the analyte is converted to a less reactive and more volatile derivative. In contrast, for HPLC analysis, where the analyte lacks a strong native chromophore for UV detection, derivatization serves the dual purpose of stabilization and introduction of a UV-active moiety.
Comparative Overview of Analytical Approaches
Two primary chromatographic techniques are evaluated for the quantification of this compound:
-
Gas Chromatography (GC): A preferred technique for volatile and thermally stable compounds.[8] Given the analyte's boiling point, GC is a suitable option post-derivatization. The derivatization step is critical to prevent on-column degradation.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of analytes. For non-UV active compounds like this compound, derivatization is essential to introduce a chromophore, enabling sensitive UV detection.
The choice between these methods often depends on the available instrumentation, the sample matrix, and the specific requirements of the analysis, such as required sensitivity and sample throughput.
Workflow for Analytical Method Validation
The validation of an analytical procedure is a documented process that demonstrates the method is suitable for its intended purpose.[1][9] The following diagram illustrates the typical workflow for validating the analytical methods for this compound.
Caption: Workflow for the validation of analytical methods.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method involves the derivatization of this compound with methanol to form the more stable methyl ester derivative, which is then quantified by GC-FID.
Experimental Protocol: GC-FID Method
1. Derivatization Procedure:
-
Accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask.
-
Add 5 mL of methanol and a catalytic amount of pyridine.
-
Stopper the flask and sonicate for 10 minutes to ensure complete derivatization.
-
Dilute to volume with a suitable solvent like dichloromethane.
-
Prepare a series of calibration standards by derivatizing known concentrations of this compound reference standard in the same manner.
2. GC-FID Conditions:
| Parameter | Condition |
| Column | DB-5 (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | Initial: 80 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C, hold for 5 min |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method utilizes pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH), which reacts with the acyl chloride to form a stable hydrazone derivative with a strong UV chromophore.
Experimental Protocol: HPLC-UV Method
1. Derivatization Procedure:
-
Accurately weigh approximately 20 mg of the sample into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with acetonitrile.
-
Transfer 1 mL of this solution to a reaction vial.
-
Add 1 mL of a 0.5 mg/mL solution of DNPH in acetonitrile and 0.1 mL of 1 M sulfuric acid in acetonitrile.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature and quench the reaction with 0.1 mL of a 10 mg/mL solution of pyridine.
-
Prepare calibration standards by derivatizing known concentrations of the reference standard in the same manner.
2. HPLC-UV Conditions:
| Parameter | Condition |
| Column | C18 (150 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Gradient elution with Mobile Phase A (Water) and Mobile Phase B (Acetonitrile) |
| Gradient Program | 0-15 min: 40-90% B; 15-20 min: 90% B; 20.1-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 360 nm |
| Injection Volume | 10 µL |
Validation of Analytical Methods
Both the GC-FID and HPLC-UV methods were subjected to a rigorous validation study in accordance with ICH Q2(R1) guidelines.[3][5] The key validation parameters are summarized below.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7] For both methods, specificity was demonstrated by analyzing blank samples (matrix without analyte), spiked samples, and samples subjected to forced degradation (acid, base, oxidation, heat, and light). The chromatograms showed no interfering peaks at the retention time of the derivatized analyte.
Linearity and Range
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[5]
Table 1: Linearity and Range Data
| Parameter | GC-FID Method | HPLC-UV Method | Acceptance Criteria |
| Range | 0.1 - 2.0 mg/mL | 10 - 150 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Y-intercept | Close to zero | Close to zero | Insignificant |
Accuracy
Accuracy, or trueness, expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5] It was determined by the recovery of spiked samples at three concentration levels (low, medium, and high).
Table 2: Accuracy Data
| Concentration Level | GC-FID Method (% Recovery) | HPLC-UV Method (% Recovery) | Acceptance Criteria |
| Low | 99.2% | 100.5% | 98.0 - 102.0% |
| Medium | 100.8% | 99.7% | 98.0 - 102.0% |
| High | 99.5% | 101.2% | 98.0 - 102.0% |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst) were evaluated.
Table 3: Precision Data
| Parameter | GC-FID Method (% RSD) | HPLC-UV Method (% RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.8% | 0.6% | ≤ 2.0% |
| Intermediate Precision | 1.2% | 1.0% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]
Table 4: LOD and LOQ Data
| Parameter | GC-FID Method | HPLC-UV Method |
| LOD | 0.03 mg/mL | 3 µg/mL |
| LOQ | 0.1 mg/mL | 10 µg/mL |
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6]
Table 5: Robustness Evaluation
| Parameter Varied | GC-FID Method (Effect on Results) | HPLC-UV Method (Effect on Results) |
| Injector/Column Temperature (± 5°C) | Insignificant | Insignificant |
| Flow Rate (± 10%) | Insignificant | Insignificant |
| Mobile Phase Composition (± 2%) | N/A | Insignificant |
Comparative Summary and Conclusion
Both the GC-FID and HPLC-UV methods, after appropriate derivatization, have been demonstrated to be valid for the quantification of this compound.
Caption: Comparison of GC-FID and HPLC-UV methods.
Key Takeaways:
-
The HPLC-UV method offers superior sensitivity, making it the preferred choice for trace-level quantification or when analyzing samples with low concentrations of the analyte.
-
The GC-FID method is simpler and may be more suitable for routine quality control where high sensitivity is not the primary concern and a large number of samples need to be analyzed.
The selection of the most appropriate method should be based on a risk assessment considering the specific analytical needs, sample characteristics, and available resources. Both validated methods presented in this guide provide reliable and accurate results for the quantification of this compound, ensuring product quality and regulatory compliance.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chembk.com [chembk.com]
- 6. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 7. Ethyl 5-chloro-3-oxopentanoate | C7H11ClO3 | CID 23158165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 14594-24-2|Ethyl 5-chloro-4-oxopentanoate|BLD Pharm [bldpharm.com]
- 9. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Kinetic Analysis of Ethyl 5-chloro-5-oxopentanoate Reactions: HPLC, NMR, and GC Methodologies
For researchers, scientists, and drug development professionals, understanding reaction kinetics is paramount for process optimization, impurity profiling, and ensuring product quality. Ethyl 5-chloro-5-oxopentanoate, a bifunctional molecule featuring both an ester and a highly reactive acyl chloride, serves as a valuable intermediate in organic synthesis. However, the very reactivity that makes it useful also presents significant analytical challenges for kinetic monitoring. This guide provides an in-depth comparison of analytical techniques for studying the kinetics of its reactions, focusing on High-Performance Liquid Chromatography (HPLC) while offering Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy as robust alternatives. We will delve into the causality behind methodological choices, provide detailed experimental protocols, and present comparative data to guide you in selecting the optimal technique for your research needs.
The Analytical Challenge: The Duality of Reactivity
The core difficulty in analyzing this compound lies with the acyl chloride moiety. Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, including water, alcohols, and amines.[1][2] This high reactivity means:
-
Instability in Protic Solvents: Direct analysis using standard reversed-phase HPLC is often unfeasible, as the acyl chloride will rapidly hydrolyze in the presence of water or methanol in the mobile phase.[1]
-
Weak Chromophore: The molecule lacks a strong UV-absorbing chromophore, leading to poor sensitivity when using UV-Vis detectors, which are standard in most HPLC systems.
Therefore, direct quantification for kinetic studies is impractical. The most reliable HPLC-based approaches require converting the analyte into a stable, detectable derivative.
Method 1: HPLC with Pre-Column Derivatization
This is an ex-situ method where samples are taken from the reaction at specific time points and immediately "quenched" by reacting the remaining this compound with a derivatizing agent. This reaction serves two purposes: it halts the primary reaction being studied and it tags the analyte with a chromophore, making it stable and easily detectable by HPLC-UV.
Expert Rationale: Why Derivatization?
Direct analysis of acyl chlorides by HPLC is challenging due to their high reactivity and potential for on-column reactions or degradation.[3][4] By converting the acyl chloride into a stable derivative, we circumvent these issues. The choice of derivatizing agent is critical. A reagent like 2-nitrophenylhydrazine is ideal because it reacts rapidly and specifically with the acyl chloride and introduces a nitro-aromatic group into the molecule.[3][5] This creates a derivative with strong UV absorbance at a higher wavelength (e.g., 395 nm), which effectively minimizes interference from most other components in a typical reaction matrix that absorb in the lower UV range.[4][5] This strategy significantly enhances both the selectivity and sensitivity of the assay.
Experimental Workflow: HPLC with Derivatization
Caption: Workflow for kinetic analysis using HPLC with pre-column derivatization.
Detailed Protocol: Kinetic Study of an Esterification Reaction
This protocol outlines the monitoring of the reaction between this compound and a hypothetical alcohol (e.g., Benzyl Alcohol) using 2-nitrophenylhydrazine as the derivatizing agent.
-
Preparation of Reagents:
-
Derivatizing Solution: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.[3]
-
Reaction Mixture: In a thermostated reactor, combine the alcohol, a non-nucleophilic solvent (e.g., Dichloromethane), and any catalyst.
-
-
Reaction Initiation and Sampling:
-
Initiate the reaction by adding this compound (t=0).
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a precise aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing a stoichiometric excess of the derivatizing solution (e.g., 900 µL). Vortex thoroughly.
-
Allow the derivatization reaction to proceed to completion (typically 30 minutes at room temperature is sufficient).[4]
-
-
HPLC Analysis:
-
System: HPLC with UV-Vis or Diode Array Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water. A typical starting point could be 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 395 nm.[3]
-
Injection Volume: 10 µL.
-
-
Method Validation and Data Analysis:
-
Calibration: Prepare a calibration curve by derivatizing known concentrations of this compound to correlate the derivative's peak area with the initial analyte concentration.
-
Linearity: The method should be linear over the expected concentration range of the kinetic run.[6]
-
Analysis: For each time point, calculate the concentration of the remaining this compound using the calibration curve. Plot the natural logarithm of the concentration (ln[A]) versus time. For a first-order reaction, the slope of this line will be equal to the negative rate constant (-k).
-
Alternative Methodologies: A Comparative Overview
While HPLC with derivatization is a powerful technique, other methods offer distinct advantages, particularly for real-time monitoring and analysis of volatile compounds.
Method 2: In-Situ NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive technique that allows for the direct, real-time monitoring of a reaction as it occurs within the NMR tube.[7]
-
Principle of Operation: By acquiring 1H NMR spectra at set intervals, one can observe the decrease in the signal intensity of reactant peaks and the simultaneous increase in product peaks.[8] For this compound, the methylene protons adjacent to the ester (-OCH2CH3) or the acyl chloride (-CH2COCl) could be monitored. Integration of these characteristic peaks provides a direct measure of the relative concentrations of species over time.
-
Key Advantages:
-
Real-Time Data: Eliminates the need for sampling and quenching, reducing potential sources of error.[9]
-
Structural Information: Provides rich structural information, confirming the identity of reactants, intermediates, and products simultaneously.
-
Non-Destructive: The sample remains intact throughout the analysis.
-
-
Limitations:
-
Lower Sensitivity: NMR is inherently less sensitive than chromatography, requiring higher analyte concentrations (typically >1 mM).
-
Cost and Accessibility: NMR spectrometers are more expensive and less common than HPLC systems.
-
Complex Spectra: Peak overlap in complex reaction mixtures can complicate quantification.
-
Method 3: Gas Chromatography (GC)
Gas Chromatography is an ideal technique for separating and analyzing volatile and thermally stable compounds.[10] this compound is sufficiently volatile for GC analysis.[11]
-
Principle of Operation: The sample is vaporized in a heated inlet and separated on a capillary column based on its boiling point and interaction with the stationary phase. A mass spectrometer (MS) is the ideal detector, providing both high sensitivity and definitive identification.
-
Key Advantages:
-
Limitations:
-
Analyte Reactivity: The high temperatures of the GC inlet can potentially cause degradation of thermally labile compounds. The reactive acyl chloride could also interact with active sites in the inlet liner or column, requiring careful system passivation or derivatization.[14]
-
Limited to Volatile Compounds: Not suitable for non-volatile reactants, catalysts, or products.[15]
-
Head-to-Head Comparison: Selecting the Right Tool
The choice of analytical technique should be driven by the specific requirements of the kinetic study, including the nature of the reactants, required sensitivity, and available instrumentation.
| Parameter | HPLC with Pre-Column Derivatization | In-Situ NMR Spectroscopy | Gas Chromatography (GC-MS) |
| Principle | Ex-situ, indirect quantification of a stable derivative. | In-situ, direct, real-time quantification of reactants and products.[7][9] | Ex-situ, direct quantification of volatile species.[16] |
| Sensitivity | Very High (sub-µg/mL levels achievable).[3] | Low to Moderate (mM concentration range). | High to Very High (pg to ng levels with MS).[13] |
| Selectivity | High (achieved via derivatization wavelength and chromatographic separation).[5] | Moderate (depends on spectral resolution and peak overlap). | Very High (achieved via chromatographic separation and mass fragmentation). |
| Speed/Throughput | Moderate (each time point is a separate injection after derivatization). | Fast (for data acquisition), but low throughput (one reaction per experiment). | Fast analysis time per sample.[12] |
| Sample Type | Broad applicability to non-volatile and thermally labile compounds.[10] | Limited to NMR-active nuclei and soluble samples. | Limited to volatile and thermally stable compounds.[15] |
| Cost | Moderate instrument cost, ongoing solvent cost.[15] | High instrument cost, low consumable cost. | Moderate instrument cost, low gas cost.[15] |
| Primary Advantage | Excellent sensitivity and wide applicability through derivatization. | Provides real-time kinetic data without disturbing the reaction.[9] | Superior separation efficiency and speed for volatile analytes.[12] |
| Primary Challenge | Complex workflow (sampling, quenching, derivatization); potential for error. | Lower sensitivity; potential for spectral overlap. | Analyte must be thermally stable; potential for inlet reactivity. |
Decision-Making Workflow
This diagram provides a logical framework for selecting the most appropriate analytical method based on experimental goals and constraints.
Caption: Decision tree for selecting an analytical method for kinetic studies.
Conclusion and Recommendations
For kinetic studies of reactions involving this compound, there is no single "best" method; rather, there is an optimal method for a given scientific question.
-
HPLC with pre-column derivatization stands out as the most versatile and sensitive method. It is the recommended starting point for most laboratories, especially when dealing with complex matrices, non-volatile co-reactants, or when trace-level quantification is necessary to follow a reaction to completion. Its robustness and applicability make it a cornerstone of pharmaceutical analysis.[17]
-
In-situ NMR spectroscopy is the superior choice when the primary goal is to understand the mechanistic details of a reaction in real-time without artifacts from sampling.[18][19] It is unparalleled for observing the formation of transient intermediates, provided the concentration of the species is within the detection limits of the instrument.
-
Gas Chromatography , particularly GC-MS, is a powerful and rapid alternative if all components of the reaction mixture are volatile and thermally stable. It offers excellent resolving power and sensitivity, making it a highly efficient tool for routine analysis and quality control applications.
By understanding the fundamental principles, advantages, and limitations of each technique, researchers can confidently design and execute robust kinetic studies, leading to a deeper understanding of chemical processes and the development of safer, more efficient synthetic routes.
References
- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. CAS RN 5205-39-0 | Fisher Scientific [fishersci.com]
- 12. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 16. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 17. wjpmr.com [wjpmr.com]
- 18. NMR on-line monitoring of esterification catalyzed by cutinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Alternatives in γ-Keto Ester Synthesis: Moving Beyond Ethyl 5-chloro-5-oxopentanoate
Introduction: The Central Role of γ-Keto Esters and the Need for Versatile Reagents
γ-Keto esters are indispensable building blocks in the synthesis of a vast array of valuable molecules, from lactam antibiotics and isoquinolines to natural flavor compounds and chiral auxiliaries.[1] Their unique bifunctional nature, possessing both a ketone and an ester, allows for intricate molecular manipulations, making them a cornerstone of modern synthetic and medicinal chemistry.
Traditionally, reagents like ethyl 5-chloro-5-oxopentanoate have been workhorses for introducing the γ-keto ester motif. This acyl chloride readily reacts with organometallic nucleophiles to forge the key carbon-carbon bond. However, the high reactivity of the acyl chloride functionality, while potent, can be a double-edged sword. It often leads to challenges such as over-addition, limited functional group tolerance, and the need for stringent reaction conditions.
This guide provides an in-depth comparison of viable and often superior alternatives to this compound for the synthesis of γ-keto esters. We will delve into the mechanistic underpinnings of each alternative, present comparative experimental data, and provide detailed protocols to empower researchers in drug development and chemical synthesis to make informed decisions for their specific applications.
I. Organocuprates: The Selective Acylating Agent
A primary drawback of using highly reactive organometallic reagents like Grignards with acyl chlorides is the propensity for over-addition, leading to tertiary alcohols instead of the desired ketone.[2][3][4][5] Organocuprates, or Gilman reagents (R₂CuLi), offer a refined solution. Their attenuated reactivity allows them to react selectively with acyl chlorides to form ketones, without reacting with the newly formed ketone product.[2][3][6][7]
Causality of Selectivity : The reduced reactivity of organocuprates compared to Grignard reagents is key.[2] The carbon-copper bond is less polarized than the carbon-magnesium bond, making the alkyl group a "softer" and less aggressive nucleophile.[2] This moderation prevents the second nucleophilic attack on the ketone intermediate, which is a common issue with Grignard reagents.[3][6]
Comparative Performance
| Reagent Class | Substrate | Nucleophile | Conditions | Yield (%) | Key Advantages/Disadvantages |
| Acyl Chloride (Standard) | This compound | R-MgX (Grignard) | Et₂O, -78 °C to RT | Variable | Disadvantage: High risk of over-addition to form tertiary alcohol.[5] |
| Acyl Chloride (Alternative) | This compound | R₂CuLi (Gilman) | THF, -78 °C | Typically >80% | Advantage: Excellent selectivity for the ketone product, minimal over-addition.[6][7] |
Experimental Protocol: Synthesis of a γ-Keto Ester using a Gilman Reagent
This protocol describes the preparation of a Gilman reagent and its subsequent reaction with an acyl chloride, adapted from established procedures.[7]
Step 1: Preparation of the Gilman Reagent (Lithium Dimethylcuprate)
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add copper(I) iodide (CuI, 1.0 eq).
-
Cool the flask to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of methyllithium (MeLi, 2.0 eq) in Et₂O while maintaining the temperature.
-
Allow the mixture to stir at -78 °C for 30 minutes. The formation of the Gilman reagent is indicated by a color change.
Step 2: Acylation Reaction
-
In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the acyl chloride solution to -78 °C.
-
Slowly transfer the freshly prepared Gilman reagent solution from Step 1 into the acyl chloride solution via cannula.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature, extract with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Rationale
The diagram below illustrates the selective single addition of an organocuprate to an acyl chloride, contrasting with the double addition often seen with Grignard reagents.
Caption: Contrasting reactivity of Gilman and Grignard reagents with acyl chlorides.
II. Weinreb Amides: The Stable and Versatile Intermediate
The Weinreb-Nahm amide (N-methoxy-N-methylamide) is another powerful tool for ketone synthesis that elegantly circumvents the over-addition problem.[8][9] The key is the formation of a stable, chelated tetrahedral intermediate upon reaction with an organometallic reagent.[8][10] This intermediate remains intact until an acidic workup liberates the desired ketone.[8][10]
Causality of Stability : The N-methoxy-N-methyl group forms a stable five-membered chelate with the metal atom (Li or Mg) of the organometallic reagent and the oxygen of the tetrahedral intermediate.[11][12] This chelation prevents the collapse of the intermediate and subsequent elimination of the leaving group until the chelate is intentionally broken during workup.
Experimental Workflow: From Acid to γ-Keto Ester via Weinreb Amide
This workflow outlines the two-step process to convert a carboxylic acid precursor (e.g., ethyl hydrogen succinate) into a γ-keto ester.
Caption: Two-step synthesis of γ-keto esters using the Weinreb amide methodology.
Experimental Protocol: Weinreb Amide Synthesis and Reaction
This protocol is based on established methods for preparing and utilizing Weinreb amides.[9][11]
Step 1: Preparation of the Weinreb Amide
-
Dissolve the starting carboxylic acid (e.g., ethyl hydrogen succinate, 1.0 eq) in an appropriate solvent like DCM or THF.
-
Add a peptide coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the mixture.
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Perform an aqueous workup, extract the product, dry the organic layer, and purify by column chromatography to yield the Weinreb amide.
Step 2: Reaction with Grignard Reagent
-
Dissolve the purified Weinreb amide (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C or -78 °C, depending on the reactivity of the Grignard reagent.
-
Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq).
-
Stir for 1-3 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl or dilute HCl.
-
Extract the product, dry the organic layer, and purify by column chromatography to afford the final γ-keto ester.
III. Succinic Anhydride Derivatives: A Cost-Effective Route
For certain applications, starting from the inexpensive and readily available succinic anhydride offers a practical alternative. This multi-step strategy involves first opening the anhydride ring with an alcohol to form a monoester, followed by conversion to an acyl chloride, and finally reaction with a suitable organometallic reagent.[1][13][14]
Comparative Performance
| Method | Starting Material | Key Steps | Overall Yield | Key Advantages/Disadvantages |
| Standard Acyl Chloride | Adipic acid derivative | Esterification, Chlorination | Variable | Often requires more expensive starting materials. |
| Succinic Anhydride Route | Succinic Anhydride | Ring-opening, Chlorination, C-C bond formation | Good | Advantage: Uses inexpensive, bulk starting material. Disadvantage: Multi-step process.[1] |
| Catalytic Hydration | 3-Alkynoate | Au(III)-catalyzed hydration | High (often >90%) | Advantage: Atom-economical, one-step, mild conditions. Disadvantage: Requires synthesis of the alkynoate precursor.[15][16] |
Experimental Protocol: Three-Step Synthesis from Succinic Anhydride
This protocol is adapted from the work of Iqbal et al.[1]
Step 1: Ring Opening to form Alkyl Hydrogen Succinate
-
In a round-bottom flask equipped with a Dean-Stark trap, combine succinic anhydride (1.0 eq), the desired alcohol (e.g., isobutyl alcohol, 1.0 eq), a catalytic amount of p-toluenesulfonic acid, and toluene.
-
Reflux the mixture until water is no longer collected in the Dean-Stark trap.
-
Cool the reaction, wash with water and brine, dry the organic layer, and remove the solvent to yield the alkyl hydrogen succinate.
Step 2: Formation of the Acyl Chloride
-
To the alkyl hydrogen succinate from Step 1, add thionyl chloride (SOCl₂, ~1.5 eq) and a catalytic amount of DMF.
-
Stir the mixture at room temperature until gas evolution ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-alkoxy-4-oxobutanoyl chloride.
Step 3: Reaction with Diethyl Cadmium
-
Caution: Organocadmium reagents are highly toxic. Prepare diethyl cadmium by reacting ethylmagnesium bromide with cadmium chloride.
-
Add the crude acyl chloride from Step 2 to the freshly prepared diethyl cadmium solution at a low temperature.
-
After the reaction is complete, perform a careful aqueous workup, extract the product, and purify by column chromatography.
IV. Modern Catalytic Alternatives
Beyond classical stoichiometric methods, several modern catalytic approaches offer high efficiency and atom economy. Gold-catalyzed hydration of 3-alkynoates, for instance, provides a direct, one-step synthesis of γ-keto esters in high yields under very mild conditions.[15][16] Another innovative method is the zinc carbenoid-mediated homologation of β-keto esters, which effectively inserts a methylene group to furnish the γ-keto ester framework.[17][18] These methods, while requiring more specialized starting materials or catalysts, represent the cutting edge of synthetic efficiency.[19]
Conclusion
While this compound remains a useful reagent, the modern synthetic chemist has a diverse and powerful toolkit of alternatives for the synthesis of γ-keto esters.
-
For selectivity and preventing over-addition with highly reactive nucleophiles , the use of organocuprates with the corresponding acyl chloride is the strategy of choice.
-
For maximum versatility, functional group tolerance, and a robust, controllable reaction , the Weinreb amide approach is unparalleled, forming a stable intermediate that awaits a deliberate workup.
-
For large-scale synthesis where cost is a primary driver , starting from succinic anhydride provides an economical, albeit multi-step, pathway.
-
For atom economy and mild conditions , exploring catalytic methods like gold-catalyzed hydration can offer significant advantages.
The optimal choice of reagent and strategy will always depend on the specific target molecule, substrate complexity, scale, and available resources. By understanding the underlying mechanisms and comparative performance of these alternatives, researchers can design more efficient, robust, and successful synthetic routes.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 3. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. orgosolver.com [orgosolver.com]
- 8. nbinno.com [nbinno.com]
- 9. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 10. Weinreb Ketone Synthesis [organic-chemistry.org]
- 11. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. orgsyn.org [orgsyn.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Navigating Large-Scale Acylation: A Cost-Benefit Analysis of Ethyl 5-Chloro-5-Oxopentanoate and Its Alternatives
For researchers, scientists, and drug development professionals orchestrating large-scale synthetic campaigns, the choice of an acylating agent is a critical decision with far-reaching implications for process efficiency, cost-effectiveness, and safety. This guide provides a comprehensive cost-benefit analysis of Ethyl 5-chloro-5-oxopentanoate, a versatile reagent, and its primary industrial competitors: adipoyl chloride and glutaric anhydride. By delving into the nuances of their reactivity, synthesis, and application in large-scale operations, this document aims to equip decision-makers with the data-driven insights necessary to select the optimal reagent for their specific synthetic needs.
Executive Summary: A Tale of Three Acylating Agents
At the heart of many industrial syntheses lies the acylation reaction, a fundamental transformation for creating carbon-carbon and carbon-heteroatom bonds. The selection of the acylating agent dictates not only the reaction's success but also the overall economic and environmental viability of the process. This guide focuses on three key players in the realm of C5 and C6 acylation:
-
This compound: A mono-esterified acyl chloride offering a unique combination of reactivity and selectivity. Its ester functionality provides a handle for further transformations or can influence solubility, while the acyl chloride ensures potent acylation capabilities.
-
Adipoyl Chloride: A highly reactive di-acyl chloride, a workhorse in the polymer industry, particularly for the synthesis of polyamides like Nylon 6,6.[1] Its bifunctionality allows for rapid polymerization and cross-linking applications.
-
Glutaric Anhydride: A cyclic anhydride that presents a safer and often more cost-effective alternative to its acyl chloride counterparts.[2] While less reactive, its use mitigates the formation of corrosive hydrochloric acid, simplifying downstream processing and reducing waste.[3]
This comparative analysis will navigate the trade-offs between these reagents, considering not just the upfront cost but the total cost of ownership, encompassing raw material synthesis, reaction performance, downstream processing, and safety and environmental considerations.
I. The Reagents: A Head-to-Head Comparison
A thorough evaluation of these acylating agents begins with an understanding of their intrinsic properties and how these translate to performance in a large-scale setting.
| Property | This compound | Adipoyl Chloride | Glutaric Anhydride |
| Formula | C7H11ClO3 | C6H8Cl2O2 | C5H6O3 |
| Molecular Weight | 178.61 g/mol | 183.03 g/mol | 114.10 g/mol |
| Reactivity | High | Very High | Moderate |
| Key Byproduct | HCl | HCl | Glutaric Acid |
| Primary Use | Introduction of a C5 chain with terminal ester and acyl functionalities. | Introduction of a C6 diacyl linker for polymerization and cross-linking. | Introduction of a C5 diacyl linker with a safer profile. |
| Handling Considerations | Moisture-sensitive, corrosive.[4] | Highly moisture-sensitive, highly corrosive. | Moisture-sensitive.[5] |
Reactivity and Selectivity: The Chemist's Dilemma
The reactivity of acylating agents is a double-edged sword. While high reactivity can lead to faster reaction times and higher throughput, it can also result in reduced selectivity and the formation of unwanted byproducts.
-
Adipoyl chloride , as a di-acyl chloride, is the most reactive of the three. This makes it ideal for reactions with less reactive nucleophiles or when rapid, high-yielding transformations are paramount, such as in interfacial polymerization to form polyamides.[1] However, its high reactivity can be difficult to control, potentially leading to over-acylation or side reactions with sensitive functional groups.
-
This compound offers a more nuanced approach. The presence of the ester group slightly moderates the reactivity of the acyl chloride compared to its di-acyl counterpart. This can be advantageous in complex syntheses where chemoselectivity is crucial. The ester can also be a desirable feature, serving as a synthetic handle for subsequent reactions.
-
Glutaric anhydride is the least reactive of the trio.[2] This lower reactivity necessitates more forcing reaction conditions, such as higher temperatures or the use of catalysts, which can increase energy costs. However, this reduced reactivity often translates to higher selectivity, particularly in reactions with multifunctional substrates. The primary advantage of using an anhydride is the avoidance of generating hydrogen chloride gas, a corrosive and hazardous byproduct.[3]
II. Cost Analysis: Beyond the Price Tag
A true cost-benefit analysis extends beyond the purchase price of the reagent and encompasses the entire manufacturing process.
A. Raw Material and Synthesis Costs
The cost of the starting materials and the complexity of the synthesis route are primary drivers of the final reagent cost.
Figure 1. Simplified synthesis pathways for the three acylating agents.
-
This compound requires a multi-step synthesis, typically involving the mono-esterification of glutaric acid followed by chlorination of the remaining carboxylic acid.[4] This two-step process inherently adds to its manufacturing cost compared to single-step preparations.
-
Adipoyl chloride is generally produced in a single step from adipic acid using a chlorinating agent like thionyl chloride or phosgene.[6] While the process is straightforward, the use of highly hazardous reagents like phosgene necessitates significant capital investment in specialized handling and safety equipment.
-
Glutaric anhydride is typically synthesized via the dehydration of glutaric acid, a relatively simple and cost-effective process.[7] This often makes it the most economical option on a per-mole basis, provided its reactivity is sufficient for the desired transformation.
While bulk pricing is subject to market fluctuations and supplier negotiations, a general cost hierarchy can be established based on synthetic complexity:
Glutaric Anhydride < Adipoyl Chloride < this compound
It is crucial to obtain quotes for industrial quantities to perform an accurate cost comparison for a specific project.
B. Downstream Processing Costs
The costs associated with work-up, purification, and waste management can significantly impact the overall process economics.
| Factor | This compound | Adipoyl Chloride | Glutaric Anhydride |
| Byproduct | HCl (gas) | HCl (gas) | Glutaric Acid (solid/soluble) |
| Neutralization | Requires base (e.g., NaOH, amines) | Requires base (e.g., NaOH, amines) | May not require neutralization |
| Waste Stream | Salt (e.g., NaCl) | Salt (e.g., NaCl) | Recyclable glutaric acid |
| Solvent Recovery | Standard | Standard | Potentially simpler due to less corrosive environment |
The generation of hydrogen chloride from acyl chlorides necessitates a neutralization step, which adds cost in the form of a base and generates a salt waste stream that requires disposal.[2] In contrast, the glutaric acid byproduct from glutaric anhydride is less corrosive and, in some cases, can be recovered and recycled, contributing to a more circular and economical process.
The choice of solvent and the ease of its recovery also play a significant role in downstream costs. While all three reagents require anhydrous conditions, the less corrosive nature of anhydride reactions may allow for a wider range of solvents and potentially simpler and less costly recovery processes.[8][9]
III. Application in Large-Scale Synthesis: Case Studies
The optimal choice of acylating agent is highly dependent on the specific application.
A. Polymer Synthesis
In the realm of polymer chemistry, adipoyl chloride has long been the reagent of choice for the production of certain polyamides due to its high reactivity, which drives the polymerization to high molecular weights.[6][10] The rapid and often irreversible nature of the reaction is advantageous in continuous or interfacial polymerization processes.
Glutaric anhydride can also be used to produce polyesters and polyamides.[10] While the reactions are typically slower and may require higher temperatures, the resulting polymers can have different properties, and the process is often considered "greener" due to the absence of HCl byproduct.
This compound is less commonly used in traditional linear polymer synthesis but finds application in the synthesis of functional polymers where the terminal ester group can be used for subsequent modifications or to tune the polymer's properties.
B. Pharmaceutical and Fine Chemical Synthesis
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, where complex molecules with multiple functional groups are common, selectivity is often more critical than sheer reactivity.
This compound can be particularly valuable in this context. Its mono-acyl chloride nature allows for the selective acylation of one part of a molecule, leaving the ester available for later-stage transformations. This can reduce the need for protecting groups, simplifying the overall synthetic route and improving process efficiency.
Glutaric anhydride is also a strong contender in pharmaceutical synthesis, especially when a C5 linker is required. Its milder reactivity and less hazardous byproduct profile are significant advantages in a highly regulated industry with stringent safety and environmental standards.
Adipoyl chloride's high reactivity can be a disadvantage in complex API synthesis, often leading to a lack of selectivity. However, it can be employed in specific cases where a C6 linker is required and the substrate is robust.
IV. Safety and Environmental Considerations
In a large-scale manufacturing environment, safety and environmental impact are paramount.
| Hazard | This compound | Adipoyl Chloride | Glutaric Anhydride |
| Corrosivity | High | Very High | Low |
| Toxicity | Irritant | Highly toxic, lachrymator | Irritant |
| Byproduct Hazard | HCl (corrosive gas) | HCl (corrosive gas) | Glutaric Acid (mildly acidic solid) |
| "Green" Metrics | Lower Atom Economy | Lower Atom Economy | Higher Atom Economy |
Green Chemistry Metrics
Green chemistry principles provide a framework for evaluating the environmental footprint of a chemical process.[11][12]
-
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in converting reactants to the desired product. Reactions with fewer byproducts have a higher atom economy. In this regard, the use of glutaric anhydride is generally superior to the acyl chlorides, as the "leaving group" is incorporated into a potentially recyclable byproduct (glutaric acid) rather than being lost as HCl.
-
E-Factor (Environmental Factor): This metric, proposed by Roger Sheldon, is the ratio of the mass of waste to the mass of product. Processes that use acyl chlorides will have a higher E-factor due to the generation of salt waste from the neutralization of HCl.
The use of highly reactive and hazardous materials like thionyl chloride or phosgene in the synthesis of the acyl chlorides also contributes negatively to their overall environmental and safety profile.
V. Experimental Protocols: A Practical Perspective
To provide a tangible comparison, the following are representative, generalized protocols for a Friedel-Crafts acylation, a common application for these reagents.
Protocol 1: Friedel-Crafts Acylation with this compound
-
Reaction Setup: A glass-lined reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet is charged with the aromatic substrate and a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane).
-
Catalyst Addition: The mixture is cooled to 0-5 °C, and a Lewis acid catalyst (e.g., aluminum chloride) is added portion-wise, maintaining the temperature.
-
Reagent Addition: A solution of this compound in the reaction solvent is added dropwise, keeping the internal temperature below 10 °C.
-
Reaction Monitoring: The reaction is stirred at 0-10 °C and monitored by HPLC or TLC until completion.
-
Work-up: The reaction is quenched by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by crystallization or chromatography.
Protocol 2: Friedel-Crafts Acylation with Glutaric Anhydride
-
Reaction Setup: A similar reactor setup to Protocol 1 is used. The aromatic substrate, glutaric anhydride, and a higher-boiling solvent (e.g., nitrobenzene or 1,2-dichlorobenzene) are charged to the reactor.
-
Catalyst Addition: A Lewis acid catalyst is added.
-
Reaction: The mixture is heated to a higher temperature (e.g., 60-100 °C) and stirred until the reaction is complete as monitored by HPLC or TLC.
-
Work-up: The reaction mixture is cooled and poured into a mixture of ice and HCl. The product is then extracted and washed.
-
Purification: The product is purified as in Protocol 1.
Causality Behind Experimental Choices:
-
The lower reaction temperature in Protocol 1 is a direct consequence of the higher reactivity of the acyl chloride. This can be advantageous for thermally sensitive substrates.
-
The higher reaction temperature in Protocol 2 is necessary to overcome the lower reactivity of the anhydride.
-
The work-up for the acyl chloride reaction requires a neutralization step (sodium bicarbonate wash) to remove residual acid, adding a process step and generating a waste stream.
VI. Conclusion and Recommendations
The selection of an acylating agent for large-scale synthesis is a multi-faceted decision that requires a holistic assessment of cost, performance, safety, and environmental impact.
-
This compound emerges as a specialty reagent, best suited for complex, multi-step syntheses where its unique combination of reactivity and the presence of an ester functionality can be leveraged to streamline the overall process and impart specific properties to the final product. Its higher cost is justified in applications where its specific benefits outweigh the price premium.
-
Adipoyl chloride remains a dominant force in applications requiring high reactivity and the introduction of a C6 diacyl linker, particularly in the polymer industry. Its cost-effectiveness in these specific, high-volume applications is well-established, despite the safety and handling challenges associated with its use.
-
Glutaric anhydride presents a compelling case as a "greener" and often more cost-effective alternative, especially in applications where its moderate reactivity is sufficient. The avoidance of corrosive HCl byproduct simplifies downstream processing, reduces waste, and improves the overall safety and environmental profile of the manufacturing process. For many applications in the fine chemical and pharmaceutical industries, it should be considered the default choice unless the higher reactivity of an acyl chloride is explicitly required.
Ultimately, the optimal choice will be dictated by a thorough process of evaluation, including laboratory-scale trials to validate performance, a detailed techno-economic analysis, and a comprehensive safety and environmental review. This guide provides the foundational knowledge to embark on that evaluation with a clear understanding of the critical factors at play.
Figure 2. Decision flowchart for selecting an acylating agent.
References
- 1. Polyamide - Wikipedia [en.wikipedia.org]
- 2. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 3. websites.umich.edu [websites.umich.edu]
- 4. chembk.com [chembk.com]
- 5. cognitivemarketresearch.com [cognitivemarketresearch.com]
- 6. nylon-granules.com [nylon-granules.com]
- 7. benchchem.com [benchchem.com]
- 8. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 9. Solvent Recovery – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 10. youtube.com [youtube.com]
- 11. chem.tamu.edu [chem.tamu.edu]
- 12. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Products from Ethyl 5-chloro-5-oxopentanoate Reactions
For researchers, scientists, and professionals in drug development, the precise characterization of reaction products is a cornerstone of successful synthesis and discovery. This guide provides an in-depth technical comparison of the spectroscopic signatures of products derived from the versatile reagent, Ethyl 5-chloro-5-oxopentanoate. We will explore the expected outcomes from its primary reactions—esterification, amidation, and Friedel-Crafts acylation—and delve into the nuances of their spectroscopic confirmation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is designed to not only present data but to also provide the rationale behind the interpretation, empowering you to confidently identify your target molecules.
The Central Role of this compound
This compound is a bifunctional molecule featuring an ethyl ester and an acyl chloride. The high reactivity of the acyl chloride group makes it an excellent starting material for a variety of nucleophilic acyl substitution reactions, allowing for the introduction of diverse functionalities. The ethyl ester, being less reactive, can be carried through these initial transformations and either retained or further modified in subsequent synthetic steps.
This guide will focus on the spectroscopic characterization of the products from three key reactions of this compound:
-
Esterification with ethanol to yield diethyl glutarate.
-
Amidation with aniline to form N-phenyl-5-(ethoxycarbonyl)pentanamide.
-
Friedel-Crafts Acylation with benzene to produce ethyl 5-oxo-5-phenylpentanoate.
General Experimental Workflow for Product Characterization
A self-validating protocol for the synthesis and characterization of products from this compound is crucial. The following workflow diagram illustrates a typical experimental sequence, emphasizing the iterative nature of purification and analysis.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic confirmation of products from this compound reactions.
Comparison of Reaction Products and Their Spectroscopic Signatures
The following sections will detail the expected spectroscopic data for the products of esterification, amidation, and Friedel-Crafts acylation. Understanding the characteristic shifts, absorption bands, and fragmentation patterns is key to differentiating these products.
Esterification: Formation of Diethyl Glutarate
The reaction of this compound with an alcohol, such as ethanol, results in the formation of a diester. This is a common and straightforward transformation.
Caption: Reaction of this compound with ethanol to form diethyl glutarate.
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR | ~4.1 ppm (q, 4H, -OCH₂CH₃), ~2.4 ppm (t, 4H, -COCH₂-), ~1.9 ppm (quintet, 2H, -CH₂CH₂CH₂-), ~1.2 ppm (t, 6H, -OCH₂CH₃) |
| ¹³C NMR | ~173 ppm (C=O), ~60 ppm (-OCH₂CH₃), ~34 ppm (-COCH₂-), ~20 ppm (-CH₂CH₂CH₂-), ~14 ppm (-OCH₂CH₃)[1][2] |
| IR (cm⁻¹) | ~1735 (s, C=O stretch, ester), ~1250-1150 (s, C-O stretch)[3][4] |
| Mass Spec (m/z) | 188 (M+), 143 ([M-OC₂H₅]+), 115, 87, 73, 45, 29[5] |
Expert Analysis:
-
¹H NMR: The presence of two equivalent ethyl ester groups simplifies the spectrum. The quartet at ~4.1 ppm and the triplet at ~1.2 ppm are characteristic of an ethyl group attached to an oxygen. The two triplets at ~2.4 ppm for the methylene groups adjacent to the carbonyls and the quintet around 1.9 ppm for the central methylene group confirm the glutarate backbone.
-
¹³C NMR: The carbonyl carbon of the ester appears around 173 ppm. The methylene carbon of the ethyl group is found at approximately 60 ppm, while the methyl carbon is at about 14 ppm. The aliphatic carbons of the glutarate chain are observed in the 20-34 ppm range.[1]
-
IR Spectroscopy: The most prominent feature is the strong carbonyl (C=O) stretching absorption around 1735 cm⁻¹, which is characteristic of saturated esters.[3] The disappearance of the acyl chloride C=O stretch (around 1800 cm⁻¹) from the starting material is a key indicator of reaction completion.
-
Mass Spectrometry: The molecular ion peak at m/z 188 confirms the molecular weight of diethyl glutarate. A common fragmentation pattern for ethyl esters is the loss of an ethoxy group (-OC₂H₅), leading to a peak at m/z 143.[5]
Amidation: Formation of N-phenyl-5-(ethoxycarbonyl)pentanamide
The reaction with a primary amine, such as aniline, yields an N-substituted amide. This reaction is typically fast and high-yielding. Two equivalents of the amine are often used, with one acting as a nucleophile and the other as a base to neutralize the HCl byproduct.[6]
Caption: Reaction of this compound with aniline to form an N-phenyl amide.
| Spectroscopic Technique | Predicted Characteristic Features |
| ¹H NMR | ~7.5-7.0 ppm (m, 5H, Ar-H), ~4.1 ppm (q, 2H, -OCH₂CH₃), ~2.4 ppm (t, 2H, -COCH₂-), ~2.3 ppm (t, 2H, -CONHCH₂-), ~2.0 ppm (m, 2H, -CH₂CH₂CH₂-), ~1.2 ppm (t, 3H, -OCH₂CH₃), ~8.0-9.0 ppm (br s, 1H, -NH-) |
| ¹³C NMR | ~173 ppm (C=O, ester), ~171 ppm (C=O, amide), ~138 ppm (Ar-C, quat.), ~129-120 ppm (Ar-CH), ~60 ppm (-OCH₂CH₃), ~36 ppm (-CONHCH₂-), ~34 ppm (-COCH₂-), ~21 ppm (-CH₂CH₂CH₂-), ~14 ppm (-OCH₂CH₃)[7] |
| IR (cm⁻¹) | ~3300 (m, N-H stretch), ~1735 (s, C=O stretch, ester), ~1660 (s, C=O stretch, amide I), ~1540 (s, N-H bend, amide II)[8][9] |
| Mass Spec (m/z) | 249 (M+), 204 ([M-OC₂H₅]+), 120 ([C₆H₅NHCO]+), 93 ([C₆H₅NH₂]+), 77 ([C₆H₅]+)[6] |
Expert Analysis:
-
¹H NMR: The spectrum will be more complex than that of diethyl glutarate. The aromatic protons of the phenyl group will appear in the 7.0-7.5 ppm region. A broad singlet for the amide N-H proton is expected between 8.0 and 9.0 ppm. The ethyl ester protons will give their characteristic quartet and triplet. The methylene groups of the pentanamide chain will now be inequivalent, leading to distinct triplets and multiplets.
-
¹³C NMR: Two carbonyl signals are expected, one for the ester (~173 ppm) and one for the amide (~171 ppm).[10] The aromatic carbons will appear in the 120-138 ppm range.
-
IR Spectroscopy: The presence of both an ester and a secondary amide will result in two distinct carbonyl absorptions: the ester C=O stretch around 1735 cm⁻¹ and the amide I band (primarily C=O stretch) around 1660 cm⁻¹.[9] A moderate N-H stretching band around 3300 cm⁻¹ and a strong N-H bending (amide II) band around 1540 cm⁻¹ are also key diagnostic peaks for the secondary amide.[8]
-
Mass Spectrometry: The molecular ion peak is expected at m/z 249. Common fragmentation pathways for N-phenyl amides include cleavage of the amide bond. The formation of an anilide radical cation (m/z 93) or a benzoyl-type cation (m/z 120) are plausible fragmentation pathways.[6][11]
Friedel-Crafts Acylation: Formation of Ethyl 5-oxo-5-phenylpentanoate
In the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), this compound can acylate an aromatic ring such as benzene. This reaction forms a new carbon-carbon bond and results in a keto-ester.
Caption: Friedel-Crafts acylation of benzene with this compound.
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR | ~7.9 ppm (d, 2H, ortho-Ar-H), ~7.5 ppm (m, 3H, meta/para-Ar-H), ~4.1 ppm (q, 2H, -OCH₂CH₃), ~3.0 ppm (t, 2H, -COCH₂-), ~2.4 ppm (t, 2H, -COCH₂-), ~2.1 ppm (m, 2H, -CH₂CH₂CH₂-), ~1.2 ppm (t, 3H, -OCH₂CH₃) |
| ¹³C NMR | ~199 ppm (C=O, ketone), ~173 ppm (C=O, ester), ~137 ppm (Ar-C, quat.), ~133-128 ppm (Ar-CH), ~60 ppm (-OCH₂CH₃), ~38 ppm (-COCH₂Ar), ~33 ppm (-COCH₂-), ~20 ppm (-CH₂CH₂CH₂-), ~14 ppm (-OCH₂CH₃) |
| IR (cm⁻¹) | ~1735 (s, C=O stretch, ester), ~1685 (s, C=O stretch, aryl ketone) |
| Mass Spec (m/z) | 220 (M+), 175 ([M-OC₂H₅]+), 120 ([C₆H₅CO]+), 105 ([C₆H₅CO]+ - CH₃), 77 ([C₆H₅]+)[12] |
Expert Analysis:
-
¹H NMR: The aromatic region will show signals characteristic of a monosubstituted benzene ring, with the ortho protons deshielded by the adjacent carbonyl group, appearing around 7.9 ppm. The ethyl ester protons will be present with their usual pattern. The methylene groups of the pentanoate chain will be inequivalent, with the one adjacent to the phenyl ketone being the most deshielded (~3.0 ppm).
-
¹³C NMR: The spectrum will feature two distinct carbonyl resonances: the ester carbonyl around 173 ppm and the ketone carbonyl significantly downfield at approximately 199 ppm. This large downfield shift for the ketone carbonyl is highly diagnostic.
-
IR Spectroscopy: Similar to the amide product, two carbonyl stretching bands will be observed. The ester C=O stretch will be around 1735 cm⁻¹, while the aryl ketone C=O stretch will appear at a lower frequency, typically around 1685 cm⁻¹, due to conjugation with the aromatic ring.
-
Mass Spectrometry: The molecular ion is expected at m/z 220. A prominent fragment is often the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, resulting from cleavage of the bond between the ketone carbonyl and the adjacent methylene group. The phenyl cation ([C₆H₅]⁺) at m/z 77 is also a common fragment.[12]
Comparative Summary and Alternative Synthetic Approaches
The spectroscopic data presented above highlights the distinct fingerprints of each product class. The number and position of carbonyl signals in the ¹³C NMR and IR spectra are particularly powerful in distinguishing between the diester, amide-ester, and keto-ester products.
It is important to note that alternative synthetic routes exist for these products. For instance, diethyl glutarate can be prepared via Fischer esterification of glutaric acid with ethanol.[5] N-substituted glutarimides, which can be formed from further reaction of the amidation product, have various synthetic routes.[13] These alternative methods can be valuable for confirming the identity of a product by synthesizing an authentic sample for comparison.
Conclusion
The spectroscopic confirmation of reaction products is a critical skill for any synthetic chemist. By understanding the fundamental principles of NMR, IR, and Mass Spectrometry, and by carefully analyzing the spectral data, researchers can confidently identify the products of reactions involving this compound. This guide provides a framework for this analysis, comparing the expected spectroscopic signatures of esterification, amidation, and Friedel-Crafts acylation products. The provided data and expert analysis serve as a valuable resource for those working with this versatile reagent.
References
- 1. Diethyl glutarate(818-38-2) 13C NMR spectrum [chemicalbook.com]
- 2. Dimethyl Glutarate(1119-40-0) 13C NMR spectrum [chemicalbook.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Diethyl glutarate(818-38-2) IR Spectrum [m.chemicalbook.com]
- 5. Diethyl glutarate | C9H16O4 | CID 13163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ethyl 3-oxo-5-phenylpentanoate | C13H16O3 | CID 61162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 5-chloro-5-oxopentanoate
For laboratory professionals, including researchers, scientists, and those in drug development, the responsible management of chemical waste is a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of ethyl 5-chloro-5-oxopentanoate, a reactive acid chloride. Adherence to these procedures is critical for mitigating risks of uncontrolled reactions, ensuring personal safety, and maintaining environmental compliance.
Hazard Assessment and Chemical Profile of this compound
This compound (C₇H₁₁ClO₃) is an acyl chloride, a class of organic compounds characterized by their reactivity.[1] The primary hazard associated with this compound stems from its susceptibility to hydrolysis.[2] Contact with water or other nucleophiles can initiate a vigorous, exothermic reaction, liberating corrosive hydrogen chloride (HCl) gas.[2][3] Therefore, improper disposal can lead to dangerous pressure build-up in waste containers, release of toxic fumes, and potential for chemical burns.[3][4]
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₁₁ClO₃ | [1] |
| Molecular Weight | 178.61 g/mol | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | 108°C | [1] |
Understanding these properties is fundamental to appreciating the necessity of the controlled neutralization protocol outlined below.
Immediate Safety Precautions and Required Materials
Before commencing any disposal procedures, a thorough safety assessment is mandatory. The following personal protective equipment (PPE) and materials must be readily available.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles and a face shield are essential to protect against splashes of both the chemical and the neutralization solution.[5]
-
Hand Protection: Use acid-resistant gloves, such as nitrile or neoprene, to prevent skin contact.[5]
-
Body Protection: A chemical-resistant lab coat is required to protect against spills.[5]
-
Respiratory Protection: All handling and disposal procedures must be conducted within a certified and properly functioning chemical fume hood to prevent the inhalation of corrosive vapors.[5]
An emergency eyewash station and safety shower must be immediately accessible.[6]
Required Materials for Neutralization
-
This compound for disposal
-
A dilute basic solution, such as 5-10% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) in water. Sodium bicarbonate is generally preferred due to its milder reactivity.
-
A large glass beaker or flask, with a volume at least five to ten times that of the acid chloride to be neutralized, to accommodate potential foaming and splashing.[5]
-
A magnetic stir bar and stir plate.
-
An ice bath to control the reaction temperature.
-
pH paper or a calibrated pH meter.
-
A labeled hazardous waste container for the final neutralized solution.[5]
Step-by-Step Disposal Protocol: The Principle of Controlled Neutralization
The core strategy for the safe disposal of this compound is a controlled neutralization reaction. This process converts the highly reactive acyl chloride into the significantly less hazardous sodium 5-ethoxy-5-oxopentanoate and sodium chloride.
Preparation of the Neutralizing Solution
-
In a chemical fume hood, place the large beaker or flask containing a 5-10% solution of sodium bicarbonate or sodium carbonate on a magnetic stir plate.
-
Place the beaker or flask in an ice bath to cool the solution. This is a critical step to manage the exothermic nature of the neutralization reaction.[5]
-
Begin stirring the basic solution with the magnetic stir bar to ensure efficient mixing.
Controlled Addition of this compound
-
Slowly and carefully add the this compound to the cold, stirring basic solution in a dropwise manner. A separatory funnel or a pipette can be used for this purpose.
-
The rate of addition should be carefully controlled to prevent excessive heat generation, foaming, or splashing. If the reaction becomes too vigorous, immediately stop the addition and allow the mixture to cool before proceeding.
-
Continue stirring the mixture throughout the addition process.
Reaction Monitoring and Completion
-
After the addition is complete, allow the mixture to stir for several hours, or until it has returned to room temperature, to ensure the complete hydrolysis and neutralization of the acid chloride.[5]
-
Periodically check the pH of the solution using pH paper or a pH meter to ensure it remains basic (pH > 8).[5] If the solution becomes acidic or neutral, add more of the basic solution until a stable basic pH is achieved.
Final pH Adjustment and Waste Collection
-
Once the reaction is complete and the solution has cooled to room temperature, check the final pH. If necessary, adjust the pH to a neutral range (typically 6-8) by adding a suitable acid (e.g., dilute hydrochloric acid) or base (e.g., sodium bicarbonate solution).
-
Transfer the neutralized aqueous waste to a properly labeled hazardous waste container.[5] Do not pour the neutralized solution down the drain unless specifically permitted by your institution's Environmental Health and Safety (EHS) department and local regulations.
The following diagram illustrates the decision-making process for the disposal of this compound.
graph DisposalWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Node Definitions start [label="Start: this compound Waste", fillcolor="#F1F3F4", fontcolor="#202124"]; assess_hazards [label="Assess Hazards\n- Reactive\n- Corrosive\n- Moisture-sensitive", fillcolor="#FBBC05", fontcolor="#202124"]; ppe [label="Don Appropriate PPE\n- Goggles & Face Shield\n- Resistant Gloves\n- Lab Coat", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fume_hood [label="Work in a\nChemical Fume Hood", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prepare_neutralization [label="Prepare Neutralizing Solution\n(Cold, stirring NaHCO3 or Na2CO3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; slow_addition [label="Slowly Add Acid Chloride\nto Neutralizing Solution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor_reaction [label="Monitor Reaction\n- Temperature\n- Foaming\n- pH (>8)", fillcolor="#FBBC05", fontcolor="#202124"]; reaction_complete [label="Allow Reaction to Complete\n(Stir for several hours)", fillcolor="#34A853", fontcolor="#FFFFFF"]; final_ph [label="Adjust to Neutral pH\n(6-8)", fillcolor="#34A853", fontcolor="#FFFFFF"]; waste_collection [label="Collect in Labeled\nHazardous Waste Container", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End: Safe Disposal", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> assess_hazards; assess_hazards -> ppe; ppe -> fume_hood; fume_hood -> prepare_neutralization; prepare_neutralization -> slow_addition; slow_addition -> monitor_reaction; monitor_reaction -> reaction_complete; reaction_complete -> final_ph; final_ph -> waste_collection; waste_collection -> end; }
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills: For small spills, use an inert, dry absorbent material such as sand, vermiculite, or a commercial sorbent pad to contain the spill. Do not use combustible materials like paper towels. Once the material is absorbed, carefully scoop it into a designated hazardous waste container.
-
Large Spills: For larger spills, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Regulatory Compliance and Waste Disposal
The neutralized solution, while significantly less hazardous than the original acid chloride, must still be disposed of in accordance with local, state, and federal regulations.[7][8][9] Always consult your institution's EHS department for specific guidance on hazardous waste disposal procedures.[10]
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety. By understanding the inherent chemical reactivity of this compound and adhering to a controlled neutralization protocol, researchers can effectively mitigate the risks associated with its disposal. This commitment to safety not only protects laboratory personnel but also ensures environmental responsibility.
References
- 1. CAS RN 5205-39-0 | Fisher Scientific [fishersci.com]
- 2. download.basf.com [download.basf.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Chemical Reactivity Hazards - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. benchchem.com [benchchem.com]
- 6. justia.com [justia.com]
- 7. epa.gov [epa.gov]
- 8. vita-d-chlor.com [vita-d-chlor.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. Chemical Reactivity Hazards - Standards | Occupational Safety and Health Administration [osha.gov]
A Senior Application Scientist's Guide to Handling Ethyl 5-chloro-5-oxopentanoate: Essential Safety Protocols and PPE
As a reactive acyl chloride, Ethyl 5-chloro-5-oxopentanoate (CAS 5205-39-0) is a valuable intermediate in complex organic synthesis. However, its utility is matched by its hazardous nature. This guide provides an in-depth, field-proven framework for its safe handling, moving beyond mere compliance to foster a culture of intrinsic safety within your laboratory. The protocols detailed here are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in a deep understanding of the chemical's properties.
The Hazard Profile: Understanding the "Why" Behind the "What"
This compound is not hazardous in isolation; its danger lies in its reactivity. As an acyl chloride, its primary threat stems from its vigorous, exothermic reaction with nucleophiles. The most common nucleophile in a laboratory environment is water (including atmospheric moisture), which leads to a rapid hydrolysis reaction.
Reaction with Water: C₇H₁₁ClO₃ + H₂O → C₇H₁₂O₄ (Glutaric acid monoethyl ester) + HCl (Hydrogen chloride)
This reaction is the cornerstone of our safety protocol. The generation of hydrogen chloride gas, which is corrosive and toxic upon inhalation, and the corrosive nature of the acyl chloride itself, dictate the stringent personal protective equipment (PPE) and handling requirements.[1][2] Contact with skin or eyes can cause severe chemical burns.[2][3] Therefore, every procedural choice is designed to prevent this reaction from occurring uncontrollably and to shield personnel from the reactant and its byproducts.
The Core Ensemble: Your Personal Protective Equipment
Selecting the correct PPE is not a suggestion; it is a mandatory prerequisite for handling this compound. The following table summarizes the essential equipment.
| Protection Type | Specification | Rationale & Key Considerations |
| Eye & Face | Chemical splash goggles (ANSI Z87.1 certified) AND a full-face shield. | Goggles provide a seal against splashes and vapors. The face shield offers a secondary, broader barrier of protection for the entire face from splashes of the corrosive liquid.[4] |
| Hand Protection | Nitrile or Neoprene gloves (double-gloving recommended). | Acyl chlorides can degrade many common glove materials. Nitrile and neoprene offer suitable chemical resistance.[1][5] Double-gloving provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs. |
| Body Protection | Flame-retardant laboratory coat and a chemical-resistant apron. | A flame-retardant coat is essential due to the flammability of related compounds.[2][3] A chemical-resistant apron worn over the lab coat provides a crucial barrier against spills and splashes of the corrosive material. |
| Respiratory | Use exclusively within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of the compound's vapors and the HCl gas produced upon contact with moisture.[1][6] An N95 respirator is not sufficient for vapor protection. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from potential spills. Leather shoes can absorb chemicals and should be avoided.[4] |
Operational Protocol: A Step-by-Step Guide
Adherence to a strict, logical workflow is critical to minimize risk. The following protocol outlines the essential steps for safe handling.
Preparation and Donning PPE
-
Inspect Your Equipment: Before starting, verify the integrity of your chemical fume hood (check certification date) and ensure an eyewash station and safety shower are accessible and unobstructed.[7]
-
Clear the Workspace: Ensure the fume hood is free of clutter and incompatible materials, especially water, alcohols, and strong bases.[1]
-
Don PPE: Put on your PPE in the following order:
-
Inner gloves.
-
Laboratory coat.
-
Chemical-resistant apron.
-
Outer gloves (cuff pulled over the lab coat sleeve).
-
Chemical splash goggles.
-
Face shield.
-
Handling the Chemical
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible to prevent degradation and reaction with air moisture.[6]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[2][3]
-
Dispensing: Use only non-sparking tools for transfers.[2][3] When dispensing, do so slowly and carefully to avoid splashing. Keep the container tightly closed when not in use.
-
Reaction Quenching: Plan your reaction quench carefully. A slow, controlled addition of the reaction mixture to a quenching agent (e.g., a cold, stirred solution of sodium bicarbonate) is far safer than adding the quenching agent to the reaction.
Doffing PPE and Cleanup
-
Decontaminate: Wipe down the exterior of your primary container and any equipment used with a dry cloth before removing from the fume hood.
-
Doff PPE: Remove PPE in a way that avoids cross-contamination.
-
Remove the outer gloves first.
-
Remove the face shield and apron.
-
Remove the lab coat.
-
Remove goggles.
-
Remove inner gloves last.
-
-
Hygiene: Wash hands and forearms thoroughly with soap and water after the procedure is complete.[5]
Emergency Response: Plan for the Unexpected
Accidents happen. A robust emergency plan is your most critical asset.
Chemical Exposure
-
Skin Contact: Immediately go to the safety shower and flush the affected area with copious amounts of water for at least 15 minutes. While rinsing, remove all contaminated clothing. Seek immediate medical attention.[5][8]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[5]
Spill Containment
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Contain: For a small spill inside a fume hood, use an inert absorbent material like sand or clay. Do NOT use combustible materials like paper towels.
-
Neutralize: Cautiously cover the absorbent material with a neutralizing agent like sodium bicarbonate.
-
Collect: Using non-sparking tools, carefully collect the absorbed and neutralized material into a designated, labeled waste container.
Disposal Plan: Responsible Stewardship
Proper disposal is a non-negotiable part of the chemical lifecycle.
-
Waste Chemical: Unused or waste this compound must be collected in a clearly labeled, sealed container. It should be classified as halogenated organic waste.
-
Contaminated Materials: All contaminated materials, including gloves, absorbent pads, and disposable labware, must be placed in a sealed, labeled hazardous waste container.
-
Consult EHS: Never pour this chemical down the drain.[3] Always consult with your institution's Environmental Health and Safety (EHS) office for specific disposal protocols, as local regulations may vary.
Below is a workflow diagram illustrating the decision-making process for PPE selection and emergency response.
Caption: PPE Selection and Emergency Response Workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. chemos.de [chemos.de]
- 3. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 4. m.youtube.com [m.youtube.com]
- 5. EHSO Manual 2025-2026 - Chemical Hazards [labman.ouhsc.edu]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
